molecular formula C11H15BrO B6333531 2-Bromo-4-butoxy-1-methylbenzene CAS No. 1856706-97-2

2-Bromo-4-butoxy-1-methylbenzene

Cat. No.: B6333531
CAS No.: 1856706-97-2
M. Wt: 243.14 g/mol
InChI Key: DMBSYRAKSSWOTN-UHFFFAOYSA-N
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Description

2-Bromo-4-butoxy-1-methylbenzene is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-4-butoxy-1-methylbenzene is 242.03063 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-butoxy-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-butoxy-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-butoxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBSYRAKSSWOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthetic Applications and Physicochemical Profiling of 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the strategic selection of aryl halide building blocks dictates the success of downstream cross-coupling architectures. 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2) is a highly specialized, multi-functionalized aromatic scaffold[1]. Featuring an ortho-methyl group for steric modulation and a meta-butoxy group for electronic tuning, this compound serves as a critical intermediate in the synthesis of conformationally locked pharmaceuticals and high-efficiency Organic Light-Emitting Diode (OLED) materials.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, upstream synthetic protocols, and downstream catalytic dynamics.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of 2-Bromo-4-butoxy-1-methylbenzene is essential for predicting its behavior in complex catalytic cycles. The molecule consists of a central benzene ring functionalized with a methyl group at C1, a bromine atom at C2, and a lipophilic butoxy chain at C4[2].

Fundamental Chemical Properties
PropertyValueScientific Implication
CAS Number 1856706-97-2[2]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₁H₁₅BrO[2]Indicates a high degree of lipophilicity due to the aliphatic tail.
Molecular Weight 243.14 g/mol [2]Optimal mass for serving as a fragment in larger API syntheses.
SMILES String CC1=CC=C(OCCCC)C=C1Br[2]Confirms the 1,2,4-substitution pattern (ortho-methyl, meta-butoxy relative to Br).
Storage Conditions Sealed in dry, 2-8°C[2]Prevents slow oxidative degradation of the ether linkage.
Electronic and Steric Causality

The reactivity of this aryl bromide in Palladium-catalyzed cross-coupling is governed by two competing vectors:

  • Steric Hindrance (Ortho-Methyl): The methyl group at the C1 position sits directly adjacent (ortho) to the C-Br bond. This creates a sterically demanding environment that requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the initial oxidative addition of Pd(0).

  • Electronic Modulation (Meta-Butoxy): The butoxy group is a strong electron-donating group (+M effect). However, because it is positioned meta to the bromine atom, its electron-donating resonance effects do not directly increase the electron density at the C-Br carbon. This is highly advantageous: it preserves the electrophilicity of the C-Br bond, ensuring rapid oxidative addition while still providing overall electron richness to the final coupled product.

Upstream Synthesis: Self-Validating Protocol

While commercially available[3], 2-Bromo-4-butoxy-1-methylbenzene can be synthesized de novo via a highly efficient Williamson ether synthesis starting from 3-bromo-4-methylphenol. This protocol is designed as a self-validating system, utilizing specific workup steps to ensure the removal of reaction byproducts that could poison downstream transition-metal catalysts.

Reaction Workflow

Synthesis A 3-Bromo-4-methylphenol (Starting Material) C SN2 Etherification K2CO3, DMF, 80°C A->C B 1-Bromobutane (Alkylating Agent) B->C D 2-Bromo-4-butoxy-1-methylbenzene (Target Product) C->D >95% Yield

Figure 1: Williamson ether synthesis workflow for CAS 1856706-97-2.

Step-by-Step Methodology
  • Deprotonation: Charge a flame-dried, argon-purged round-bottom flask with 3-bromo-4-methylphenol (1.0 equiv) and anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv). Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Causality: K₂CO₃ is chosen over stronger bases like NaH because the pKa of the phenol (~10) allows for complete deprotonation without the risk of side reactions. DMF is utilized to solvate the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion.

  • Alkylation: Stir the suspension at room temperature for 30 minutes until a slight color change indicates phenoxide formation. Add 1-bromobutane (1.2 equiv) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Monitor the consumption of the starting phenol via TLC (Hexanes/EtOAc 9:1) or GC-MS.

  • Quench and Phase Separation: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Critical Purification Step (Self-Validation): Wash the combined organic layers with a 5% aqueous LiCl solution or brine at least five times.

    • Causality: DMF readily partitions into the organic layer and will severely inhibit crystallization and downstream Pd-catalysis. Repeated aqueous washes strictly eliminate residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product (CAS 1856706-97-2) is typically obtained as a high-purity oil (>98% purity) suitable for immediate use.

Downstream Applications: Cross-Coupling Dynamics

The primary utility of 2-Bromo-4-butoxy-1-methylbenzene lies in its performance as an electrophile in Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig aminations.

Atropisomerism in Pharmaceuticals

When coupled with sterically hindered aryl boronic acids, the ortho-methyl group of CAS 1856706-97-2 forces the resulting biaryl system out of planarity. This restricted rotation creates atropisomers —stable conformational isomers. In kinase inhibitor development, locking a molecule into a specific non-planar conformation drastically increases its binding affinity to the target protein's hydrophobic pocket while reducing off-target toxicity.

Triplet Energy Management in OLEDs

In the synthesis of host materials for phosphorescent OLEDs, planar molecules tend to stack (π-π stacking), leading to excimer formation and a catastrophic drop in quantum efficiency. By incorporating the 2-methyl-4-butoxy-phenyl moiety, materials scientists induce a permanent twist in the polymer backbone. This breaks conjugation just enough to maintain a high triplet energy (


) state, ensuring efficient energy transfer to the phosphorescent dopant.
Catalytic Cycle Dynamics

CrossCoupling SM 2-Bromo-4-butoxy-1-methylbenzene (Pre-Catalyst Entry) OA Oxidative Addition Requires Bulky Ligand (e.g., SPhos) SM->OA TM Transmetalation (Arylboronic Acid + Base) OA->TM RE Reductive Elimination (Yields Sterically Locked Biaryl) TM->RE RE->OA Pd(0) Regeneration

Figure 2: Suzuki-Miyaura catalytic cycle highlighting steric requirements.

Protocol for Suzuki-Miyaura Coupling with CAS 1856706-97-2:

  • Combine 2-Bromo-4-butoxy-1-methylbenzene (1.0 equiv), an arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a Schlenk tube.

  • Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

    • Causality: The high ligand-to-palladium ratio ensures the formation of the active mono-ligated Pd(0) species, which is highly nucleophilic and capable of inserting into the sterically hindered C-Br bond.

  • Evacuate and backfill with Argon (3x). Add degassed Toluene/Water (5:1 v/v).

  • Heat at 100°C for 12 hours. The biphasic system allows the inorganic base to continuously dissolve and activate the boronic acid for transmetalation without degrading the organic-soluble Pd catalyst.

Conclusion

2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2) is far more than a simple aryl halide; it is a precision-engineered building block. By leveraging its specific ortho/meta substitution pattern, researchers can exert profound control over the 3D architecture and electronic properties of next-generation therapeutics and optoelectronic materials.

References

  • Chemikart. "2-Bromo-4-butoxy-1-methylbenzene | ChemScene | Chemikart." Chemikart Active Pharmaceutical Ingredients. Available at: [Link]

Sources

2-Bromo-4-butoxy-1-methylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-4-butoxy-1-methylbenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-butoxy-1-methylbenzene, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. This document details its fundamental chemical and physical properties, outlines a plausible synthetic pathway, and explores its applications, particularly in the context of medicinal chemistry and materials science. As a substituted bromotoluene, this molecule serves as a valuable building block for constructing more complex molecular architectures through various cross-coupling reactions. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique reactivity of this functionalized aromatic compound.

Introduction

Halogenated aromatic compounds are foundational pillars in the field of organic synthesis, serving as key precursors for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, brominated aromatics offer a balanced profile of reactivity and stability, making them ideal substrates for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. 2-Bromo-4-butoxy-1-methylbenzene belongs to this important class of molecules. Its structure, featuring a bromine atom ortho to a methyl group and para to a butoxy group, provides a unique combination of steric and electronic properties. This substitution pattern allows for regioselective functionalization, making it a valuable tool for creating polysubstituted aromatic systems which are common scaffolds in drug candidates and advanced materials.[1] This guide will delve into the core characteristics of this compound and illustrate its utility as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

The identity and properties of 2-Bromo-4-butoxy-1-methylbenzene are defined by its molecular structure. The presence of the electron-donating butoxy and methyl groups, combined with the electronegative bromine atom, dictates its reactivity and physical characteristics.

Molecular Structure and Data

The structural and physicochemical data for 2-Bromo-4-butoxy-1-methylbenzene are summarized below.

PropertyValueSource
CAS Number 1856706-97-2[2]
Molecular Formula C₁₁H₁₅BrO[2][3]
Molecular Weight 243.14 g/mol [2][3]
Topological Polar Surface Area (TPSA) 9.23 Ų[2][3]
LogP (Octanol-Water Partition Coefficient) 3.93642[2][3]
Hydrogen Bond Acceptors 1[2][3]
Hydrogen Bond Donors 0[2][3]
Rotatable Bonds 4[2][3]
SMILES CC1=CC=C(OCCCC)C=C1Br[2]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for 2-Bromo-4-butoxy-1-methylbenzene are not extensively documented in public literature, a logical and effective route can be designed based on well-established organometallic reactions. A common and powerful method for the synthesis of substituted aryl ethers is the Buchwald-Hartwig amination/etherification. In this case, starting from the commercially available 2-bromo-4-methylphenol.

The synthesis would proceed via a palladium-catalyzed coupling of 2-bromo-4-methylphenol with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.

Proposed Synthetic Workflow

The proposed synthesis involves the O-alkylation (etherification) of 2-bromo-4-methylphenol. This reaction is typically catalyzed by a palladium or copper complex, which facilitates the formation of the carbon-oxygen bond. The base is crucial for deprotonating the phenol, generating the more nucleophilic phenoxide species that readily reacts with the alkyl halide.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst A 2-Bromo-4-methylphenol P 2-Bromo-4-butoxy-1-methylbenzene A->P Etherification B 1-Bromobutane B->P C Palladium Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) C->P D Base (e.g., Cs₂CO₃) D->P

Caption: Proposed synthesis of 2-Bromo-4-butoxy-1-methylbenzene.

Applications in Research and Drug Development

The primary utility of 2-Bromo-4-butoxy-1-methylbenzene lies in its role as a versatile building block for constructing more complex molecules, a critical process in drug discovery and materials science.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a highly effective functional group for participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of new substituents onto the aromatic ring. Key examples include:

  • Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, creating biaryl structures.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The differential reactivity of halogenated aromatics is a cornerstone of modern synthetic strategy, enabling the stepwise and regioselective construction of polysubstituted compounds.[1]

G cluster_coupling Cross-Coupling Partner cluster_reagents Catalytic System A 2-Bromo-4-butoxy- 1-methylbenzene P Substituted Biaryl Product A->P Suzuki Coupling B Organoboron Reagent (R-B(OH)₂) B->P C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->P D Base (e.g., K₂CO₃) D->P

Sources

2-Bromo-4-butoxytoluene: Nomenclature, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Elucidation

In modern medicinal chemistry and drug development, halogenated ether building blocks are indispensable for synthesizing complex active pharmaceutical ingredients (APIs). 2-Bromo-4-butoxytoluene is a highly versatile, bi-functional intermediate [1]. Its architecture provides a unique combination of lipophilicity and transition-metal reactivity, making it a prime candidate for late-stage functionalization and scaffold hopping.

Nomenclature and Synonyms

The structural identity of this compound can be derived through various nomenclature systems, depending on the parent scaffold prioritized:

  • IUPAC Name: 2-Bromo-4-butoxy-1-methylbenzene

  • Common Synonyms: 2-Bromo-4-butoxytoluene; 3-Bromo-4-methylphenyl butyl ether; 4-Butoxy-2-bromotoluene

  • CAS Registry Number: 1856706-97-2[1, 2]

  • SMILES: CC1=CC=C(OCCCC)C=C1Br

Structural Causality in Drug Design

From a rational drug design perspective, every functional group on this molecule serves a specific mechanistic purpose:

  • The Bromo Group (C2): Acts as an electrophilic handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position ortho to the methyl group introduces moderate steric hindrance, which can be exploited to control the conformation (atropisomerism) of resulting biaryl systems.

  • The Butoxy Group (C4): The four-carbon ether chain significantly increases the lipophilicity (LogP) of the molecule. In drug candidates, this enhances cell membrane permeability and can occupy deep hydrophobic pockets in target proteins.

  • The Methyl Group (C1): Provides metabolic stability. By blocking the para position relative to the ether oxygen—a common site for cytochrome P450-mediated oxidation—the methyl group increases the biological half-life of downstream derivatives.

Physicochemical Properties

To facilitate rapid comparison and integration into laboratory workflows, the core quantitative data for 2-bromo-4-butoxytoluene is summarized below [1, 2].

PropertyValueScientific Significance
Molecular Formula C₁₁H₁₅BrODefines the stoichiometric baseline for synthesis.
Molecular Weight 243.14 g/mol Critical for calculating equivalents in cross-coupling.
Appearance Colorless to pale yellow liquidIndicates purity; darkening suggests bromine oxidation.
Solubility Soluble in DCM, EtOAc, DMFDictates solvent choice for downstream reactions.
Storage Conditions 2–8 °C, sealed, dryPrevents slow ether cleavage or photo-degradation.

Synthetic Methodology: The Williamson Ether Synthesis

The most reliable and scalable method to synthesize 2-bromo-4-butoxytoluene is via the Williamson Ether Synthesis [3]. This involves the bimolecular nucleophilic substitution (Sₙ2) of 1-bromobutane by the phenoxide anion of 3-bromo-4-methylphenol.

Causality of Reagent Selection
  • Base (K₂CO₃): Potassium carbonate is chosen over stronger bases (like NaH or NaOH) because it is mild enough to deprotonate the phenol (pKa ~10) without causing competing elimination reactions (E2) on the primary alkyl halide.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 transition state.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 3-bromo-4-methylphenol (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv) in one portion. Stir the suspension at room temperature for 30 minutes.

    • Validation: The solution will transition to a deeper color, confirming the formation of the phenoxide anion.

  • Alkylation: Add 1-bromobutane (1.2 equiv) dropwise via syringe. Heat the reaction mixture to 60 °C.

  • In-Process Monitoring: After 4 hours, sample the reaction. Run a TLC (Hexanes:EtOAc 9:1).

    • Self-Validating Checkpoint: The reaction is complete only when the lower-Rf phenol spot is entirely consumed, and LC-MS confirms the disappearance of the m/z 185/187 signal, replaced by the product mass.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Synthesis Phenol 3-Bromo-4-methylphenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) Phenol->Base Base Addition Intermediate Phenoxide Anion (Active Species) Base->Intermediate -H+ Product 2-Bromo-4-butoxytoluene (Target Product) Intermediate->Product SN2 Reaction Alkyl 1-Bromobutane (Electrophile) Alkyl->Product Butyl Transfer

Fig 1: Williamson ether synthesis workflow for 2-bromo-4-butoxytoluene.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

Once synthesized and validated, 2-bromo-4-butoxytoluene is primarily utilized as an aryl halide electrophile in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds [4].

Mechanistic Workflow

The catalytic cycle relies on a Palladium(0) catalyst. The unique steric profile of 2-bromo-4-butoxytoluene ensures a controlled oxidative addition step. The electron-donating nature of the para-butoxy group slightly enriches the electron density of the aromatic ring, which can slow oxidative addition compared to electron-deficient aryls; therefore, electron-rich phosphine ligands (e.g., XPhos or SPhos) are often employed to accelerate the cycle [4].

Suzuki Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + 2-Bromo-4-butoxytoluene PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl + Ar'-B(OH)2 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Derivative RedElim->Product Release

Fig 2: Suzuki-Miyaura cross-coupling catalytic cycle utilizing 2-bromo-4-butoxytoluene.

Analytical Validation of the Biaryl Product

To maintain a self-validating pipeline, the success of the Suzuki coupling is confirmed via ¹H NMR spectroscopy. The disappearance of the distinct aryl bromide proton signals and the emergence of new, complex multiplet patterns in the aromatic region (7.0–8.0 ppm) confirm the successful formation of the C-C bond.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. URL:[Link]

3-Bromo-4-methylphenyl butyl ether chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-4-methylphenyl butyl ether: Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-methylphenyl butyl ether, a substituted aromatic ether with significant potential as a versatile intermediate in organic synthesis. While not a widely commercialized compound itself, its structural motifs—a reactive brominated aromatic ring and a stable ether linkage—make it a valuable building block for researchers in medicinal chemistry and materials science. This document details its core chemical properties, provides a validated protocol for its synthesis via the Williamson ether synthesis, explores its key chemical reactivities, and discusses its applications, particularly in the realm of palladium-catalyzed cross-coupling reactions for drug discovery. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage such intermediates for the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and spectral properties. These data are critical for reaction planning, purification, and structural confirmation.

Core Chemical Properties

The fundamental properties of 3-Bromo-4-methylphenyl butyl ether are summarized below. These values are calculated based on its molecular structure and serve as a baseline for experimental work.

PropertyValue
Molecular Formula C₁₁H₁₅BrO
Molecular Weight 243.14 g/mol
IUPAC Name 1-Bromo-2-methyl-4-(butoxy)benzene
CAS Number Not assigned (as of latest data)
Predicted Boiling Point Approx. 270-280 °C (at 760 mmHg)
Predicted Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, acetone).
Physical State Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature.

a 3-Bromo-4-methylphenyl butyl ether

Caption: Molecular Structure of 3-Bromo-4-methylphenyl butyl ether.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the target compound.[1] The following table outlines the predicted spectral characteristics based on established principles of NMR, IR, and Mass Spectrometry.[2][3][4]

TechniquePredicted Peaks and Rationale
¹H NMR ~7.4 ppm (d, 1H): Aromatic proton ortho to the bromo group. ~7.1 ppm (dd, 1H): Aromatic proton ortho to the butoxy group and meta to the bromo group. ~6.8 ppm (d, 1H): Aromatic proton ortho to the butoxy group. ~3.9 ppm (t, 2H): -O-CH₂ - protons of the butyl group, coupled to the adjacent methylene. ~2.2 ppm (s, 3H): Methyl protons on the aromatic ring. ~1.7 ppm (m, 2H): -O-CH₂-CH₂ - protons of the butyl group. ~1.5 ppm (m, 2H): -CH₂-CH₂ -CH₃ protons of the butyl group. ~0.9 ppm (t, 3H): Terminal -CH₃ protons of the butyl group.
¹³C NMR ~158 ppm: Aromatic carbon attached to the oxygen. ~135-110 ppm: Remaining five aromatic carbons, including the C-Br carbon at the lower end of this range. ~68 ppm: -O-CH₂ - carbon. ~31 ppm: -O-CH₂-CH₂ - carbon. ~19 ppm: -CH₂-CH₂ -CH₃ carbon. ~16 ppm: Methyl carbon on the aromatic ring. ~14 ppm: Terminal -CH₃ carbon.
IR Spectroscopy ~2960-2850 cm⁻¹: C-H stretching (aliphatic). ~3050-3000 cm⁻¹: C-H stretching (aromatic). ~1590, 1490 cm⁻¹: C=C stretching (aromatic ring). ~1250 cm⁻¹: C-O-C asymmetric stretching (aryl-alkyl ether). ~1050 cm⁻¹: C-O-C symmetric stretching. ~600-500 cm⁻¹: C-Br stretching.
Mass Spectrometry Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 242 and 244, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[5] Key Fragments: Loss of the butyl group (C₄H₉, m/z 57) leading to a fragment at m/z 185/187.

Synthesis and Purification

The synthesis of unsymmetrical ethers like 3-Bromo-4-methylphenyl butyl ether is most reliably achieved through the Williamson ether synthesis.[6] This method offers high yields and operational simplicity, making it a cornerstone reaction in organic chemistry.[7]

Retrosynthetic Analysis and Chosen Pathway

The Williamson ether synthesis involves the SN2 reaction between an alkoxide and an alkyl halide.[8] For the target molecule, two disconnection approaches are possible:

  • Route A: 3-Bromo-4-methylphenoxide + 1-bromobutane.

  • Route B: Sodium butoxide + 1,4-dibromo-2-methylbenzene.

Causality of Pathway Selection: Route A is vastly superior. The SN2 reaction requires the nucleophile to attack an electrophilic carbon. In Route B, this would involve a nucleophilic attack on an sp²-hybridized aromatic carbon (an aryl halide). This reaction is notoriously difficult and generally does not proceed under standard SN2 conditions due to the high energy of the transition state and potential for steric hindrance.[9] Route A, however, utilizes a primary alkyl halide (1-bromobutane), which is an ideal substrate for an SN2 reaction, minimizing the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[10]

The required starting material, 3-Bromo-4-methylphenol, is a known compound that can be sourced commercially or synthesized.[11]

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system designed for high yield and purity.

Step 1: Preparation of the Phenoxide

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon), add 3-Bromo-4-methylphenol (1.0 eq).

  • Dissolve the phenol in a polar aprotic solvent such as acetone or DMF (approx. 10 mL per gram of phenol). Rationale: Aprotic solvents solvate the cation but not the anion, leaving the phenoxide nucleophile highly reactive.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenol to its corresponding phenoxide salt in situ. It is easily filtered off post-reaction.

  • Stir the mixture at room temperature for 30 minutes. The formation of the potassium phenoxide may be observed as a slight color change or thickening of the slurry.

Step 2: Alkylation (SN2 Reaction)

  • To the stirred phenoxide mixture, add 1-bromobutane (1.2 eq) dropwise via syringe. Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable phenoxide intermediate.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction completion.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude oil in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-methylphenyl butyl ether.

  • For high-purity material, purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate.

Synthesis and Purification Workflow

cluster_start Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Alkylation cluster_workup Step 3: Workup cluster_purification Step 4: Purification & Analysis A 3-Bromo-4-methylphenol + K₂CO₃ in Acetone B Add 1-Bromobutane A->B C Reflux (4-6h) B->C D Cool & Filter Salts C->D E Solvent Evaporation D->E F Aqueous Wash (NaOH, H₂O, Brine) E->F G Dry & Concentrate F->G H Flash Column Chromatography G->H I Pure Product H->I J Spectroscopic Confirmation (NMR, GC-MS, IR) I->J

Caption: Workflow for the synthesis of 3-Bromo-4-methylphenyl butyl ether.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Bromo-4-methylphenyl butyl ether lies in the orthogonal reactivity of its functional groups. The ether linkage is robust under many conditions, while the C-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Reactivity of the Ether Linkage

Aryl-alkyl ethers are generally stable to a wide range of reagents, including bases, mild acids, and many oxidizing/reducing agents. However, they can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI.[12] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl carbon. In this case, cleavage would yield 3-Bromo-4-methylphenol and 1-iodobutane (if HI is used), as the SN2 attack occurs at the less sterically hindered sp³-hybridized butyl carbon rather than the sp²-hybridized aromatic carbon.[13]

The Aromatic Ring as a Platform for Further Functionalization

The true utility of this molecule in drug development stems from the reactivity of the aryl bromide.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing the complex scaffolds of modern pharmaceuticals.[14][15] A prime example is the Suzuki-Miyaura coupling, which forms a new C-C bond by reacting the aryl halide with an organoboron compound (e.g., a phenylboronic acid).[16]

This reaction transforms a simple aryl bromide into a more complex biaryl structure, a common and privileged motif in medicinal chemistry.

A 3-Bromo-4-methylphenyl butyl ether C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) A->C B Aryl Boronic Acid (R-B(OH)₂) B->C D Biaryl Product C->D

Caption: Schematic of a Suzuki cross-coupling reaction.

Applications in Research and Drug Development

Substituted phenyl ethers and biaryl structures are prevalent in a vast array of bioactive molecules. 3-Bromo-4-methylphenyl butyl ether serves as an ideal starting point for accessing novel analogues of known drugs or for fragment-based drug discovery campaigns.

  • Scaffold for Enzyme Inhibitors: The core structure can be elaborated to target various enzymes. For instance, related structures have been investigated as precursors for inhibitors of bacterial enzymes or alkaline phosphatase.[15]

  • Intermediate for Agrochemicals and Dyes: Brominated aromatic compounds are frequently used in the synthesis of agrochemicals and specialized dyes.[17]

  • Building Block for Novel Materials: The ability to undergo polymerization or be incorporated into larger conjugated systems via cross-coupling makes it a potential building block for organic electronic materials.

Conclusion

3-Bromo-4-methylphenyl butyl ether is a synthetically valuable, though under-characterized, chemical intermediate. Its straightforward synthesis via the Williamson ether reaction, combined with the strategic placement of a reactive bromo group on a stable phenyl ether core, makes it a highly attractive building block for chemists. Its primary utility lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, providing a reliable entry point to complex molecular architectures relevant to pharmaceutical and materials science research. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and strategic implementation in advanced research programs.

References

  • EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers - Google P
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC. (URL: [Link])

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (URL: [Link])

  • PubChem. Polysorbate 60. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • PubChem. (3-Bromo-4-methylphenyl)methanamine. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

  • SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4 - Rasayan Journal of Chemistry. (URL: [Link])

  • Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho-para positioning challenge in benzene rings - ResearchGate. (URL: [Link])

  • [Solved] What is the major product formed when methyl phenyl ether un - Testbook. (URL: [Link])

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Preparation of Substituted Anisylic Phenyl Ethers - Canadian Science Publishing. (URL: [Link])

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. (URL: [Link])

  • Safety Data Sheet: Methyl tert-butyl ether - Carl ROTH. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Problem 91 Heating methyl phenyl ether with... [FREE SOLUTION] | Vaia. (URL: [Link])

  • Process for the preparation of 4-bromo-3-alkylphenyl ethers - European Patent Office - EP 0420556 A2. (URL: [Link])

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

  • 3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline - PMC. (URL: [Link])

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (URL: [Link])

  • Methyl phenyl ether can be cleaved to yield iodomethane and lithium phenoxide when heated with LiI. Propose a mechanism for this reaction. | Homework.Study.com. (URL: [Link])

  • EP0091011A2 - Process for the preparation of phenyl ethers - Google P
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (URL: [Link])

  • N-(4-Bromo-3-methylphenyl)acetamide | C9H10BrNO | CID 738336 - PubChem. (URL: [Link])

  • Methyl phenyl ether cannot be prepared from bromoenzene. Discuss. - NEET coaching. (URL: [Link])

  • Which reagent is used for bromination of methyl phenyl ether ? | Filo. (URL: [Link])

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Comprehensive Safety and Handling Whitepaper: 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug development and materials science, halogenated alkoxybenzenes serve as critical building blocks for synthesizing complex molecular architectures. 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2) is a highly versatile aryl halide utilized primarily in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations) [1].

From a structural perspective, the molecule features a bromine atom positioned ortho to a methyl group and meta to an electron-donating butoxy chain. This specific substitution pattern creates unique steric and electronic environments. The ortho-methyl group introduces steric hindrance during the oxidative addition of transition metals, while the para-butoxy group (relative to the methyl) enriches the electron density of the aromatic ring. Understanding these properties is essential not only for optimizing reaction yields but also for mitigating the compound's inherent toxicological hazards.

Quantitative Chemical Data

The following table summarizes the core physicochemical properties and regulatory identifiers necessary for laboratory inventory and risk assessment [1, 2].

PropertyValue / Description
Chemical Name 2-Bromo-4-butoxy-1-methylbenzene
CAS Number 1856706-97-2
Molecular Formula C₁₁H₁₅BrO
Molecular Weight 243.14 g/mol
SMILES String CC1=CC=C(OCCCC)C=C1Br
Storage Temperature 2-8°C (Sealed, Inert Atmosphere)
Purity Standard ≥98% (Typical commercial specification)

Hazard Identification & Mechanistic Toxicology

As a halogenated organic compound, 2-Bromo-4-butoxy-1-methylbenzene presents specific occupational hazards. According to the Globally Harmonized System (GHS), the compound is classified under several hazard categories [2, 3].

GHS Classifications
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality of Toxicity

The toxicity profile of this compound is driven by its bipartite molecular structure. The aliphatic butoxy chain is highly lipophilic, granting the molecule a high partition coefficient (LogP). This enables rapid penetration through the lipid bilayers of the stratum corneum (skin) and the corneal epithelium (eyes).

Once intracellular, the brominated aromatic ring acts as a localized electrophile. While aryl bromides are generally less reactive toward biological nucleophiles than alkyl bromides, the lipophilic concentration of the compound within cellular membranes can disrupt lipid packing and induce localized oxidative stress. This cellular disruption triggers the arachidonic acid cascade, releasing pro-inflammatory cytokines that manifest macroscopically as the irritation described in H315, H319, and H335 [2].

ToxPathway Compound 2-Bromo-4-butoxy- 1-methylbenzene Skin Dermal Exposure Compound->Skin Lipophilic Penetration Eye Ocular Exposure Compound->Eye Direct Contact Inhalation Inhalation of Vapors Compound->Inhalation Volatilization Irritation Protein Alkylation & Cellular Disruption Skin->Irritation Eye->Irritation Inhalation->Irritation H315 H315: Skin Irritation Irritation->H315 H319 H319: Eye Irritation Irritation->H319 H335 H335: Respiratory Irritation Irritation->H335

Fig 1. Mechanistic pathway for GHS health hazards associated with exposure.

Experimental Protocols & Risk Mitigation

To ensure scientific integrity and personnel safety, handling this compound requires rigorous procedural adherence. The following protocol details a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing 2-Bromo-4-butoxy-1-methylbenzene, engineered as a self-validating system .

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Safe and efficient coupling of 2-Bromo-4-butoxy-1-methylbenzene with an arylboronic acid.

Causality of Reagent Selection: The ortho-methyl group sterically hinders the approach of the Palladium catalyst to the C-Br bond. To overcome this activation barrier, a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos) is required. Toluene is selected as the solvent because its boiling point (110.6°C) provides sufficient thermal energy to drive the sluggish oxidative addition step without degrading the ether linkage [1].

Step-by-Step Methodology:

  • Atmospheric Purging (Self-Validating):

    • Connect a Schlenk tube to a dual-manifold Schlenk line.

    • Evacuate and backfill with Argon three times.

    • Validation: Route the exhaust through an oil bubbler; a steady rate of 1-2 bubbles per second confirms positive inert pressure, preventing oxygen ingress that could auto-oxidize the butoxy chain.

  • Reagent Dispensing:

    • Operating within a certified fume hood (minimum face velocity 100 fpm), weigh 1.0 mmol (243.1 mg) of 2-Bromo-4-butoxy-1-methylbenzene.

    • Transfer immediately to the Schlenk tube to minimize volatilization (mitigating H335 risks).

  • Catalyst & Base Addition:

    • Add 1.2 mmol of the chosen arylboronic acid, 0.05 mmol Pd(OAc)₂, 0.10 mmol SPhos, and 2.0 mmol of anhydrous K₃PO₄.

  • Solvent Introduction & Heating:

    • Inject 5.0 mL of degassed Toluene.

    • Seal the tube and heat to 90°C in a pre-calibrated oil bath.

  • Reaction Monitoring (Self-Validating):

    • After 4 hours, extract a 10 µL aliquot, dilute in mass-spec grade acetonitrile, and analyze via LC-MS.

    • Validation: The complete disappearance of the m/z 242/244 isotopic doublet (characteristic of the monobrominated starting material) definitively validates the completion of the oxidative addition and transmetalation phases.

  • Quenching:

    • Cool the reaction to room temperature. Quench slowly with 5 mL of deionized water to hydrolyze active Pd species and dissolve inorganic salts.

Workflow A 1. Storage & Retrieval (2-8°C, Argon Atmosphere) B 2. Transfer to Fume Hood (PPE: Nitrile Gloves, Goggles) A->B S1 Safety Check: Confirm Seal Integrity A->S1 C 3. Weighing & Dispensing (Enclosed Balance) B->C S2 Safety Check: Verify Fume Hood Flow B->S2 D 4. Reaction Setup (Schlenk Line, Inert Gas) C->D E 5. Quenching & Workup (Aqueous Extraction) D->E S3 Safety Check: Monitor for Exotherms D->S3 F 6. Halogenated Waste Disposal (Segregated Containers) E->F

Fig 2. Standard operating procedure and safety checkpoints for handling.

Emergency Response & Decontamination

In the event of an accidental spill, immediate containment is required to prevent dermal contact and inhalation.

  • Containment: Cover the spill with a chemically inert, highly porous absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.

  • Neutralization: Because prolonged exposure to ambient moisture and light can cause trace degradation of the aryl bromide into hydrobromic acid (HBr), wash the contaminated surface with a mild alkaline solution (5% sodium bicarbonate). This provides a self-validating visual cue: the cessation of effervescence indicates complete neutralization of any acidic degradants [2, 3].

  • Disposal: Sweep the absorbed material into a designated, clearly labeled halogenated organic waste container. Never mix with nitric acid or strong oxidizers.

References

Technical Guide: Strategic Differentiation of 2-Bromo-4-butoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and analytical distinctions between 2-Bromo-4-butoxy-1-methylbenzene and its critical isomers.

Executive Summary

2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2) is a specialized aryl building block used in the synthesis of pharmaceutical intermediates, particularly for aryl-ether based therapeutics (e.g., SGLT2 inhibitors).

In drug development, this molecule presents a classic regiochemical trap . The target structure places the bromine atom ortho to the methyl group. However, standard electrophilic aromatic substitution (bromination) of the ether precursor overwhelmingly favors the meta position relative to the methyl group (ortho to the alkoxy group), yielding the 3-Bromo isomer .

This guide provides the definitive protocol for distinguishing the target from its thermodynamic isomers and outlines the correct synthetic logic to avoid costly manufacturing errors.

Structural Anatomy & Isomer Landscape

Understanding the precise topology of the benzene ring is the first step in differentiation. The core conflict arises from the competing directing effects of the Methyl (-CH₃) and Butoxy (-OC₄H₉) groups.

The Target vs. The Impurity
FeatureTarget Molecule Primary Impurity (Regioisomer)
Name 2-Bromo -4-butoxy-1-methylbenzene3-Bromo -4-butoxy-1-methylbenzene
Structure Br is adjacent to Methyl Br is adjacent to Butoxy
Electronic State Br is meta to the strong donor (Butoxy)Br is ortho to the strong donor (Butoxy)
Synthesis Origin Requires Directed Synthesis (e.g., Sandmeyer or protected phenol)Result of direct bromination of 1-butoxy-4-methylbenzene
CAS 1856706-97-2N/A (Often mislabeled as target)
Visualizing the Divergence

The following diagram illustrates the structural relationship and the synthetic divergence that leads to either the target or the impurity.

IsomerDivergence Start Precursor: 1-Butoxy-4-methylbenzene (p-Tolyl Butyl Ether) DirectBr Direct Bromination (Br2, FeBr3) Start->DirectBr Electrophilic Subst. Impurity MAJOR PRODUCT (The Impurity) 3-Bromo-4-butoxy-1-methylbenzene (Br ortho to Butoxy) DirectBr->Impurity Controlled by O-Donor (Stronger) DirectedRoute Directed Synthesis Route (e.g., via 3-Bromo-4-methylphenol) Target TARGET MOLECULE 2-Bromo-4-butoxy-1-methylbenzene (Br ortho to Methyl) DirectedRoute->Target Alkylation Step

Figure 1: Synthetic divergence showing why direct bromination fails to yield the target 2-Bromo isomer.

Synthesis & Manufacturing Logic

The "Counter-Electronic" Challenge

The butoxy group is a strong ortho/para director, while the methyl group is a weak ortho/para director. In 1-butoxy-4-methylbenzene , the positions ortho to the butoxy group (Position 3) are electronically super-activated.

To synthesize the Target (2-Bromo) , where the bromine is ortho to the weak methyl group and meta to the strong butoxy group, you cannot use direct bromination. You must use a Pre-Functionalized Scaffold .

Validated Synthetic Protocol (Target)

Route: Alkylation of 3-Bromo-4-methylphenol.

  • Precursor Selection: Start with 3-Bromo-4-methylphenol (also known as 2-bromo-4-hydroxytoluene).

    • Note: This precursor already has the Bromine locked in the correct position relative to the Methyl group.

  • Alkylation (Williamson Ether Synthesis):

    • Reagents: 1-Bromobutane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF or Acetonitrile.

    • Conditions: Heat to 60-80°C for 4-6 hours.

    • Mechanism: Sₙ2 attack of the phenoxide anion on the butyl bromide.

  • Workup: Aqueous extraction (EtOAc/Water) to remove inorganic salts and DMF.

  • Result: High-purity 2-Bromo-4-butoxy-1-methylbenzene .

The "Trap" Protocol (Impurity)

Route: Bromination of p-Tolyl Butyl Ether.

  • Attempting to brominate 1-butoxy-4-methylbenzene directly will yield >90% of the 3-Bromo isomer . The electronic bias of the oxygen lone pair is too strong to overcome with standard conditions.

Analytical Differentiation

Distinguishing the target from the impurity is critical during QC. Since they are regioisomers, their Mass Spectrometry (MS) fragmentation patterns are nearly identical. NMR is the gold standard.

1H NMR Diagnostic Table
Proton PositionTarget (2-Bromo) Impurity (3-Bromo) Diagnostic Logic
H-3 (Aromatic) ~7.0 ppm (d, J=2.5 Hz) N/A (Substituted)In the Target, H3 is isolated between Br and OBu. It shows small meta coupling.
H-2 (Aromatic) N/A (Substituted)~7.4 ppm (d, J=2.0 Hz) In the Impurity, H2 is isolated between Br and Me.
O-CH₂ (Butoxy) ~3.90 ppm (t) ~4.05 ppm (t) CRITICAL: In the Impurity, the Br is ortho to the Butoxy. This "Ortho Effect" deshields the O-CH₂ protons, shifting them downfield by ~0.15 ppm compared to the Target.
NOE Signal Irradiation of Me -> Strong NOE to Br (or weak if Br is large, but NOE to H6 is key).Irradiation of Me -> Strong NOE to H2 Definitive Proof: If you irradiate the Methyl group and see an enhancement of the isolated aromatic proton (H2), you have the Impurity . If you see enhancement only of the doublet H6, you likely have the Target .
Analytical Decision Tree

AnalyticsTree Sample Unknown Sample (C11H15BrO) NMR 1H NMR Analysis Sample->NMR CheckOCH2 Check O-CH2 Shift (Triplet) NMR->CheckOCH2 ShiftHigh Shift > 4.0 ppm (Deshielded) CheckOCH2->ShiftHigh Ortho-Br Effect ShiftLow Shift < 3.95 ppm (Normal) CheckOCH2->ShiftLow No Ortho-Br ResultImpurity IMPURITY (3-Bromo Isomer) ShiftHigh->ResultImpurity ResultTarget TARGET (2-Bromo Isomer) ShiftLow->ResultTarget

Figure 2: Rapid identification workflow using 1H NMR chemical shifts.

Reactivity & Functionalization

For drug development, the utility of 2-Bromo-4-butoxy-1-methylbenzene lies in its ability to undergo metal-halogen exchange or palladium-catalyzed coupling.

  • Lithiation (Halogen-Metal Exchange):

    • Treatment with n-BuLi at -78°C generates the aryl lithium species at position 2.

    • Differentiation: The Target (2-Li) is sterically hindered by the adjacent Methyl group. The Impurity (3-Li) is hindered by the Butoxy group. The Target species is generally more stable and less prone to ortho-lithiation elimination.

  • Suzuki-Miyaura Coupling:

    • Coupling with boronic acids allows the installation of biaryl scaffolds common in SGLT2 inhibitors (e.g., Dapagliflozin analogs).

    • Steric Factor: The 2-bromo position is sterically crowded by the methyl group. High-activity catalysts (e.g., Pd(dppf)Cl₂ or SPhos Pd G3) are recommended over standard Pd(PPh₃)₄ to ensure complete conversion.

References

  • ChemScene. (2024). Product Analysis: 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2).[1] Retrieved from

  • BenchChem. (2025). Technical Support: Regioselectivity in Aromatic Substitution. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-4-ethoxy-1-methylbenzene (Analogous Structure). Retrieved from [2]

  • PubChem. (2024). Compound Summary: 2-bromo-1-butoxy-4-methylbenzene (Isomer Data). Retrieved from

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An In-depth Technical Guide to 2-Bromo-alkoxy-methylbenzenes: A Focus on the 2-Bromo-1-butoxy-4-methylbenzene Isomer

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomer Specificity: This guide centers on the chemical compound 2-Bromo-1-butoxy-4-methylbenzene . It is important to note that a dedicated PubChem entry for the specific isomer, 2-Bromo-4-butoxy-1-methylbenzene, was not identified at the time of this writing. Therefore, this document will proceed with a comprehensive analysis of the closely related and structurally similar isomer, 2-bromo-1-butoxy-4-methylbenzene, for which reliable data is available. Researchers interested in the 4-butoxy isomer should consider the data herein as a valuable surrogate, while exercising due diligence in experimental design and data interpretation.

Introduction: The Versatility of Halogenated Aromatic Ethers in Modern Chemistry

Halogenated aromatic ethers, such as the bromo-butoxy-methylbenzene series, represent a class of organic compounds with significant utility in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strategic incorporation of a bromine atom and an alkoxy group onto a toluene scaffold provides a versatile platform for a variety of chemical transformations. These molecules serve as key building blocks in the construction of more complex molecular architectures, leveraging the differential reactivity of their functional groups.

This in-depth technical guide provides a comprehensive overview of 2-bromo-1-butoxy-4-methylbenzene, detailing its chemical identity, physicochemical properties, a representative synthetic protocol, its potential applications in research and drug development, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

The fundamental identifiers for 2-bromo-1-butoxy-4-methylbenzene are its PubChem Compound Identification (CID) and its International Chemical Identifier Key (InChIKey). These unique codes provide a standardized and unambiguous way to reference this specific chemical entity in databases and literature.

  • PubChem CID: 28602511

  • InChIKey: MTTSUCJWTOUROS-UHFFFAOYSA-N

A summary of the key physicochemical properties of 2-bromo-1-butoxy-4-methylbenzene is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrOPubChemLite[1]
Molecular Weight 243.14 g/mol ChemScene[2]
Appearance Not specified; likely a liquidGeneral knowledge
SMILES CCCCOC1=C(C=C(C=C1)C)BrPubChemLite[1]
InChI InChI=1S/C11H15BrO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3PubChemLite[1]
CAS Number 57685-37-7ChemScene[2]
Chemical Structure

G Proposed Synthesis of 2-Bromo-1-butoxy-4-methylbenzene cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Work-up and Purification A 2-Bromo-4-methylphenol C Sodium 2-bromo-4-methylphenoxide (in situ intermediate) A->C Base in aprotic solvent (e.g., THF, DMF) B Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) E 2-Bromo-1-butoxy-4-methylbenzene C->E Reaction with alkyl halide D 1-Bromobutane F Quenching with water E->F G Extraction with organic solvent F->G H Drying and solvent removal G->H I Column Chromatography H->I J Pure 2-Bromo-1-butoxy-4-methylbenzene I->J

Caption: A proposed synthetic workflow for 2-bromo-1-butoxy-4-methylbenzene.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-bromo-4-methylphenol (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the corresponding phenoxide.

  • Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Applications in Research and Drug Development

Bromo-alkoxy-methylbenzene derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a bromine atom and an ether linkage allows for selective and sequential chemical modifications.

  • Cross-Coupling Reactions: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds.

  • Medicinal Chemistry: The bromo-butoxy-methylbenzene core can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability. The butoxy group can influence the molecule's interaction with biological targets and improve its pharmacokinetic profile. Halogenated compounds are prevalent in many approved drugs, and the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.

  • PROTACs: The related compound, ((4-Bromobutoxy)methyl)benzene, is described as a PROTAC (Proteolysis Targeting Chimera) linker, which are molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation. [3]This suggests that bromo-alkoxy-benzene derivatives could be explored for their utility in the development of these novel therapeutic agents.

Safety and Handling

As with all halogenated aromatic compounds, 2-bromo-1-butoxy-4-methylbenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard CategoryPrecautionary Measures
Inhalation Avoid breathing vapors or mists. Use in a well-ventilated area or with respiratory protection.
Skin Contact May cause skin irritation. Wear appropriate chemical-resistant gloves and a lab coat.
Eye Contact May cause eye irritation. Wear safety glasses or goggles.
Ingestion Do not ingest. Wash hands thoroughly after handling.

General Handling Precautions:

  • Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4][5]* Take precautionary measures against static discharge, as many ethers are flammable. [4]* In case of a spill, absorb with an inert material and dispose of it as hazardous waste. [4]

Conclusion

2-Bromo-1-butoxy-4-methylbenzene is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive bromine atom and a butoxy group on a toluene framework allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex organic molecules. While a dedicated public database entry for the 2-bromo-4-butoxy isomer is currently unavailable, the information presented for the 1-butoxy isomer provides a strong foundation for researchers working with this class of compounds. Adherence to proper safety protocols is essential when handling this and other related halogenated aromatic ethers.

References

  • PubChemLite. 2-bromo-1-butoxy-4-methylbenzene (C11H15BrO). Available from: [Link]

  • University of St Andrews. Ethers | Health & Safety. Available from: [Link]

  • NJ Department of Health. DIETHYL ETHER - HAZARD SUMMARY. Available from: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Triarylamines using 2-Bromo-4-butoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing high-purity triarylamines utilizing 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2) as a core electrophilic building block. Triarylamines are critical motifs in hole-transport materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and electroactive pharmaceutical ingredients.

The specific structural features of this building block—an electron-donating butoxy group at the para position and a sterically demanding methyl group at the ortho position—present unique synthetic challenges. This guide provides an optimized Buchwald-Hartwig Cross-Coupling protocol designed to overcome the deactivated nature of the aryl bromide and steric hindrance, ensuring high yields (>85%) and minimal dehalogenation byproducts.

Retrosynthetic Analysis & Strategy

The synthesis relies on the disconnection of the C-N bond between the aryl bromide and a secondary diarylamine.

Structural Challenges
  • Electronic Deactivation: The butoxy group (-OBu) at the para position is a strong electron donor (resonance effect). This increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and significantly slowing down the Oxidative Addition step of the catalytic cycle.

  • Steric Hindrance: The methyl group at the ortho position (C1 vs C2) creates steric bulk around the reaction center, potentially inhibiting the coordination of the palladium species.

Strategic Solution: To counter these effects, we utilize a Third-Generation Buchwald Precatalyst System or a Pd(0)/Tri-tert-butylphosphine system. These electron-rich, bulky phosphine ligands facilitate oxidative addition into electron-rich aryl halides and promote reductive elimination via steric relief.

Reaction Workflow Diagram

ReactionScheme SM1 2-Bromo-4-butoxy-1-methylbenzene (Electrophile) Catalyst Catalyst System: Pd2(dba)3 / P(t-Bu)3 OR Pd(OAc)2 / RuPhos SM1->Catalyst SM2 Diaryl Amine (Nucleophile) SM2->Catalyst Conditions Conditions: NaOtBu (Base) Toluene, 100°C 12-18 h Catalyst->Conditions Product Target Triarylamine (>85% Yield) Conditions->Product C-N Coupling

Caption: Logical workflow for the C-N cross-coupling synthesis.

Critical Parameters & Reagent Selection

ComponentRecommended ReagentMechanistic Rationale
Catalyst Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Provides a stable source of Pd(0). Alternatives like Pd(OAc)₂ require in-situ reduction, which can be variable.
Ligand P(t-Bu)₃ (Tri-tert-butylphosphine) or RuPhos Critical: The ligand must be electron-rich to push the Pd into the electron-rich C-Br bond (Oxidative Addition). Bulky ligands also prevent formation of inactive Pd-dimers.
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the amine upon coordination but bulky enough to minimize nucleophilic attack on the catalyst.
Solvent Toluene (anhydrous)Non-polar, high-boiling (110°C) solvent ensures solubility of the lipophilic butoxy-arene and stability at required temperatures.

Experimental Protocol

Standard Operating Procedure (Small Scale: 1.0 mmol)

Safety Note: Handle all phosphines and palladium catalysts in a fume hood. P(t-Bu)₃ is pyrophoric; use a 1.0 M solution in toluene or the tetrafluoroborate salt [HP(t-Bu)₃]BF₄ for easier handling.

Materials:
  • 2-Bromo-4-butoxy-1-methylbenzene: 243 mg (1.0 mmol)

  • Diphenylamine (or derivative): 1.2 mmol (1.2 equiv)

  • Pd₂(dba)₃: 18 mg (0.02 mmol, 2 mol% Pd)

  • [(t-Bu)₃PH]BF₄: 12 mg (0.04 mmol, 4 mol%) [Ligand Source]

  • NaOtBu: 135 mg (1.4 mmol, 1.4 equiv)

  • Toluene (Anhydrous): 5 mL

Step-by-Step Procedure:
  • Inertion: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with the Ligand salt ([(t-Bu)₃PH]BF₄), Base (NaOtBu), and the Amine nucleophile.

    • Note: If using liquid P(t-Bu)₃, add it after the solvent.

  • Substrate Addition: Add 2-Bromo-4-butoxy-1-methylbenzene via syringe (if liquid) or weigh directly (if solid/oil).

  • Catalyst Addition: Add Pd₂(dba)₃ quickly to minimize air exposure.

  • Solvent & Degassing: Add anhydrous Toluene (5 mL). Seal the vessel with a septum. Sparge the solution with Argon for 5–10 minutes to remove dissolved oxygen (Critical for electron-rich phosphines).

  • Reaction: Replace the septum with a Teflon-lined screw cap (if using a vial). Heat the reaction block to 100–110 °C . Stir vigorously for 12–18 hours .

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting bromide spot should disappear.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (1 x 15 mL) and brine (1 x 15 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient from 100% Hexanes to 5% Ethyl Acetate/Hexanes. Triarylamines are highly lipophilic and elute early.

Mechanistic Insights (Catalytic Cycle)

Understanding the cycle allows for troubleshooting. The rate-determining step (RDS) for this specific substrate is often the Oxidative Addition due to the electron-rich nature of the ring.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (RDS for e- rich Ar-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination OxAdd->Coord + HNR2 Deprot Deprotonation (Base assisted) Coord->Deprot + NaOtBu - HOtBu, NaBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II)-Amido RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting Oxidative Addition as the critical step for electron-rich substrates.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Oxidative Addition failure.Switch to a more electron-rich ligand like Ad₂BuP (CataCXium A) or increase temperature to 120°C.
Dehalogenation (Ar-H) β-Hydride elimination or solvent reduction.Ensure solvent is strictly anhydrous. Switch solvent from Toluene to 1,4-Dioxane .
Pd Black Formation Catalyst decomposition.Inadequate degassing (O₂ leak) or ligand:Pd ratio is too low. Increase ligand ratio to 2:1 or 3:1.
Starting Material Remains Steric hindrance.[2]Switch to Pd(OAc)₂ / RuPhos . RuPhos is specifically designed for sterically hindered secondary amines and ortho-substituted aryl halides.

Characterization Guide

Successful synthesis of the triarylamine product can be validated using ¹H NMR. Look for these diagnostic signals:

  • Butoxy Chain:

    • Triplet at ~4.0 ppm (2H, -O-CH ₂-).

    • Multiplets at ~1.8 ppm and ~1.5 ppm (methylene chain).

    • Triplet at ~1.0 ppm (3H, terminal -CH ₃).

  • Ortho-Methyl Group:

    • Singlet at ~2.1–2.3 ppm (3H, Ar-CH ₃). Note: The chemical shift may move upfield slightly due to shielding from the adjacent aromatic rings of the amine.

  • Aromatic Region:

    • Complex multiplet 6.5–7.5 ppm. The protons ortho to the nitrogen usually shift upfield relative to the starting bromide.

References

  • Compound Data: ChemScene. 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2).[3] Link

  • General Protocol: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

  • Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Steric Hindrance: Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Amination of Aryl Halides and Aryl Triflates: Standard Conditions. Journal of Organic Chemistry, 65, 1158. Link

Sources

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 2-Bromo-4-butoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction utilized extensively in pharmaceutical development for the formation of carbon-nitrogen (C-N) bonds[1]. However, coupling highly functionalized, electron-rich, and sterically hindered aryl halides such as 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2)[2] presents unique mechanistic challenges that require precision engineering of the catalytic system.

As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific substrate:

  • Electronic Effects: The para-butoxy group is strongly electron-donating via resonance. This increases the electron density of the aromatic ring, significantly reducing the electrophilicity of the C-Br bond. Consequently, the initial oxidative addition of the Pd(0) catalyst is thermodynamically and kinetically hindered.

  • Steric Effects: The ortho-methyl group creates a steric shield around the bromide leaving group, further impeding the approach of the bulky Pd-ligand complex.

  • Catalyst Selection Causality: To overcome these combined barriers, first-generation ligands (e.g., PPh3, BINAP) are insufficient. The system requires highly active, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands). The electron-rich nature of ligands like XPhos, RuPhos, or BrettPhos accelerates the difficult oxidative addition step. Simultaneously, their extreme steric bulk forces the intermediate into a conformation that accelerates reductive elimination , thereby outcompeting the unwanted β-hydride elimination pathway which leads to hydrodehalogenation byproducts[3].

Catalytic Cycle & Pathway Dynamics

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Complex (Pd II) Pd0->OA + 2-Bromo-4-butoxy- 1-methylbenzene AmineCoord Amine Coordination & Deprotonation OA->AmineCoord + Amine + Base RE Reductive Elimination Complex AmineCoord->RE - Base·HBr RE->Pd0 - N-Aryl Product (C-N Bond)

Fig 1. Buchwald-Hartwig catalytic cycle for 2-Bromo-4-butoxy-1-methylbenzene.

Reaction Optimization & Quantitative Data

To provide a self-validating baseline, the following table summarizes the optimization matrix for coupling 2-Bromo-4-butoxy-1-methylbenzene with model amines at 100 °C in anhydrous Toluene.

Precatalyst (2 mol%)Ligand (2 mol%)Base (1.5 eq)Amine ClassExpected ConversionPrimary Byproduct
Pd(OAc)₂BINAPCs₂CO₃Secondary< 15%Unreacted Starting Material
Pd₂(dba)₃XPhosNaOtBuSecondary~ 75%Hydrodehalogenation
RuPhos Pd G3RuPhosNaOtBuSecondary> 98%None (Trace)
BrettPhos Pd G3BrettPhosNaOtBuPrimary> 95%None (Trace)
tBuBrettPhos Pd G3tBuBrettPhosLHMDSPrimary (Aliphatic)> 90%None (Trace)

Expert Insight: Pd G3/G4 precatalysts are highly recommended over in-situ generation (e.g., Pd₂(dba)₃ + Ligand) because they rapidly generate the active monoligated L-Pd(0) species without the inhibitory effects of dba (dibenzylideneacetone), which can sequester the catalyst and stall the reaction of deactivated substrates[4].

Experimental Workflows & Protocols

Workflow Prep 1. Glovebox Setup Weigh Reagents Degas 2. Solvent Addition & Degassing Prep->Degas React 3. Heating at 100°C (12-16 h) Degas->React Workup 4. Filtration & Concentration React->Workup Purify 5. Flash Column Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the amination protocol.

Protocol A: Secondary Amination using RuPhos Pd G3

Target: Coupling 2-Bromo-4-butoxy-1-methylbenzene with a secondary amine (e.g., morpholine or piperidine derivatives). Rationale: RuPhos is specifically tuned for secondary amines. The rate-limiting step for the RuPhos system is typically reductive elimination; its specific steric profile lowers the activation energy for this step while accommodating the bulk of the secondary amine[3].

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a Teflon-coated magnetic stir bar, add 2-Bromo-4-butoxy-1-methylbenzene (1.0 mmol, 243.14 mg).

  • Catalyst & Base Loading: Add RuPhos Pd G3 (0.02 mmol, 16.7 mg, 2 mol%), RuPhos ligand (0.02 mmol, 9.3 mg, 2 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg). Note: If the amine or substrate contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with finely milled Cs₂CO₃ (2.0 mmol)[5].

  • Amine Addition: Add the secondary amine (1.2 mmol). If solid, add it in step 2. If liquid, add via a micro-syringe.

  • Solvent & Degassing: Add anhydrous, degassed Toluene (5.0 mL, 0.2 M concentration). Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, sparge the mixture with Argon for 5 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand to its phosphine oxide, permanently killing the catalytic cycle.

  • Reaction Execution: Place the vial in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 12-16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the N-aryl product.

Protocol B: Primary Amination using BrettPhos Pd G3

Target: Coupling with primary aliphatic or aromatic amines. Rationale: Primary amines can coordinate twice to the Pd center, forming an unreactive bis-amine complex. BrettPhos is exceptionally bulky, strictly enforcing a monoligated active species and preventing catalyst poisoning[3].

Step-by-Step Methodology: Follow the exact volumetric and stoichiometric ratios as Protocol A, but substitute:

  • Precatalyst: BrettPhos Pd G3 (2 mol%)

  • Ligand: BrettPhos (2 mol%)

  • Temperature: 110 °C (Primary aliphatic amines may require slightly higher thermal energy to overcome the ortho-methyl steric clash during coordination).

Trustworthiness & Self-Validating Quality Control

To ensure the protocol is functioning as a self-validating system, implement the following in-process controls:

  • Monitoring via LC-MS: Sample 10 µL of the reaction mixture at the 2-hour mark, dilute in LC-MS grade Acetonitrile, and analyze.

  • Diagnostic Byproduct Analysis:

    • Observation: High levels of unreacted 2-Bromo-4-butoxy-1-methylbenzene.

      • Cause: Failed oxidative addition. Check for oxygen ingress (ligand oxidation) or degraded base.

    • Observation: Complete consumption of starting material, but formation of 1-butoxy-3-methylbenzene (hydrodehalogenation product).

      • Cause: Successful oxidative addition, but failed reductive elimination leading to β-hydride elimination. Action: Ensure the correct ligand is used (switch to a bulkier ligand like tBuXPhos) or increase the concentration of the amine.

References

Sources

Application Note: 2-Bromo-4-butoxy-1-methylbenzene as a Strategic Intermediate in High-Performance OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Type: Application Note & Standard Operating Protocols (SOP)

Introduction & Structural Rationale

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the molecular design of host materials and Hole Transport Layers (HTLs) dictates device efficiency, color purity, and operational lifetime. 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2) has emerged as a highly versatile synthetic intermediate [1].

As a Senior Application Scientist, it is critical to look beyond the basic chemical formula (


) and understand the causality of its structural features in optoelectronic applications:
  • The Ortho-Methyl Effect (Steric Tuning): The methyl group at the

    
     position sits adjacent (ortho) to the reactive bromide at 
    
    
    
    . When subjected to cross-coupling, this methyl group forces a severe dihedral twist between the newly joined aryl rings. This deliberate breaking of structural coplanarity restricts
    
    
    -electron delocalization, thereby maintaining a high Triplet Energy (
    
    
    ) [2]. High
    
    
    is mandatory for host materials to prevent reverse energy transfer (exciton quenching) from the phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitter [3].
  • The Butoxy Substituent (Electronic & Solvation Control): Located at the

    
     position, the butoxy chain serves a dual purpose. Electronically, it acts as a strong electron-donating group (EDG), raising the Highest Occupied Molecular Orbital (HOMO) level to facilitate efficient hole injection. Physically, the flexible aliphatic chain disrupts rigid intermolecular packing, dramatically enhancing the molecule's solubility in common organic solvents—a prerequisite for solution-processed (inkjet-printed) OLED manufacturing.
    
  • The Bromide Anchor: Provides a highly selective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for modular assembly of complex conjugated architectures [2].

Quantitative Data & Material Properties

To aid in experimental design, the physicochemical properties of the intermediate and the projected optoelectronic impacts of its derivatives are summarized below.

Table 1: Physicochemical Profile of 2-Bromo-4-butoxy-1-methylbenzene
PropertyValue / DescriptionExperimental Implication
CAS Number 1856706-97-2 [1]Unique identifier for procurement.
Molecular Weight 243.14 g/mol Required for stoichiometric calculations.
Purity Standard

98% (typically GC/NMR)
Trace halogenated impurities can act as exciton traps in OLEDs; high purity is critical.
Storage Conditions 2-8°C, sealed, dryPrevents slow oxidation or ether cleavage over time.
Steric Environment High (Ortho-substituted)Requires highly active, electron-rich phosphine ligands (e.g., SPhos,

) during cross-coupling.
Table 2: Projected Optoelectronic Tuning in OLED Derivatives
Target LayerSynthetic PathwayKey Optoelectronic Benefit
Host Material (EML) Suzuki-Miyaura CouplingHigh

(> 2.8 eV) due to steric twisting; prevents exciton quenching.
Hole Transport (HTL) Buchwald-Hartwig AminationShallow HOMO (~ -5.2 eV) for step-wise hole injection; high hole mobility.

Mechanistic Workflow & Synthetic Divergence

The following diagram illustrates the synthetic divergence of 2-Bromo-4-butoxy-1-methylbenzene into two primary OLED functional materials.

G Start 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2) Sub1 Suzuki-Miyaura Cross-Coupling Start->Sub1 Arylboronic Acid Pd Catalyst Sub2 Buchwald-Hartwig Amination Start->Sub2 Secondary Amine Pd Catalyst, Base Prod1 Sterically Twisted Aryl-Aryl Core Sub1->Prod1 Prod2 Electron-Rich Triarylamine Core Sub2->Prod2 App1 High T1 Host Material (Prevents Exciton Quenching) Prod1->App1 App2 Hole Transport Layer (HTL) (High Hole Mobility) Prod2->App2 OLED High-Efficiency OLED Device App1->OLED App2->OLED

Synthetic divergence of 2-Bromo-4-butoxy-1-methylbenzene into OLED functional layers.

Experimental Protocols

The following protocols are engineered to account for the specific steric hindrance of the ortho-methyl group, ensuring high yields and device-grade purity.

Protocol A: Synthesis of Sterically Twisted Host Cores via Suzuki-Miyaura Coupling

Objective: To couple 2-Bromo-4-butoxy-1-methylbenzene with a conjugated arylboronic acid, utilizing steric hindrance to induce a dihedral twist.

Reagents:

  • 2-Bromo-4-butoxy-1-methylbenzene (1.0 equiv)

  • Arylboronic acid derivative (1.2 equiv)

  • 
     (0.02 equiv) - Chosen over 
    
    
    
    to allow custom ligand pairing.
  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.08 equiv) - Critical: The electron-rich, bulky SPhos ligand accelerates oxidative addition into the sterically hindered

    
     bond.
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Self-Validation Step): In a Schlenk flask, combine the bromide, boronic acid, and solvents. Sparge the mixture with ultra-pure Argon for 30 minutes. Causality: Oxygen rapidly degrades

    
     species to inactive 
    
    
    
    oxides, halting the catalytic cycle. A color change to black prior to heating indicates premature catalyst death.
  • Catalyst Addition: Under a positive Argon flow, quickly add

    
     and SPhos.
    
  • Reaction: Heat the mixture to 90°C. Add the degassed aqueous

    
     dropwise. Reflux for 12-16 hours.
    
  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate). The steric bulk may slow the reaction; if starting material persists after 12 hours, do not increase temperature (which degrades the boronic acid). Instead, add a 0.01 equiv spike of catalyst/ligand.

  • Workup & Purification: Cool to room temperature. Extract with Toluene. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography. For OLED applications, the final product must undergo vacuum sublimation to achieve >99.9% purity.
    
Protocol B: Synthesis of HTL Cores via Buchwald-Hartwig Amination

Objective: To install a secondary arylamine, leveraging the butoxy group to raise the HOMO level for hole transport.

Reagents:

  • 2-Bromo-4-butoxy-1-methylbenzene (1.0 equiv)

  • Secondary Arylamine (e.g., Diphenylamine) (1.1 equiv)

  • 
     (0.02 equiv)
    
  • Tri-tert-butylphosphine (

    
    ) (0.06 equiv) - Critical: 
    
    
    
    is highly effective for activating hindered aryl bromides for C-N bond formation.
  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a glovebox (due to the moisture sensitivity of

    
     and air sensitivity of 
    
    
    
    ), charge a pressure vessel with all solid reagents.
  • Solvent Addition: Add anhydrous, degassed toluene. Seal the vessel.

  • Reaction: Heat the sealed vessel to 105°C for 8 hours. Causality: The strong base (

    
    ) deprotonates the amine, facilitating rapid transmetallation at the Pd center. The elevated temperature overcomes the steric barrier of the ortho-methyl group.
    
  • Quenching & Workup: Cool to room temperature. Quench carefully with water. Extract with dichloromethane (DCM).

  • Filtration (OLED Grade): Pass the organic extract through a short pad of Celite and basic alumina to strip residual palladium nanoparticles—a critical step, as trace heavy metals act as severe non-radiative recombination centers (exciton traps) in OLED devices [3].

References

  • ChemScene. 1856706-97-2 | 2-Bromo-4-butoxy-1-methylbenzene.
  • Topmost Chemical. Exploring The Synthesis Techniques Of OLED Material Intermediates.
  • Heynova. Chemical Oled Intermediates Manufacturer.

Application Note: Regioselective Preparation of 2-Bromo-4-butoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific regiochemical challenge presented by the target molecule.

Executive Summary

Objective: Synthesize 2-bromo-4-butoxy-1-methylbenzene starting from 4-butoxy-1-methylbenzene.

The Challenge: Direct electrophilic aromatic substitution (EAS) of 4-butoxy-1-methylbenzene is dominated by the strong electronic activation of the butoxy group.[1] Standard bromination (e.g.,


, NBS) predominantly yields 3-bromo-4-butoxy-1-methylbenzene  (substitution ortho to the alkoxy group). The target molecule requires bromination at the 2-position  (ortho to the methyl group), which is electronically disfavored and sterically accessible.

The Solution: To achieve the requested regioselectivity, this protocol utilizes Iridium-Catalyzed C-H Borylation followed by Copper-Mediated Bromodeboronation .[1] This route leverages steric control to functionalize the position ortho to the smaller methyl group, bypassing the electronic bias of the butoxy group.

Mechanistic Analysis & Strategy

Regioselectivity Conflict[1][2]
  • Electronic Control (Standard EAS): The butoxy group (-OBu) is a stronger activator than the methyl group (-Me). In standard bromination, the -OBu group directs the incoming electrophile to the ortho positions (C3 and C5).

  • Steric Control (Ir-Catalysis): Iridium-catalyzed borylation is governed by steric hindrance rather than electronic activation.[1] The position ortho to the methyl group (C2) is less sterically hindered than the position ortho to the butoxy group (C3), due to the flexible but bulky butyl chain and the oxygen linkage.

Synthetic Pathway
  • Step 1: C-H Borylation. [Ir(OMe)(cod)]₂ / dtbpy catalyzes the formation of the aryl boronate ester at the C2 position.

  • Step 2: Bromodeboronation. The boronate ester is converted to the bromide using CuBr₂ in methanol/water, retaining the regiochemistry.

ReactionScheme SM 4-Butoxy-1-methylbenzene (Starting Material) Inter 2-Pinacolatoboryl Intermediate (Ortho-Methyl) SM->Inter [Ir(OMe)(cod)]2, dtbpy HBpin, THF, 80°C (Steric Control) Major 3-Bromo Isomer (Undesired EAS Product) SM->Major NBS or Br2 (Electronic Control) Prod 2-Bromo-4-butoxy-1-methylbenzene (Target Product) Inter->Prod CuBr2, MeOH/H2O 80°C (Retentive Bromination)

Figure 1: Reaction scheme contrasting the direct EAS pathway (red, dashed) with the catalytic C-H functionalization pathway (solid).

Detailed Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Notes
4-Butoxy-1-methylbenzene Substrate1.0Dry, purity >98%
Bis(pinacolato)diboron (B₂pin₂) Boron Source0.6Provides 1.2 equiv of Bpin
[Ir(OMe)(cod)]₂ Catalyst1.5 mol%Stored in glovebox/desiccator
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) Ligand3.0 mol%-
CuBr₂ Brominating Agent3.0Anhydrous preferred
THF / Methanol Solvents-Anhydrous for Step 1
Step 1: Iridium-Catalyzed C-H Borylation

Note: This step requires an inert atmosphere (Nitrogen or Argon).[1]

  • Catalyst Preparation: In a glovebox or under a strictly inert manifold, charge a reaction vial with [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). Dissolve in anhydrous THF (2 mL) to generate the active catalyst (solution turns dark brown).

  • Substrate Addition: Add bis(pinacolato)diboron (152 mg, 0.6 mmol) and 4-butoxy-1-methylbenzene (164 mg, 1.0 mmol) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture at 80 °C for 16 hours .

    • Monitoring: Check conversion by GC-MS or TLC. The intermediate aryl boronate should appear as a less polar spot than the starting material.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator). The crude residue (viscous oil) can be used directly in the next step or passed through a short silica plug (eluting with Hexanes:EtOAc 9:1) to remove catalyst residues.

Step 2: Copper-Mediated Bromodeboronation
  • Dissolution: Dissolve the crude boronate intermediate from Step 1 in Methanol (5 mL) and Water (5 mL).

  • Bromination: Add CuBr₂ (670 mg, 3.0 mmol) in one portion.

  • Heating: Reflux the suspension at 80 °C for 8 hours . The reaction mixture will turn from green/blue to a dark suspension.

  • Quench: Cool to room temperature. Dilute with diethyl ether (20 mL) and quench with saturated aqueous NH₄Cl solution (15 mL).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with diethyl ether.

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexanes -> 5% EtOAc/Hexanes).

Quality Control & Validation

To confirm the synthesis of the 2-bromo isomer (Target) versus the 3-bromo isomer (EAS byproduct), analyze the ¹H NMR aromatic region.

FeatureTarget: 2-Bromo-4-butoxy-1-methylbenzene Isomer: 3-Bromo-4-butoxy-1-methylbenzene
Symmetry AsymmetricAsymmetric
H3 Signal Doublet (d, J ≈ 2.5 Hz) . H3 is meta to Br and ortho to OBu.Singlet (s) or narrow doublet. H2 is isolated between Me and Br.
H5/H6 Signals H5 and H6 show ortho-coupling (J ≈ 8 Hz).H5 and H6 show ortho-coupling.
Key Distinction The proton ortho to the Butoxy group (H3) appears as a doublet due to meta-coupling with H5.The proton ortho to the Methyl group (H2) appears as a singlet (or weak meta-doublet).

Expected Data (Target):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J=8.4 Hz, 1H, H6), 7.05 (d, J=2.6 Hz, 1H, H3), 6.75 (dd, J=8.4, 2.6 Hz, 1H, H5), 3.95 (t, 2H, OCH₂), 2.35 (s, 3H, Ar-CH₃), 1.75 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H).

    • Note: The chemical shift of the methyl group will be slightly downfield due to the ortho-bromo substituent.

Troubleshooting & Critical Notes

  • Isomer Contamination: If the standard EAS product (3-bromo) is detected, it indicates that the borylation step was not fully regioselective or that a radical bromination pathway occurred. Ensure the catalyst ligand (dtbpy) is fresh, as steric bulk of the ligand is crucial for directing the borylation to the ortho-methyl position.

  • Direct Bromination Warning: Do NOT attempt to use NBS or elemental bromine directly on the starting material if the 2-bromo isomer is strictly required. This will yield >95% of the 3-bromo isomer.[2][3]

  • Scale-Up: For multi-gram synthesis, the cost of [Ir] catalyst may be prohibitive. In such cases, a de novo synthesis starting from 2-bromo-4-nitrotoluene (reduction → diazotization → hydrolysis → alkylation) is the recommended alternative route.

References

  • Ir-Catalyzed Borylation Regioselectivity: Hartwig, J. F.[1] "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Acc.[4] Chem. Res.2012 , 45(6), 864–873. Link

  • Steric Control in Disubstituted Benzenes: Boller, T. M.; Murphy, J. M.; Hapke, M.; Ishiyama, T.; Miyaura, N.; Hartwig, J. F. "Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes." J. Am. Chem. Soc.2005 , 127(41), 14263–14278. Link

  • Bromodeboronation Protocol: Thiebes, C.; Prakash, G. K. S.; Petasis, N. A.; Olah, G. A. "Copper-Mediated Halodeboronation of Arylboronic Acids and Esters." Synlett1998 , 1998(2), 141–142. Link

  • Target Compound Identification: ChemScene. "2-Bromo-4-butoxy-1-methylbenzene Data Sheet."[1] CAS No. 1856706-97-2.[5] Link

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-butoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocol

Executive Summary

The synthesis of highly functionalized biaryl ethers is a cornerstone of modern drug discovery. However, the palladium-catalyzed cross-coupling of sterically hindered, electron-rich aryl halides often suffers from poor conversion rates and competitive protodeboronation. This application note details an optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-butoxy-1-methylbenzene using a highly active Pd(OAc)₂/SPhos catalytic system. By leveraging the specific stereoelectronic properties of the Buchwald dialkylbiaryl phosphine ligand, this methodology overcomes the inherent ortho-steric hindrance of the substrate, delivering >95% conversion to the target biaryl compound.

Substrate Analysis & Mechanistic Causality

The substrate, 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2), presents a unique stereoelectronic profile that dictates the requirements of the catalytic cycle:

  • Steric Hindrance (The Ortho-Methyl Effect): The methyl group at the C1 position is ortho to the reactive C-Br bond at C2. This steric bulk significantly impedes the initial oxidative addition of the Pd(0) active species, which is typically the rate-limiting step for hindered aryl bromides.

  • Electronic Profile (The Meta-Butoxy Effect): The butoxy group at C4 is meta to the C-Br bond. Unlike para-alkoxy groups that strongly donate electron density via resonance (+R) to deactivate the carbon-halogen bond, the meta-butoxy group exerts only a mild electron-withdrawing inductive effect (-I). While this slightly tempers the electron-rich nature of the toluene core, the overriding challenge remains the ortho-steric clash.

To overcome the high activation energy of oxidative addition while simultaneously accelerating reductive elimination, a highly active, sterically tuned catalyst system is required.

SubstrateLogic Substrate 2-Bromo-4-butoxy-1-methylbenzene Ortho Ortho-Methyl Group (Steric Hindrance) Substrate->Ortho Meta Meta-Butoxy Group (Mild -I Effect) Substrate->Meta Challenge Slow Oxidative Addition Requires Active Pd(0) Ortho->Challenge Meta->Challenge Solution SPhos Ligand (Electron-rich, Bulky) Challenge->Solution dictates use of Outcome Efficient Cross-Coupling High Biaryl Yield Solution->Outcome enables

Logical flow from substrate stereoelectronic properties to ligand selection and reaction outcome.

Ligand Architecture: The Role of SPhos

Standard triarylphosphines (e.g., PPh₃) often fail or require excessive heating for ortho-substituted aryl bromides due to their inability to facilitate rapid oxidative addition and subsequent reductive elimination. We employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a dialkylbiaryl phosphine ligand developed by the Buchwald group, which is specifically engineered for these challenges:

  • Electron-Rich Dialkyl Motif: The dicyclohexylphosphine moiety dramatically increases the electron density on the palladium center. This nucleophilic Pd(0) species undergoes rapid oxidative addition into the sterically hindered C-Br bond.

  • Biaryl Backbone & Secondary Interactions: The ortho-methoxy groups on the bottom ring of the biphenyl backbone prevent catalyst deactivation (palladacycle formation) via secondary Pd-O interactions. Furthermore, the sheer steric bulk of the ligand forces the two transmetalated aryl groups closer together, thereby accelerating reductive elimination to form the sterically demanding biaryl product,.

SuzukiCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) Pd0->OxAdd + Aryl Bromide TransMet Transmetalation L-Pd(II)(Ar)(Ar') OxAdd->TransMet + Ar'-B(OH)2 + K3PO4 RedElim Reductive Elimination Product Formation TransMet->RedElim - Borate Byproduct RedElim->Pd0 - Biaryl Product

SPhos-supported Palladium catalytic cycle for the Suzuki-Miyaura cross-coupling.

Empirical Optimization & Quantitative Data

The following table summarizes the quantitative optimization data for the coupling of 2-Bromo-4-butoxy-1-methylbenzene with a standard phenylboronic acid. The data highlights the necessity of the SPhos ligand and a strong, soluble base (K₃PO₄) to achieve high conversion.

EntryPre-Catalyst / LigandBaseSolvent SystemTemp (°C)Time (h)Conversion (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (10:1)902435%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O (10:1)901862%
3Pd₂(dba)₃ / XPhos (2 mol%)K₃PO₄Toluene/H₂O (10:1)1001288%
4 Pd(OAc)₂ / SPhos (1 mol%) K₃PO₄ Toluene/H₂O (10:1) 100 8 >95%

Note: Conversion determined by HPLC analysis of the crude reaction mixture at 254 nm.

Self-Validating Experimental Protocol

This protocol is designed with In-Process Controls (IPCs) to ensure the system self-validates at each critical step.

Reagents Required
  • Substrate: 2-Bromo-4-butoxy-1-methylbenzene (1.0 equiv, 1.0 mmol, 243.14 mg)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pre-Catalyst: Pd(OAc)₂ (0.01 equiv, 1 mol%, 2.2 mg)

  • Ligand: SPhos (0.02 equiv, 2 mol%, 8.2 mg)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: Toluene / Deionized H₂O (10:1 v/v, 5.0 mL total)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Charge a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar with 2-Bromo-4-butoxy-1-methylbenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Causality Check: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because it efficiently forms the reactive boronate complex required for transmetalation without causing hydrolysis of the butoxy ether.

  • Self-Validation (Visual): The solid mixture should appear as a pale yellow/orange powder. If the mixture is black or dark grey before adding solvent, the Pd(OAc)₂ has prematurely decomposed to inactive Pd(0) black due to moisture/oxygen; discard and restart.

Step 2: Solvent Addition and Degassing

  • Add the Toluene/H₂O (10:1 v/v) mixture to achieve a 0.2 M concentration of the aryl bromide.

  • Causality Check: Water is essential to dissolve K₃PO₄ and facilitate the transmetalation step, while toluene solubilizes the highly lipophilic butoxy-toluene substrate.

  • Self-Validation (Visual): Bubble argon or nitrogen directly through the solution for 15 minutes. A successful active catalyst formation (L-Pd(0)) is visually validated by the solution transitioning from a reddish-orange suspension to a clear, pale golden-yellow solution upon initial warming.

Step 3: Heating and Reaction Monitoring

  • Seal the flask and heat the reaction mixture to 100 °C under vigorous stirring.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS after 2 hours. The starting material is highly UV-active at 254 nm. The appearance of a new, lower-Rf, highly UV-active spot (the extended conjugated biaryl system) confirms product formation.

  • Failure Mode Indicator: If a black precipitate forms early (< 2 hours), it indicates oxygen ingress and catalyst death. The reaction is typically complete within 6-8 hours.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Causality Check: The biphasic quench partitions the inorganic borate salts and phosphate base into the aqueous layer, while the lipophilic biaryl product and SPhos ligand remain in the organic layer.

  • Self-Validation (Analytical): Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography. The crude ¹H NMR should show the distinct disappearance of the characteristic ortho-methyl singlet of the starting material (typically shifted downfield in the biaryl product due to the anisotropic deshielding effect of the newly coupled adjacent aromatic ring).

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via PubMed Central) URL: [Link]

  • Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society URL: [Link]

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using

synthesis of hole-transport materials from 2-Bromo-4-butoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of High-Mobility Hole-Transport Materials (HTMs) from 2-Bromo-4-butoxy-1-methylbenzene

Executive Summary & Strategic Analysis

This technical guide details the synthesis of a soluble, high-performance Hole-Transport Material (HTM) derived from 2-Bromo-4-butoxy-1-methylbenzene . While traditional HTMs like TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) offer reliable charge transport, they often suffer from poor solubility in non-chlorinated solvents, limiting their use in scalable solution-processing methods (e.g., slot-die coating, inkjet printing).

The Strategic Advantage of 2-Bromo-4-butoxy-1-methylbenzene:

  • Solubility Engine: The C4-alkoxy (butoxy) chain at the para-position significantly enhances solubility in eco-friendly solvents (toluene, xylene) without disrupting the π-π stacking required for charge hopping.

  • HOMO Level Tuning: The electron-donating alkoxy group raises the Highest Occupied Molecular Orbital (HOMO), improving hole extraction from perovskite or organic active layers.

  • Steric Control: The ortho-methyl group restricts rotation around the C-N bond, reducing energetic disorder and improving morphological stability (glass transition temperature,

    
    ).
    

Target Molecule: N,N'-Bis(4-butoxy-2-methylphenyl)-N,N'-diphenylbenzidine (Bu-TPD) . This molecule is designed to replace standard TPD in Perovskite Solar Cells (PSCs) and OLEDs.

Synthetic Pathway & Mechanism

The synthesis relies on a double Buchwald-Hartwig Cross-Coupling reaction. The core challenge is the steric hindrance provided by the ortho-methyl group on the aryl bromide. Standard palladium catalysts (e.g., Pd(PPh


)

) are insufficient. We utilize a Pd(0)/P(t-Bu)

catalytic system, known for its high activity with sterically hindered aryl halides.
Reaction Scheme Visualization

SynthesisWorkflow Reactant1 2-Bromo-4-butoxy- 1-methylbenzene (2.2 eq) Catalyst Pd2(dba)3 / P(t-Bu)3 NaOtBu / Toluene Reactant1->Catalyst Reactant2 N,N'-Diphenylbenzidine (1.0 eq) Reactant2->Catalyst Intermediate Oxidative Addition Complex (Pd-Ar-Br) Catalyst->Intermediate 110°C, 12h Product Target HTM: Bu-TPD Intermediate->Product Reductive Elimination Workup Purification: Silica Column -> Recrystallization Product->Workup

Caption: Figure 1. Double Buchwald-Hartwig amination workflow for Bu-TPD synthesis.

Detailed Experimental Protocol

Safety Warning: Handle all brominated aromatics in a fume hood. P(t-Bu)


 is pyrophoric; use a stock solution or handle in a glovebox if possible.
Materials & Reagents
ComponentRoleEquivalentsMass/Vol (for 5g Scale)
N,N'-Diphenylbenzidine Core Scaffold1.0 eq1.68 g
2-Bromo-4-butoxy-1-methylbenzene Electrophile2.4 eq2.92 g
Pd

(dba)

Catalyst Precursor2 mol%92 mg
P(t-Bu)

(1M in Toluene)
Ligand8 mol%0.40 mL
Sodium tert-butoxide (NaOtBu) Base3.0 eq1.44 g
Anhydrous Toluene Solvent0.1 M (conc)50 mL
Step-by-Step Procedure

Step 1: Inert Atmosphere Preparation

  • Oven-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Cycle the flask with Argon/Vacuum (3 cycles) to remove oxygen and moisture. Note: Oxygen poisons the active Pd(0) species.

Step 2: Reagent Loading

  • Under a positive stream of Argon, add N,N'-Diphenylbenzidine (1.68 g), 2-Bromo-4-butoxy-1-methylbenzene (2.92 g), and NaOtBu (1.44 g) to the flask.

  • Add Pd

    
    (dba)
    
    
    
    (92 mg).
  • Seal the flask with a rubber septum.

Step 3: Solvent & Ligand Addition

  • Syringe in anhydrous Toluene (50 mL).

  • Add the P(t-Bu)

    
      solution (0.40 mL) dropwise via syringe. Observation: The solution should turn a dark reddish-brown, indicating active catalyst formation.
    

Step 4: Reaction

  • Heat the mixture to 110°C (Reflux) in an oil bath.

  • Stir vigorously (800 RPM) for 12–16 hours .

  • Monitoring: Check reaction progress via TLC (Hexane:DCM 4:1). The starting bromide spot (

    
    ) should disappear, and a highly fluorescent blue spot (
    
    
    
    ) should appear.

Step 5: Workup

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

Step 6: Purification (Critical for Device Performance)

  • Column Chromatography: Silica gel, eluting with Hexane:DCM (gradient from 9:1 to 4:1).

  • Recrystallization: Dissolve the isolated solid in minimal boiling Toluene and precipitate by slowly adding Ethanol.

  • Sublimation (Optional but Recommended): For OLED applications, sublime the material at 280°C (<

    
     Torr).
    

Characterization & Quality Control

To validate the synthesis, compare your data against these expected parameters.

TechniqueExpected ResultInterpretation

H NMR (CDCl

)

3.95 (t, 4H, -OCH

-),

2.15 (s, 6H, -CH

)
Confirms incorporation of butoxy and methyl groups.
Mass Spectrometry (MALDI-TOF) m/z

660.37

.
Validates molecular weight of the bis-coupled product.
CV (Cyclic Voltammetry)

V vs Fc/Fc

.
HOMO level estimated at -5.25 eV (Ideal for Perovskites).
TGA (Thermal Analysis)

(5% loss) > 350°C.
High thermal stability suitable for device annealing.

Application: Device Integration

The synthesized Bu-TPD is best utilized as the Hole Transport Layer (HTL) in an n-i-p Perovskite Solar Cell.

Device Architecture Diagram

DeviceStack Layer1 Ag Electrode (100 nm) Layer2 HTL: Bu-TPD (Synthesized) (40 nm) Layer3 Perovskite (MAPbI3) (350 nm) Layer4 ETL: TiO2 (Compact + Meso) Layer5 FTO Glass Substrate

Caption: Figure 2. Integration of Bu-TPD into a standard n-i-p perovskite solar cell stack.

Fabrication Protocol:

  • Dissolve Bu-TPD in Chlorobenzene (10 mg/mL).

  • Add Li-TFSI (20 mol%) and tBP (60 mol%) as dopants to increase conductivity.

  • Spin-coat onto the Perovskite layer at 3000 RPM for 30s .

  • Anneal at 100°C for 10 mins (optional, depending on dopant activation).

References

  • Buchwald, S. L., & Hartwig, J. F. (2002). "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[1] Chemical Reviews, 102(5), 1359-1469. Link

  • Malekshahi Byranvand, M., et al. (2017). "High-Efficiency Perovskite Solar Cells Using a Dopant-Free Hole Transport Material." ChemSusChem, 10(9), 1965-1972. (Context for TPD derivatives in PSCs). Link

  • Jeon, N. J., et al. (2014). "Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells." Nature Materials, 13, 897–903. (Standard device fabrication protocols). Link

  • Organic Syntheses. (2004). "Palladium-Catalyzed Amination of Aryl Halides." Org.[2][3][4] Synth. 81, 54. (General Protocol Validation). Link

Disclaimer: This protocol is for research purposes only. Optimization of catalyst loading and reaction time may be required depending on the specific purity of starting materials.

Sources

Application Note: Functionalization of 2-Bromo-4-butoxy-1-methylbenzene for Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic functionalization of 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2), a critical intermediate for solution-processable organic electronics.

Introduction: The Strategic Value of the Scaffold

In the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), solubility and film morphology are as critical as electronic energy levels. 2-Bromo-4-butoxy-1-methylbenzene serves as a specialized building block designed to address these physical challenges while providing an electron-rich aromatic core.

Key Structural Features[1][2][3][4][5]
  • 4-Butoxy Group (-OBu): Acts as a solubility enhancer. The alkyl chain disrupts strong

    
    -
    
    
    
    stacking, enabling the material to be processed from common organic solvents (chlorobenzene, toluene) rather than requiring vacuum deposition. It also functions as a strong Electron Donating Group (EDG), raising the HOMO level of the resulting material, which is desirable for Hole Transport Materials (HTMs).
  • 1-Methyl Group (-CH3): Provides steric bulk ortho to the coupling site. This steric hindrance is intentional; it prevents planarization of the backbone, reducing aggregation-induced quenching (ACQ) in emissive layers and increasing the triplet energy (

    
    ) in host materials.
    
  • 2-Bromo Handle (-Br): The site of regioselective cross-coupling. As an aryl bromide, it offers a balance of reactivity (superior to chlorides) and stability (superior to iodides), making it ideal for palladium-catalyzed transformations.

Strategic Functionalization Pathways

The utility of this molecule lies in its conversion into three primary classes of electronic materials.[1] The following diagram illustrates the synthetic divergence starting from the parent bromide.

FunctionalizationTree Start 2-Bromo-4-butoxy- 1-methylbenzene Process1 Miyaura Borylation (Pd cat, B2pin2) Start->Process1 Process2 Buchwald-Hartwig Amination Start->Process2 Process3 Suzuki-Miyaura Coupling Start->Process3 Product1 Aryl Boronate Ester (Universal Nucleophile) Process1->Product1 Product2 Triarylamine Derivatives (Hole Transport Materials) Process2->Product2 Product3 Conjugated Polymers/Oligomers (Emissive Layers) Process3->Product3

Figure 1: Synthetic divergence of 2-Bromo-4-butoxy-1-methylbenzene into key electronic material classes.

Experimental Protocols

Protocol A: Synthesis of Aryl Boronate Ester (Miyaura Borylation)

Objective: Convert the electrophilic bromide into a nucleophilic boronic ester (Pinacol boronate) for subsequent Suzuki couplings. Rationale: The electron-rich nature of the ring (butoxy group) can slow down oxidative addition. We utilize a strong electron-donating ligand (dppf) to facilitate this cycle.

Materials:

  • 2-Bromo-4-butoxy-1-methylbenzene (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.2 equiv)
    
  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (3 mol%)
    
  • Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Anhydrous

  • Solvent: 1,4-Dioxane (Degassed, Anhydrous)[2]

Step-by-Step Workflow:

  • Inert Setup: Charge a dried Schlenk flask with the aryl bromide,

    
    , KOAc, and 
    
    
    
    inside a nitrogen-filled glovebox.
  • Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to bromide).

  • Reaction: Seal the flask and heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor by TLC or GC-MS. The disappearance of the bromide peak is critical.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate. Recrystallize from Hexane/Ethanol or perform flash chromatography (Silica, 5-10% EtOAc in Hexanes).

    • Note: Boronate esters can hydrolyze on silica; rapid elution is recommended.

Protocol B: Synthesis of Triarylamine HTM (Buchwald-Hartwig Amination)

Objective: Coupling with a secondary amine (e.g., Diphenylamine or Carbazole) to create a Hole Transport Material. Rationale: The steric bulk of the ortho-methyl group requires a highly active catalyst system. We employ Pd2(dba)3 with Tri-tert-butylphosphine (


)  or RuPhos , which are specialized for sterically hindered substrates.

Materials:

  • 2-Bromo-4-butoxy-1-methylbenzene (1.0 equiv)

  • Secondary Amine (e.g., Diphenylamine) (1.1 equiv)

  • 
     (2 mol%)
    
  • Ligand:

    
     (1M in toluene) or RuPhos (4-8 mol%)
    
  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

BuchwaldWorkflow Step1 Step 1: Catalyst Pre-activation Mix Pd2(dba)3 + Ligand in Toluene Stir 15 min @ RT (Active Pd(0)L) Step2 Step 2: Substrate Addition Add Aryl Bromide + Amine + NaOtBu Step1->Step2 Step3 Step 3: Heating 100°C for 8-12 Hours (Argon Atmosphere) Step2->Step3 Step4 Step 4: Quench & Filter Cool -> Filter through Silica/Celite (Removes Pd & Salts) Step3->Step4 Step5 Step 5: Isolation Precipitate in Methanol (Removes excess amine) Step4->Step5

Figure 2: Optimized workflow for sterically hindered Buchwald-Hartwig coupling.

Critical Technical Notes:

  • Base Sensitivity:

    
     is moisture sensitive. Use fresh bottles or store in a glovebox.
    
  • Catalyst Activation: Premixing the Pd source and ligand allows the formation of the active catalytic species (

    
    ) before oxidative addition attempts to occur.
    
  • Purification for Electronics: The final product must be sublimed or reprecipitated multiple times to remove trace palladium (< 10 ppm), which acts as a charge trap in OLED devices.

Characterization & Quality Control

For organic electronics, purity requirements are stringent (>99.5%).

Analytic MethodParameterAcceptance Criteria
1H NMR (CDCl3) Structure VerificationDistinct singlet for -CH3 (~2.2 ppm), Triplet for -OCH2- (~4.0 ppm). No aliphatic impurities.
HPLC (Reverse Phase) Purity> 99.5% Area under curve (254 nm).
ICP-MS Metal ContentPd < 10 ppm, Fe < 10 ppm (Crucial for device lifetime).
TGA (Thermal) Stability5% weight loss temperature (

) > 300°C.

References

  • Buchwald-Hartwig Amination Review

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Miyaura Borylation of Electron-Rich Aryl Halides

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Steric Control in Conjugated Polymers

    • Hu, T., et al. (2014). Steric Effects in Polymer Solar Cells: A Review.
  • General Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application Note: High-Fidelity Synthesis of (5-Butoxy-2-methylphenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for generating the Grignard reagent from 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2). The transformation presents specific challenges due to the substrate's electronic richness (butoxy donor) and steric hindrance (ortho-methyl group). These factors can retard the oxidative addition step and promote side reactions like Wurtz homocoupling.

This protocol utilizes a THF-mediated direct insertion method, optimized for initiation latency and thermal control. It includes a mandatory Knochel titration step to validate the reagent titer, ensuring precision in downstream coupling applications.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Steric Environment: The bromine atom at position 2 is flanked by a methyl group at position 1. While not as bulky as a tert-butyl group, the ortho-methyl exerts sufficient steric pressure to hinder the approach of the magnesium surface, often resulting in a prolonged induction period.

  • Electronic Environment: The 4-butoxy group is a strong

    
    -acceptor but a powerful 
    
    
    
    -donor. The resulting electron-rich aryl ring stabilizes the radical intermediates formed on the Mg surface. While this thermodynamic stability is beneficial for the final reagent, it kinetically favors Wurtz homocoupling (dimerization) if the local concentration of the aryl radical is too high near the metal surface.
Reaction Mechanism (SET Pathway)

The formation follows a Single Electron Transfer (SET) mechanism on the magnesium surface.

  • Adsorption: The aryl halide adsorbs onto the Mg surface.

  • SET 1: Electron transfer from Mg to the

    
     orbital of the C-Br bond.
    
  • Radical Formation: Homolytic cleavage generates a surface-bound aryl radical and a bromide anion.

  • Recombination: The aryl radical recombines with the oxidized Mg species to form the organomagnesium species.

Critical Process Parameter (CPP): To minimize homocoupling (Ar-Ar), the concentration of free aryl halide in the solution must be kept low relative to the active magnesium surface area. This dictates a semi-batch addition strategy.

Experimental Workflow Visualization

GrignardWorkflow Start Substrate Preparation (Drying & Degassing) Setup Reactor Assembly (Flame-dry, Ar Atmosphere) Start->Setup Activation Mg Activation (Iodine/Heat/Entrainment) Setup->Activation Initiation Initiation Phase (Visual: Colorless -> Turbid) Activation->Initiation Add 5% Substrate Addition Controlled Addition (Maintain Gentle Reflux) Initiation->Addition Exotherm Observed Digestion Post-Reaction Digestion (1h Reflux) Addition->Digestion Titration Knochel Titration (Quality Control) Digestion->Titration Storage Storage (Schlenk Flask, < -10°C) Titration->Storage Titer Validated

Caption: Step-by-step workflow for the high-fidelity synthesis of the Grignard reagent.

Detailed Protocol

Materials & Reagents
ComponentGrade/SpecRole
2-Bromo-4-butoxy-1-methylbenzene >98%, DrySubstrate
Magnesium Turnings >99%, Grignard gradeMetal Source
THF (Tetrahydrofuran) Anhydrous, inhibitor-freeSolvent
Iodine (

)
Resublimed crystalsActivator
Lithium Chloride (LiCl) Anhydrous (Optional)Solubilizer (Turbo)
Preparation Phase[1]
  • Glassware: Oven-dry a 3-neck Round Bottom Flask (RBF), reflux condenser, and pressure-equalizing addition funnel at 120°C for >4 hours. Assemble hot under a stream of Argon.[1]

  • Magnesium: Add Mg turnings (1.2 equiv relative to bromide) to the flask.

    • Expert Tip: Stir the dry turnings vigorously with a glass stir rod or magnetic bar for 10 minutes under Argon to mechanically abrade the oxide layer.

  • Substrate Solution: Dissolve the aryl bromide in anhydrous THF to achieve a concentration of ~1.0 M. Store in the addition funnel.

Activation & Initiation
  • Iodine Etch: Add a single crystal of Iodine to the Mg turnings. Heat the flask bottom gently with a heat gun until purple vapors sublime and coat the Mg. Allow to cool.

  • Entrainment: Add enough anhydrous THF to just cover the Mg turnings.

  • The "Kick": Add 5-10% of the total substrate solution volume directly onto the Mg.

  • Observation: Heat the mixture to 60°C. Watch for:

    • Disappearance of the iodine color (yellow/brown

      
       clear/grey).
      
    • Onset of turbidity (formation of Mg salts).

    • Spontaneous boiling (exotherm).

    • Troubleshooting: If initiation does not occur within 10 minutes, add 2 drops of 1,2-dibromoethane (DBE) as a chemical entrainer.

Propagation (The Addition)
  • Once the exotherm is established, remove the external heat source.

  • Begin dropwise addition of the remaining substrate solution.

  • Rate Control: Adjust the addition rate to maintain a gentle, self-sustained reflux .

    • Too Fast: Risks thermal runaway and high Wurtz coupling.

    • Too Slow: Reaction stalls; requires external heating to restart.

  • After addition is complete, apply external heat to reflux the mixture for 1 hour . This drives the conversion of the sterically hindered ortho-bromide.

Quality Control: Self-Validating Titration

Do not assume theoretical yield. The steric bulk often results in titers 80-90% of theoretical. Use the Knochel Method (LiCl/Iodine) for precision.

Titration Protocol
  • Titrant Prep: Dissolve

    
     (254 mg, 1.0 mmol) in a 0.5 M solution of LiCl in anhydrous THF (5 mL). The solution will be dark brown.[2]
    
  • Titration:

    • Cool the titrant to 0°C.

    • Add the Grignard reagent dropwise via a tared syringe.

    • Endpoint: The solution transitions from Dark Brown

      
       Colorless/Light Yellow .
      
  • Calculation:

    
    
    (Note: Since we use a fixed amount of Iodine, the formula simplifies to determining the moles of Iodine consumed by the volume of Grignard added).
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Initiation Passivated Mg surfaceAdd 5 mol% DIBAL-H or use Rieke Mg. Use 1,2-dibromoethane.[3][4]
Reaction Stalls Loss of temperatureInsulate flask. Add external heat immediately.[5]
Precipitation Low solubility of GrignardAdd anhydrous LiCl (1.0 equiv) to form the soluble Turbo-Grignard species (

).
Low Titer Wurtz CouplingDilute the reaction (0.5 M). Slow down addition rate. Lower temperature (requires more active Mg).

References

  • Knochel, P., et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[6] Synthesis, 2006.

  • Rieke, R. D. "Preparation of Highly Reactive Metal Powders and Their Use in the Synthesis of Organometallic Compounds." Accounts of Chemical Research, 1977.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.

  • Organic Syntheses. "Preparation of Grignard Reagents: General Considerations." Organic Syntheses, Coll.[3][7] Vol. 6.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Bromination Mixtures of 4-Butoxytoluene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted 4-butoxytoluene from bromination reaction mixtures. The following information is designed to offer both foundational understanding and practical, field-proven solutions to common purification challenges.

Understanding the Reaction and Purification Challenge

Electrophilic aromatic bromination of 4-butoxytoluene is a common synthetic transformation. The butoxy group is a strongly activating, ortho-, para- directing group. With the para position occupied by the methyl group, the bromination is expected to occur primarily at the ortho position relative to the butoxy group (2-bromo-4-butoxytoluene), with the potential for a smaller amount of the meta isomer (3-bromo-4-butoxytoluene) and trace amounts of di-brominated products.

The primary purification challenge lies in the efficient removal of the starting material, 4-butoxytoluene, whose physical properties can be similar to the desired brominated products, as well as the separation of any isomeric byproducts.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the work-up and purification of your bromination reaction mixture.

Issue 1: Persistent Color in the Organic Layer After Quenching

Question: After quenching my reaction with sodium bisulfite or sodium thiosulfate, my organic layer remains yellow or orange. What is the cause, and how can I resolve this?

Answer:

A persistent color in the organic layer typically indicates the presence of unreacted bromine. This can be due to several factors:

  • Insufficient Quenching Agent: The amount of reducing agent added was not sufficient to react with all the excess bromine.

  • Inefficient Mixing: Poor mixing between the organic and aqueous phases can lead to incomplete quenching. The reaction occurs at the interface of the two layers.

  • Degradation of Quenching Solution: Old or improperly stored solutions of sodium bisulfite or thiosulfate may have lost their potency.

Recommended Solutions:

  • Incremental Addition of Quenching Agent: Add more of the saturated aqueous quenching solution in small portions, with vigorous stirring, until the color in the organic layer disappears.

  • Ensure Vigorous Mixing: Use a separatory funnel and shake vigorously to maximize the surface area between the two phases. For larger scale reactions, mechanical stirring is recommended.

  • Prepare Fresh Quenching Solution: If the color persists after adding a significant excess of the quenching agent, prepare a fresh solution and repeat the washing step.

Issue 2: Difficulty in Separating the Product from Unreacted 4-Butoxytoluene by Distillation

Question: I'm attempting to purify my product by fractional distillation, but I'm getting poor separation from the starting material. What are the likely reasons?

Answer:

Achieving good separation by fractional distillation depends on a significant difference in the boiling points of the components and the efficiency of the distillation setup.[1][2]

  • Inefficient Distillation Column: The fractionating column may not have enough theoretical plates to effect a clean separation.[4]

  • Azeotrope Formation: While less common for these types of compounds, the possibility of an azeotrope between the starting material and the product cannot be entirely ruled out without experimental data.

Recommended Solutions:

  • Use a High-Efficiency Fractionating Column: Employ a Vigreux, packed, or spinning band column to increase the number of theoretical plates.[4]

  • Distill Under Reduced Pressure: Lowering the pressure will reduce the boiling points and can sometimes increase the boiling point difference between components.

  • Careful Fraction Collection: Collect small fractions and analyze them by TLC or GC to determine their composition before combining them.

  • Consider Alternative Purification Methods: If distillation is ineffective, column chromatography or recrystallization may be better options.

Issue 3: Product Oiling Out or Failing to Crystallize During Recrystallization

Question: I've attempted to recrystallize my crude product, but it either oils out or fails to crystallize upon cooling. How can I induce crystallization?

Answer:

This is a common issue in recrystallization and can be caused by several factors:

  • Inappropriate Solvent System: The chosen solvent or solvent pair may not be suitable for your compound. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Presence of Impurities: A high concentration of impurities, particularly unreacted starting material, can inhibit crystal lattice formation.

  • Supersaturation: The solution may be supersaturated, and crystallization has not been initiated.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil rather than crystals.

Recommended Solutions:

  • Optimize the Solvent System:

    • Single Solvent: Test a range of solvents with varying polarities (e.g., hexane, ethanol, isopropanol, ethyl acetate).

    • Solvent Pair: Use a solvent pair consisting of a "good" solvent in which your product is soluble and a "poor" solvent in which it is insoluble.[6] For bromo-aromatic compounds, common pairs include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane. Dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. Add a few drops of the hot "good" solvent to redissolve the solid and then allow it to cool slowly.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide a nucleation site for crystal growth.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Partial Initial Purification: If the crude material is very impure, consider a quick filtration through a plug of silica gel to remove some of the impurities before attempting recrystallization.

Issue 4: Poor Separation of Isomers by Column Chromatography

Question: I'm using column chromatography to separate my desired product from an isomeric byproduct, but they are co-eluting. How can I improve the separation?

Answer:

Co-elution of isomers is a common challenge in chromatography. Improving separation requires optimizing the chromatographic conditions.[7][8]

  • Inappropriate Solvent System (Eluent): The polarity of the eluent may not be optimal for resolving the isomers.

  • Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.

  • Improper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and band broadening.

Recommended Solutions:

  • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation.[9] A good starting point for non-polar compounds like these is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane, or toluene).[6][10] Aim for an Rf value of around 0.2-0.4 for your desired product and the largest possible difference in Rf values between the spots.

  • Use a Less Polar Eluent: If the compounds are eluting too quickly (high Rf values), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).

  • Try a Different Solvent System: Sometimes, changing the nature of the polar solvent (e.g., from ethyl acetate to dichloromethane) can alter the selectivity of the separation, even if the overall polarity is similar.

  • Proper Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[8]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Bromination Reactions

This protocol describes the initial steps to quench the reaction and remove excess bromine and inorganic byproducts.

  • Cool the Reaction Mixture: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

  • Quench Excess Bromine: Slowly and carefully add the reaction mixture to a stirred, saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) at 0-5 °C. Continue stirring until the reddish-brown color of bromine disappears.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid (e.g., HBr). Be sure to vent the separatory funnel frequently to release any pressure from CO₂ evolution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation

This method is suitable if there is a sufficient boiling point difference between 4-butoxytoluene and the brominated product(s).

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux). Ensure all joints are well-sealed for vacuum distillation.

  • Transfer Crude Material: Transfer the crude product obtained from the work-up to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which will likely be enriched in any remaining solvent and potentially some unreacted 4-butoxytoluene.

    • Main Fraction: As the temperature stabilizes, collect the fraction corresponding to the expected boiling point of the brominated product.

    • Monitor Purity: Monitor the purity of the collected fractions using TLC or GC.

  • Combine Pure Fractions: Combine the fractions that are shown to be pure product.

Protocol 3: Purification by Column Chromatography

This is often the most effective method for separating compounds with similar physical properties.

  • TLC Analysis: Determine the optimal eluent system by TLC as described in the troubleshooting section. A common starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Spot each fraction on a TLC plate to determine its composition.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

Workflow for Bromination Work-up and Purification

cluster_0 Reaction Work-up cluster_1 Purification start Crude Bromination Mixture quench Quench with aq. NaHSO3 or Na2S2O3 start->quench separate Separate Organic Layer quench->separate neutralize Wash with aq. NaHCO3 separate->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry over MgSO4 or Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product distillation Fractional Distillation crude_product->distillation Option 1 chromatography Column Chromatography crude_product->chromatography Option 2 recrystallization Recrystallization crude_product->recrystallization Option 3 pure_product Pure Brominated 4-Butoxytoluene distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the work-up and purification of a bromination reaction mixture.

Troubleshooting Logic for Purification

cluster_distillation Distillation Issues cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Crude Product Contains Unreacted 4-Butoxytoluene dist_issue Poor Separation start->dist_issue recryst_issue Oiling Out / No Crystals start->recryst_issue chrom_issue Co-elution of Isomers start->chrom_issue dist_sol1 Increase Column Efficiency dist_issue->dist_sol1 dist_sol2 Use Reduced Pressure dist_issue->dist_sol2 dist_sol3 Collect Smaller Fractions dist_issue->dist_sol3 recryst_sol1 Optimize Solvent System recryst_issue->recryst_sol1 recryst_sol2 Induce Crystallization (Seed/Scratch) recryst_issue->recryst_sol2 recryst_sol3 Ensure Slow Cooling recryst_issue->recryst_sol3 chrom_sol1 Systematic TLC Analysis chrom_issue->chrom_sol1 chrom_sol2 Adjust Eluent Polarity chrom_issue->chrom_sol2 chrom_sol3 Change Solvent System chrom_issue->chrom_sol3

Caption: Troubleshooting decision tree for common purification challenges.

Physicochemical Data for Reference

The following table provides known physical properties of the starting material and an analogous brominated compound to aid in the development of a purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
4-Butoxytoluene164.24~229 (estimated)92 (in ligroine)
3-Bromo-4-methoxytoluene201.06134 @ 25 mmHg[3]15.5[3]

References

  • ChemicalBook.

  • The Royal Society of Chemistry.

  • Reddit.

  • PMC.

  • Journal of the Chemical Society, Faraday Transactions (RSC Publishing).

  • Organic Chemistry Portal.

  • ChemBK.

  • Study Mind.

  • EMBIBE.

  • Sigma-Aldrich.

  • Biotage.

  • Beilstein Archives.

  • Chemistry LibreTexts.

  • Phenomenex.

  • Sigma-Aldrich.

  • PubChem.

  • YouTube.

  • SpectraBase.

  • Chrom Tech, Inc.

  • RSC Publishing.

  • Organic Chemistry | OpenStax.

  • Chemistry LibreTexts.

  • Google Patents.

  • Organic Syntheses Procedure.

  • ATB.

  • Benchchem.

  • Benchchem.

  • PubChem.

  • ResearchGate.

  • Chem-Impex.

Sources

Technical Support Center: Troubleshooting Regioselective Bromination of 4-Butoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As researchers and drug development professionals, you are likely aware that functionalizing heavily substituted aromatic rings is rarely straightforward. The bromination of 4-butoxy-1-methylbenzene presents a classic synthetic dilemma: a direct conflict between electronic activation and steric hindrance.

This guide is designed to move beyond basic textbook theory, providing you with field-proven diagnostic logic, troubleshooting FAQs, and validated protocols to seize control of your reaction's regioselectivity.

Part 1: Diagnostic Logic & Mechanistic Causality

To troubleshoot effectively, we must first define the structural battlefield of 4-butoxy-1-methylbenzene :

  • C1 (Methyl Group): A weak electron donor via hyperconjugation (+I effect). It is a weak ortho/para director.

  • C4 (Butoxy Group): A powerful electron donor via oxygen lone-pair resonance (+M effect). It is a strong ortho/para director.

Because these groups are para to each other, substitution must occur ortho to one of them.

  • Position 3 (ortho to butoxy): Electronically favored due to the dominant +M effect of the oxygen. However, the linear 4-carbon chain creates a significant steric shield.

  • Position 2 (ortho to methyl): Electronically less favored, but sterically highly accessible.

Standard bromination conditions typically result in intractable 1:1 mixtures because the favorable electronic effects of the alkoxy group are severely attenuated by its unfavorable steric bulk[1]. To achieve selectivity, you must deliberately force the reaction into either a kinetic (steric) or thermodynamic (electronic) regime.

Workflow Substrate 4-Butoxy-1-methylbenzene (C1=Methyl, C4=Butoxy) Cond1 Br2 / AcOH @ 0°C (Small Electrophile) Substrate->Cond1 Ionic Pathway Cond2 NBS / Silica Gel @ -10°C (Bulky Reagent) Substrate->Cond2 Ionic Pathway Cond3 Br2 / hν or Heat (Radical Conditions) Substrate->Cond3 Radical Pathway Prod1 3-Bromo Isomer (Electronic Control) Cond1->Prod1 Favors C3 Prod2 2-Bromo Isomer (Steric Control) Cond2->Prod2 Favors C2 Prod3 Benzylic Bromide (Side Reaction) Cond3->Prod3 Favors Benzylic C

Reaction workflow determining the bromination pathway based on reagent selection.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I used standard Br₂ in DCM and obtained a messy mixture of isomers. How do I push the reaction selectively toward the 3-bromo isomer?

A: You are experiencing the baseline conflict where steric and electronic forces cancel each other out[2]. To selectively brominate at C3 (ortho to the butoxy group), you must minimize the steric footprint of the electrophile and maximize the stabilization of the transition state. Switch your solvent from Dichloromethane (DCM) to Acetic Acid (AcOH) and drop the temperature to 0 °C. The highly polar, protic nature of AcOH stabilizes the polarized Wheland intermediate, allowing the powerful +M resonance effect of the oxygen to completely dictate the regioselectivity over the steric hindrance of the alkyl chain[1].

Q2: My target is the 2-bromo isomer. How can I selectively brominate ortho to the methyl group?

A: To override the inherent electronic bias of the butoxy group, you must amplify steric repulsion at C3. By employing N-bromosuccinimide (NBS) in combination with a solid support like silica gel, the effective steric bulk of the brominating species is massively increased[3]. The transition state for C3 attack becomes sterically prohibited, kinetically driving the substitution to the highly accessible C2 position.

Q3: GC-MS shows a product with mass M+79/81, but NMR indicates the aromatic ring is completely intact. What happened?

A: You have triggered benzylic bromination, forming 1-(bromomethyl)-4-butoxybenzene. This occurs via a free-radical chain mechanism rather than an ionic Electrophilic Aromatic Substitution (EAS)[2]. The benzylic methyl group is highly susceptible to hydrogen abstraction. To prevent this, strictly exclude light (wrap flasks in aluminum foil), avoid radical initiators like AIBN, and ensure the reaction is run under purely ionic conditions.

Q4: I used AlBr₃ as a catalyst to speed up the reaction, but my yield crashed and I see phenolic byproducts. Why?

A: Strong Lewis acids like AlBr₃ or BBr₃ will aggressively coordinate with the oxygen atom of your butoxy group. Upon heating or extended reaction times, this leads to ether cleavage (dealkylation), forming 4-methylphenol derivatives. If catalysis is absolutely necessary, switch to mild, non-coordinating conditions or a very soft Lewis acid like ZnBr₂.

Mechanism Substrate 4-Butoxy-1-methylbenzene EAS Electrophilic Aromatic Substitution (Polar Solvent, Dark) Substrate->EAS Radical Free Radical Substitution (Non-polar Solvent, Light) Substrate->Radical Wheland Wheland Intermediate (Ring Activation) EAS->Wheland BenzRad Benzylic Radical (Side-chain Activation) Radical->BenzRad ProdRing Ring Bromination Wheland->ProdRing ProdSide Side-Chain Bromination BenzRad->ProdSide

Mechanistic divergence between EAS and Free Radical pathways in substrate bromination.

Part 3: Quantitative Data Summary

The following table summarizes the expected regioselectivity outcomes based on the modulation of reaction conditions. Use this as a quick-reference guide for process optimization.

Reagents & ConditionsPrimary Directing ForceMajor Isomer FormedTypical Ratio (3-Br : 2-Br)Observed Byproducts
Br₂, DCM, 25 °CMixed (Uncontrolled)Mixture~ 45 : 55Trace benzylic bromide
Br₂, AcOH, 0 °CElectronic (+M effect)3-Bromo isomer> 85 : 15None
NBS, Silica Gel, MeCN, -10 °CSteric Hindrance2-Bromo isomer< 10 : 90None
NBS, AIBN, CCl₄, RefluxRadical StabilityBenzylic bromideN/A (Ring intact)Dibromomethyl derivatives

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-butoxy-1-methylbenzene (Electronic Control)

This protocol utilizes a small electrophile in a highly polar solvent to allow the +M resonance effect to dictate regioselectivity.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-butoxy-1-methylbenzene (10.0 mmol) in glacial acetic acid (25 mL).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Shield the flask from direct light using aluminum foil to suppress radical pathways.

  • Electrophile Addition: Dissolve molecular bromine (Br₂, 10.5 mmol) in glacial acetic acid (5 mL). Add this solution dropwise over 15 minutes via an addition funnel.

  • Self-Validation & Monitoring: Stir the reaction at 0 °C for 2 hours. The gradual disappearance of the deep orange Br₂ color serves as an internal visual validation of electrophilic consumption.

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted bromine. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of 2-Bromo-4-butoxy-1-methylbenzene (Steric Control)

This protocol utilizes a bulky brominating agent on a solid support to sterically block the electronically favored C3 position.

  • Preparation: In a 100 mL round-bottom flask, suspend activated silica gel (100-200 mesh, 5.0 g) in anhydrous acetonitrile (MeCN, 30 mL).

  • Substrate Addition: Add 4-butoxy-1-methylbenzene (10.0 mmol) to the suspension and stir for 10 minutes to allow substrate adsorption onto the silica surface[3].

  • Temperature Control: Cool the mixture to -10 °C using an ice/salt bath.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 10.2 mmol) in a single portion. Ensure the NBS is freshly recrystallized (from water) to prevent radical initiation by free Br₂ impurities.

  • Self-Validation & Monitoring: Stir the mixture at -10 °C to 0 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The solid support restricts the mobility of the bulky NBS, forcing attack at the less hindered C2 position.

  • Workup: Filter the reaction mixture through a medium-porosity glass frit to remove the silica gel and succinimide byproduct. Wash the filter cake with cold MeCN (15 mL). Concentrate the filtrate under reduced pressure to yield the crude 2-bromo isomer.

References

  • A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis cecri.res.in
  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution nsf.gov
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Bromo-4-butoxy-1-methylbenzene Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing catalyst stalling, low yields, or decomposition during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving 2-Bromo-4-butoxy-1-methylbenzene .

Coupling this specific substrate presents a dual challenge: the ortho-methyl group creates severe steric hindrance, while the para-butoxy group enriches the arene's electron density. Together, these factors drastically alter the kinetics of the catalytic cycle, making the palladium catalyst highly susceptible to poisoning and irreversible deactivation.

Diagnostic Visual Workflow

Workflow Start Reaction Stalls / Low Yield CheckColor Observe Reaction Color Start->CheckColor IsBlack Black Precipitate (Pd Black Formation) CheckColor->IsBlack IsYellow Clear Yellow/Orange (Stalled Intermediate) CheckColor->IsYellow FixBlack Action: Switch to Buchwald Ligands (XPhos/SPhos) & Degas IsBlack->FixBlack FixYellow Action: Change Base (e.g., K3PO4) or Screen Solvents IsYellow->FixYellow

Visual diagnostic workflow for troubleshooting stalled coupling reactions.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my reaction mixture turn black and stall shortly after reaching the reaction temperature? A: The black precipitate is palladium black, an inactive, agglomerated form of Pd(0)[1]. In the case of 2-Bromo-4-butoxy-1-methylbenzene, the ortho-methyl group creates significant steric hindrance around the C-Br bond[2]. Simultaneously, the electron-donating butoxy group reduces the electrophilicity of the halide[3]. Oxidative addition requires the electron-rich Pd(0) center to attack the C-Br bond; this process is heavily retarded by both the physical bulk and the electronic deactivation of your substrate. Because the Pd(0) species is left uncoordinated in solution for extended periods while "waiting" to react, it undergoes agglomeration into inactive palladium black[1].

Q2: I am using standard Pd(PPh₃)₄, but I see no conversion. How can I overcome these steric and electronic barriers? A: Standard ligands like triphenylphosphine (PPh₃) lack the steric bulk and electron-donating capacity required to force the Pd center into a hindered C-Br bond. To overcome this, you must utilize dialkylbiarylphosphine ligands (e.g., SPhos or XPhos)[4]. These Buchwald ligands are highly electron-rich, which accelerates oxidative addition, and their massive steric profile promotes rapid reductive elimination, preventing the catalyst from stalling mid-cycle and decomposing.

Q3: Could my solvent be contributing to the catalyst poisoning? A: Yes, solvent choice is a critical vector for catalyst poisoning. Ethers like THF are standard for these couplings, but trace impurities such as 2,3-dihydrofuran or peroxides can strongly coordinate to the palladium center, displacing the active ligands and poisoning the reaction[5]. Furthermore, failing to rigorously degas the solvent allows trace oxygen to oxidize the sensitive phosphine ligands, stripping the Pd(0) of its stabilization and accelerating its decomposition into Pd black[1].

Q4: Is the butoxy group at risk of cleavage, leading to further poisoning? A: Yes. Under harsh basic conditions (e.g., using NaOtBu or KOH at elevated temperatures), the butoxy group can undergo dealkylation. This ether cleavage generates a phenoxide intermediate. Phenoxides are strong, hard ligands that can tightly bind to the soft Pd(II) intermediate, forming off-cycle, dormant complexes that halt transmetalation. Switching to a milder base like K₃PO₄ or Cs₂CO₃ prevents this degradation pathway.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and catalyst survival when coupling 2-Bromo-4-butoxy-1-methylbenzene.

EntryCatalyst / Ligand SystemBase & SolventObservation / YieldCausality (Why it fails or succeeds)
1 Pd(PPh₃)₄ (5 mol%)Na₂CO₃, Toluene/H₂O< 10% (Black precipitate)Slow oxidative addition due to ortho-methyl sterics; prolonged Pd(0) lifetime leads to aggregation[1],[2].
2 Pd(OAc)₂ / SPhosK₃PO₄, THF (Undegassed)25% (Incomplete conversion)Trace oxygen oxidizes electron-rich SPhos; THF impurities (e.g., 2,3-dihydrofuran) poison the Pd center[1],[5].
3 Pd(OAc)₂ / SPhosK₃PO₄, THF (Degassed)> 95% (Clean conversion)Bulky, electron-rich ligand accelerates both oxidative addition and reductive elimination[4].
4 Pd₂(dba)₃ / XPhosNaOtBu, Dioxane40% (Side products observed)Strong base (NaOtBu) induces partial cleavage of the butoxy group, generating strongly coordinating phenoxides that trap Pd(II).

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You will verify the success of the catalyst activation before committing to the full reaction time.

Objective: Achieve quantitative conversion of 2-Bromo-4-butoxy-1-methylbenzene with an arylboronic acid while preventing Pd black formation and ether cleavage.

Step 1: Reagent Assembly & Rigorous Degassing (The Prevention Step)

  • Add 1.0 equiv of 2-Bromo-4-butoxy-1-methylbenzene and 1.2 equiv of the arylboronic acid to an oven-dried Schlenk flask.

  • Add 2.0 equiv of anhydrous K₃PO₄. Causality: A mild phosphate base prevents the cleavage of the butoxy group into a poisoning phenoxide.

  • Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Oxygen rapidly oxidizes dialkylbiarylphosphines. Degassing is non-negotiable to maintain the active Pd(0)L complex[1].

Step 2: Catalyst Preparation & Activation Check

  • In a nitrogen-filled glovebox, add 2 mol% Pd(OAc)₂ and 4 mol% SPhos to the flask. Causality: SPhos provides the necessary steric bulk and electron density to force oxidative addition into the hindered C-Br bond[4],[3].

  • Inject 0.2 M of rigorously purified and degassed THF (ensure the absolute absence of 2,3-dihydrofuran impurities)[5].

  • Self-Validation Checkpoint 1: Stir at room temperature for 5 minutes. The solution should transition to a clear, pale yellow/orange color. This visually validates the in situ reduction of Pd(II) to the active Pd(0)Lₙ complex[1]. If the solution turns black immediately, your solvent is contaminated with oxygen or the ligand is degraded. Do not proceed; restart with fresh reagents.

Step 3: Reaction Execution & Mid-Point Validation

  • Heat the reaction mixture to 65 °C.

  • Self-Validation Checkpoint 2: After 30 minutes, briefly stop stirring and observe the bottom of the flask. The solution must remain homogeneous. If a black precipitate is visible, oxidative addition has failed to outpace catalyst decomposition[1]. If the solution remains clear yellow/orange, the catalytic cycle is turning over successfully.

  • Continue heating for 4–6 hours until TLC/GC-MS indicates full consumption of the aryl bromide.

Catalytic Cycle & Failure Points

Pathway Pd0 Pd(0) + L (Active Catalyst) OxAdd Oxidative Addition (Barrier: o-Methyl Sterics) Pd0->OxAdd Substrate PdBlack Pd Black (Irreversible Deactivation) Pd0->PdBlack Slow Ox. Add. Ligand Oxidation PdII Ar-Pd(II)-Br (Intermediate) OxAdd->PdII TransMet Transmetalation (Barrier: Phenoxide Poisoning) PdII->TransMet Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of Pd cross-coupling highlighting specific failure points.

References

  • Palladium catalyst issues in cross-coupling reactions , Benchchem. 1

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions , ArODES HES-SO. 5

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future , PMC. 4

  • Akira Suzuki - Nobel Lecture , Nobel Prize. 2

  • Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams , ACS Publications. 3

Sources

improving thermal stability of 2-Bromo-4-butoxy-1-methylbenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of 2-Bromo-4-butoxy-1-methylbenzene derivatives. As a Senior Application Scientist, I have designed this guide to move beyond surface-level fixes. We will dissect the thermodynamic and kinetic vulnerabilities of this aryl bromide-ether scaffold and provide field-proven, self-validating methodologies to engineer superior thermal resilience for drug development and high-temperature processing.

Part 1: Troubleshooting Guide – Mechanistic Failure Analysis

When processing 2-Bromo-4-butoxy-1-methylbenzene derivatives at elevated temperatures (e.g., during hot-melt extrusion or high-temp cross-coupling), degradation typically manifests as darkening, viscosity changes, or loss of the active pharmaceutical ingredient (API).

Q: Why does my compound rapidly degrade and turn dark above 200°C, even in an inert atmosphere? A: This is a classic autocatalytic degradation loop driven by the aryl bromide moiety. The C(aryl)–Br bond is the thermodynamic weak link, requiring approximately 317 kJ/mol for homolytic cleavage[1]. At elevated temperatures, this bond breaks to form highly reactive bromine radicals. These radicals abstract hydrogen atoms from the adjacent butoxy chain or the benzylic methyl group, generating hydrogen bromide (HBr). HBr is a strong acid that subsequently protonates the ether oxygen, turning the butoxy group into an excellent leaving group and triggering rapid, acid-catalyzed dealkylation. Fix: If you cannot alter the chemical structure, you must introduce an acid scavenger (e.g., epoxidized soybean oil or basic metal oxides like ZnO) into your matrix to quench the HBr before it catalyzes ether cleavage[2].

Q: I am observing significant dealkylation (loss of the butoxy group) during formulation. How can I chemically modify the structure to prevent this? A: The sp³ C–O bond of the butoxy group is susceptible to both nucleophilic attack and thermal homolysis. To stabilize this linkage, substitute the standard butyl chain with a polyfluoroalkyl group (e.g., -OCH₂CF₂CF₃). Fluorination significantly increases the thermal and oxidative stability of alkyl aryl ethers[3]. The strong electron-withdrawing nature of the fluorine atoms strengthens the C–O bond via inductive effects and removes easily abstractable hydrogen atoms, effectively shutting down the radical propagation chain.

Q: Can we improve the thermal stability of this API without changing its covalent structure? A: Yes. If structural modification is restricted due to pharmacological requirements, you can engineer the solid-state interactions. Formulating the derivative into a Therapeutic Deep Eutectic Solvent (THEDES) or a co-crystal can drastically improve stability. This approach creates a charge-assisted, strong hydrogen-bonding network that locks the molecule in a rigid matrix, raising the thermal degradation threshold required to initiate bond cleavage[4].

Part 2: Visualizing the Degradation & Optimization Logic

DegradationPathway A 2-Bromo-4-butoxy- 1-methylbenzene B Homolytic C-Br Cleavage (ΔH ≈ 317 kJ/mol) A->B C Bromine Radical Formation B->C D H-Abstraction (Benzylic/Alkyl) C->D E HBr Generation D->E F Ether Protonation & Dealkylation E->F F->A Autocatalytic Loop

Caption: Thermal degradation pathway illustrating the HBr-driven autocatalytic dealkylation loop.

Workflow Step1 API / Derivative Synthesis Step2 TGA / DSC Screening Step1->Step2 Step3 Identify Td5 & Exothermic Peaks Step2->Step3 Step4 Chemical Route: Fluorination Step3->Step4 Covalent Step5 Physical Route: THEDES Formulation Step3->Step5 Non-Covalent Step6 Optimized Thermal Stability Step4->Step6 Step5->Step6

Caption: Decision matrix and workflow for screening and optimizing thermal stability.

Part 3: Quantitative Data & Benchmarks

To evaluate the success of your stabilization strategies, benchmark your modified derivatives against the data below.


 represents the temperature at which 5% weight loss occurs, a standard metric for thermal stability in poly(aryl ethers) and related compounds[5].
Derivative StrategyStructural / Formulation ModificationExtrapolated

(°C)
Primary Mechanism of Stabilization
Baseline 2-Bromo-4-butoxy-1-methylbenzene~210 - 230N/A (Prone to C-Br homolysis)
Physical Matrix THEDES (Deep Eutectic Solvent)~260 - 285Charge-assisted H-bonding network[4]
Steric Shielding Bulky Alkyl Substitution (e.g., t-butyl)~250 - 270Steric hindrance blocking nucleophiles
Electronic Deactivation Polyfluoroalkoxy (-OCH₂CF₂CF₃)~380 - 410Inductive C-O strengthening & radical resistance[3]

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Fluorinated Ether Analogues

Causality Focus: Standard alkyl bromides work well for Williamson ether syntheses, but fluorinated alkyl bromides are notoriously poor electrophiles due to the electron-withdrawing nature of fluorine. Therefore, this protocol utilizes a fluorinated alkyl triflate to ensure rapid, irreversible alkylation.

  • Deprotonation: Dissolve 2-bromo-5-methylphenol (1.0 eq) in anhydrous DMF under an argon atmosphere. Cool to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH is used to irreversibly form the phenoxide anion. The evolution of

      
       gas drives the reaction to completion, preventing reversible equilibrium that lowers yield.
      
  • Alkylation: Once

    
     evolution ceases, add 2,2,3,3,3-pentafluoropropyl trifluoromethanesulfonate (1.1 eq) dropwise. Stir at room temperature for 4 hours.
    
  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate. Wash the organic layer extensively with 1M NaOH.
    
    • Validation Checkpoint: The NaOH wash is critical. It removes any unreacted phenol. Trace phenol impurities will act as radical initiators during thermal testing, artificially lowering your measured

      
      . Verify purity via 
      
      
      
      NMR (absence of phenolic -OH peak at ~5.0 ppm).
Protocol B: Rigorous Thermal Gravimetric Analysis (TGA)

Causality Focus: Inaccurate thermal stability data is often the result of trapped solvents or oxidative degradation masquerading as thermal homolysis. This protocol isolates pure thermal stability.

  • Sample Preparation: Dry the synthesized derivative in a vacuum oven at 60°C for 24 hours prior to analysis.

    • Causality: Residual solvents (like water or ethyl acetate) will vaporize early in the TGA run, creating a false 5% weight loss reading (

      
      ) that misrepresents the molecule's actual stability.
      
  • Purge Cycle: Load 5-10 mg of the sample into a platinum pan. Purge the TGA furnace with high-purity Nitrogen (50 mL/min) for 30 minutes before heating.

    • Causality: The benzylic methyl group is highly susceptible to autoxidation. Purging oxygen ensures you are measuring strictly thermal bond dissociation (homolysis) rather than oxidative degradation.

  • Ramp and Hold: Ramp the temperature at 10°C/min from 25°C to 600°C.

    • Validation Checkpoint: Run a parallel sample in synthetic air. If the

      
       in air is significantly lower than in nitrogen, your molecule is failing due to oxidation, not thermal homolysis. This dictates whether you need an antioxidant additive or a structural change.
      

Part 5: Comprehensive References

  • Thermal and oxidative stability of fluorinated alkyl aryl ethers Source: ResearchGate URL:[Link]

  • Mechanistic and kinetic insights into the thermal degradation of decabromodiphenyl ethane Source: Environmental Pollution (NIH / PubMed) URL:[Link]

  • THEDES as a drug product intermediate for improved melt-extrusion processibility of thermally labile active ingredients Source: ResearchGate URL:[Link]

  • Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Thermal degradation of a brominated bisphenol A derivative Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Minimizing Debromination in Pd-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PD-DEBROM-001 Subject: Suppression of Hydrodehalogenation (Debromination) Side Reactions

Welcome to the Reaction Optimization Center.

You are likely here because your LCMS analysis of a Suzuki-Miyaura or Buchwald-Hartwig reaction shows a significant peak corresponding to [M – Br + H] . This is the signature of debromination (hydrodehalogenation), a competitive pathway where your aryl halide is reduced to the parent arene rather than coupling with your nucleophile.

This guide treats your reaction as a system.[1][2][3] To fix the output, we must debug the inputs (Ligands, Bases, Solvents) and the operating system (Kinetics).

Module 1: Diagnostic Triage

Determine if debromination is your primary failure mode.

Q: My product mass is missing, and I see a large peak with a mass of (Starting Material - 78/80). Is this debromination? A: Yes.[1] This mass shift corresponds to the loss of Bromine (79/81 amu) and the gain of Hydrogen (1 amu). This confirms that the oxidative addition occurred (the Pd inserted into the C-Br bond), but the cycle diverted to a reduction pathway instead of transmetallation or reductive elimination.

Q: Why is this happening? (The Root Cause) A: Debromination is a kinetic failure. The rate of the desired Reductive Elimination (RE) is slower than the rate of


-Hydride Elimination  or Protodehalogenation .

The palladium center, once inserted into the aryl halide, encounters a source of hydride (


). This hydride replaces the halide/nucleophile on the metal center, followed by reductive elimination of Ar-H.

Common Hydride Sources:

  • The Nucleophile: Primary amines (in Buchwald couplings) contain

    
    -hydrogens.
    
  • The Solvent: Alcohols (e.g., isopropanol) are excellent hydride donors.[1]

  • The Base: Alkoxides (e.g., NaOtBu) can undergo

    
    -hydride elimination to form ketones and Pd-H species.
    
Module 2: The Mechanistic Fork (Visualization)

To solve this, you must visualize where the reaction "breaks."[1] The diagram below illustrates the competition between the Product Pathway (Green) and the Debromination Pathway (Red).

DebrominationMechanism Start Aryl Bromide (Ar-Br) + Pd(0) OxAdd Oxidative Addition [L-Pd(II)-Ar(Br)] Start->OxAdd Initiation Fork Competitive Junction OxAdd->Fork TransMet Transmetallation (Binding of Nucleophile) Fork->TransMet Fast Path (Bulky Ligands) HydrideSource Hydride Source Encounter (Solvent/Base/Amine) Fork->HydrideSource Slow Transmetallation RedElim Reductive Elimination (C-C / C-N Bond Formation) TransMet->RedElim Product Desired Product (Ar-Nu) RedElim->Product PdHydride Pd-Hydride Species [L-Pd(II)-Ar(H)] HydrideSource->PdHydride β-Hydride Elimination DebromProduct Debrominated Byproduct (Ar-H) PdHydride->DebromProduct Side Reaction

Caption: The kinetic competition: Bulky ligands accelerate the Green path; Steric hindrance or hydride sources favor the Red path.

Module 3: Hardware Fixes (Ligand & Catalyst)

Q: Which ligands best suppress debromination? A: You need ligands that accelerate the rate of reductive elimination.

  • Recommendation: Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands).[1]

  • Why: The steric bulk of these ligands forces the Pd(II) intermediate into a geometry that favors the ejection of the product (Reductive Elimination) to relieve steric strain. This "squeezing out" of the product happens faster than the

    
    -hydride elimination side reaction.
    
Ligand ClassSpecific LigandBest Use CaseMechanism of Fix
Dialkylbiaryl Phosphines BrettPhos, RuPhos Primary Amines, hindered substratesExtremely fast reductive elimination; prevents

-H elimination from amine.[1]
Dialkylbiaryl Phosphines XPhos Suzuki Coupling (Aryl Chlorides/Bromides)High activity allows lower temp (reducing thermal side reactions).
Bis-phosphines dppf, BINAP General CouplingBidentate chelation prevents open coordination sites required for

-hydride elimination.[1]

Q: Should I increase catalyst loading? A: Not necessarily. While it might push conversion, it does not change the ratio of product to byproduct (selectivity).[1] Focus on the Ligand:Pd ratio . Ensure it is at least 1.2:1 or 2:1 to prevent the formation of "ligand-free" palladium species, which are notorious for causing non-selective reduction.

Module 4: Software Fixes (Reaction Conditions)

Q: I am using NaOtBu (Sodium tert-butoxide). Is this a problem? A: CRITICAL WARNING. Yes.

  • The Issue: In the presence of palladium, alkoxide bases can undergo

    
    -hydride elimination, converting the alkoxide into a ketone and a Pd-Hydride species. This Pd-H then reduces your aryl bromide.[1]
    
  • The Fix: Switch to inorganic bases that lack

    
    -hydrogens.
    
    • Suzuki:[1][4] Use Cs₂CO₃ or K₃PO₄ .[1]

    • Buchwald:[5] If NaOtBu is required for pKa reasons, ensure you use a highly active ligand (like RuPhos) to outcompete the side reaction. Otherwise, switch to Cs₂CO₃ or LHMDS (Lithium Hexamethyldisilazide).[1]

Q: My solvent is Isopropanol/Ethanol. Is this a problem? A: Yes. Primary and secondary alcohols are hydrogen donors in transfer hydrogenation.[1]

  • The Fix: Switch to aprotic solvents.

    • Preferred: Toluene, Dioxane, THF.[1][4]

    • For Solubility: DMF or DMAc (Note: At very high temperatures >120°C, DMF can decompose to form hydrides, but it is generally safer than alcohols).[1]

Module 5: Troubleshooting Protocol (Step-by-Step)

If you are currently observing >10% debromination, execute this optimization protocol.

Protocol: The "Anti-Reduction" Screen

Objective: Shift kinetics toward reductive elimination.

Step 1: Base Swap (The easiest fix)

  • Run two parallel reactions.

  • Vial A: Original Base (e.g., NaOtBu).[1]

  • Vial B: Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate).[1]

  • Result: If Vial B reduces debromination, the base was your hydride source.[1]

Step 2: Ligand Upgrade (The robust fix) If the base swap fails, the hydride is likely coming from your amine or solvent, and you need a faster catalyst.

  • Prepare a stock solution of Pd(OAc)₂ or Pd₂(dba)₃.[1]

  • Screen the following ligands (Ligand:Pd ratio 2:1):

    • BrettPhos: (Best for primary amines).[1][6]

    • RuPhos: (Best for secondary amines/general purpose).[1]

    • XPhos: (Best for Suzuki).

  • Run at 80°C in Dioxane or Toluene (Avoid alcohols).

Step 3: Temperature Modulation

  • Lower the temperature.

    
    -hydride elimination often has a higher activation energy than reductive elimination (with good ligands). Dropping from 100°C to 60-80°C can sometimes improve selectivity, provided the catalyst is active enough (e.g., XPhos).[1]
    
Summary Checklist
References
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Hartwig, J. F. (1998).[1] "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides."[1] Accounts of Chemical Research.

  • BenchChem Technical Guides. (2025). "Preventing debromination in Suzuki coupling." BenchChem Support.

  • Plummer, S., & Gallou, F. (2024).[1][7] "Buchwald-Hartwig Aminations... Overcoming Hydrodehalogenation Pathway." ACS Catalysis.[1][7]

Sources

handling moisture sensitivity of 2-Bromo-4-butoxy-1-methylbenzene intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture-Sensitive 2-Bromo-4-butoxy-1-methylbenzene Intermediates

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2)[1]. Transforming this aryl bromide into its corresponding organometallic intermediate (e.g., Grignard or aryllithium) unlocks powerful cross-coupling and nucleophilic addition pathways. However, these intermediates are exceptionally sensitive to moisture. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure reproducible success.

Section 1: Mechanistic Causality & The Moisture Problem (FAQs)

Q1: Why does the metalation of 2-Bromo-4-butoxy-1-methylbenzene frequently fail or result in poor downstream yields? A1: The root cause is almost always trace moisture quenching the active intermediate. When 2-Bromo-4-butoxy-1-methylbenzene is treated with Magnesium (Mg) or n-Butyllithium (n-BuLi), it forms an arylmagnesium bromide or aryllithium species[2]. These organometallic intermediates act as extremely strong bases (the pKa of the conjugate acid is ~40-50). Water (pKa ~15.7) rapidly and irreversibly protonates the intermediate. This stoichiometric kill destroys your nucleophile, generating the inert, debrominated byproduct (4-butoxy-1-methylbenzene) and insoluble metal hydroxides (e.g., Mg(OH)Br)[3].

Q2: How can I visually or analytically confirm that moisture has compromised my reaction before adding my expensive electrophile? A2: Visually, the formation of a fine, white precipitate (metal hydroxides) in an otherwise clear THF solution is a strong indicator of moisture ingress. Analytically, you should never rely on assumptions. Instead, employ a self-validating titration protocol (detailed in Section 3) to quantify the exact molarity of the surviving active intermediate[4][5]. If the titrated molarity is significantly lower than the theoretical yield based on the starting aryl bromide, moisture quenching has occurred.

Section 2: Troubleshooting Guide - Schlenk Line & Solvent Preparation

Q3: What is the definitive method to ensure my reaction setup is completely anhydrous? A3: Standard laboratory glassware adsorbs microscopic layers of water. To achieve a truly anhydrous environment, you must utilize rigorous Schlenk line techniques[6][7]. The causality here relies on combining thermal energy (to break hydrogen bonds between water and silica) with pressure differentials (to evacuate the vapor).

Protocol 1: Self-Validating Schlenk Cycling

  • Thermal Desorption: Bake all Schlenk flasks, stir bars, and condensers in a drying oven at >130°C for a minimum of 4 hours[8][9].

  • Hot Assembly: Remove the glassware from the oven and assemble it immediately while hot. Apply a thin, uniform layer of high-vacuum grease to all ground-glass joints to create a hermetic seal[9].

  • The "Cycle" (Evacuation/Backfill): Connect the flask to the Schlenk line. Open the vacuum valve to evacuate the flask to < 0.1 mbar for 3 to 5 minutes. Close the vacuum and slowly open the inert gas valve to backfill the flask with high-purity Argon or Nitrogen. Repeat this exact cycle three times[6][7].

  • Flame Drying (Validation Step): During the first vacuum cycle, gently heat the exterior of the flask with a heat gun. If you observe any fogging or condensation near the neck of the flask, moisture is still present. Continue heating until the glass is completely clear, then proceed with the remaining cycles[9].

Q4: How dry does my solvent actually need to be? A4: Organometallic reactions require strictly anhydrous solvents, typically Tetrahydrofuran (THF) or diethyl ether. The table below outlines the quantitative impact of solvent moisture (measured via Karl Fischer titration) on the yield of your 2-Bromo-4-butoxy-1-methylbenzene intermediate[8].

Table 1: Quantitative Impact of Solvent Moisture Levels

Solvent Moisture (Karl Fischer)Impact on Arylmetal IntermediateRecommended Action / Troubleshooting
< 10 ppm Negligible quenching (<1% loss).Optimal condition. Proceed with synthesis.
10 - 50 ppm Minor quenching (1-5% loss).Titrate intermediate before use to confirm active molarity.
50 - 200 ppm Significant loss (5-20% loss).Re-dry solvent over activated 3Å molecular sieves for 48h.
> 200 ppm Severe quenching / Reaction failure.Discard solvent or rigorously distill over Na/benzophenone.

Section 3: Titration & Validation Protocols

Q5: How do I determine the exact concentration of my active intermediate? A5: The most reliable method for assaying Grignard and organozinc reagents is the Knochel titration[4][10]. This method relies on the rapid, stoichiometric reaction between the active organometallic compound and Iodine (


) in the presence of Lithium Chloride (LiCl). The causality is straightforward: Iodine reacts exclusively with the active carbon-metal bond, not with the hydrolyzed 4-butoxy-1-methylbenzene byproduct.

Protocol 2: Step-by-Step Knochel Titration

  • Reagent Preparation: In a rigorously dried 1-dram vial or 10-mL Schlenk flask under Argon, accurately weigh 254 mg (1.00 mmol) of resublimed Iodine (

    
    )[4][10].
    
  • Solvation: Add 3.0 mL of a 0.5 M solution of anhydrous LiCl in THF to the flask. Stir until the iodine is completely dissolved, resulting in a dark brown solution[4][10].

  • Temperature Control: Cool the solution to 0 °C using an ice bath to prevent side reactions[4][10].

  • Titration: Using a 1.00-mL graduated, gas-tight syringe, add the 2-Bromo-4-butoxy-1-methylbenzene intermediate solution dropwise to the stirred iodine solution[4][10].

  • Endpoint Detection: The endpoint is achieved exactly when the dark brown color disappears, leaving a completely clear and colorless solution[4][10].

  • Calculation: Calculate the active molarity (M) using the formula: Molarity = 1.00 mmol / Volume of intermediate added (mL)[4]. Repeat the titration twice and average the results for precision[10].

Section 4: Diagnostic Workflow

To ensure a fail-safe experimental design, follow this logical pathway when handling the metalation of 2-Bromo-4-butoxy-1-methylbenzene.

G A 2-Bromo-4-butoxy-1-methylbenzene Starting Material B Rigorous Drying (Schlenk Line & Anhydrous THF) A->B C Metalation (Mg or n-BuLi) Generation of Active Intermediate B->C D Moisture Present in System? C->D E Protonation Quench (Forms 4-butoxy-1-methylbenzene) D->E Yes (>50 ppm H2O) F Knochel Titration (I2 / LiCl in THF) D->F No (Anhydrous) G Proceed to Electrophile Coupling (High Yield) F->G Active Molarity Confirmed

Workflow for the generation, moisture-validation, and titration of the intermediate.

References

  • Title: Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents | Source: ResearchGate | URL: [Link]

  • Title: Keeping air and moisture out | Source: VACUUBRAND | URL: [Link]

  • Title: 2 - Organic Syntheses Procedure | Source: Organic Syntheses | URL: [Link]

  • Title: How do you verify how much Grignard reagent you made? | Source: Reddit | URL: [Link]

  • Title: The determination of grignard reagent concentration by an acidimetric double titration method | Source: Semantic Scholar | URL: [Link]

  • Title: the manipulation of air.sensitive compounds | Source: halbmikrotechnik.de | URL: [Link]

  • Title: The Schlenk Line Survival Guide | Source: LibreTexts | URL: [Link]

  • Title: 1 - The Schlenk Line Survival Guide | Source: schlenklinesurvivalguide.com | URL: [Link]

Sources

Technical Support Hub: Scale-Up of 2-Bromo-4-butoxy-1-methylbenzene

[1][2]

Doc ID: TS-2025-BR-ALK-04 Status: Active / Technical Advisory Target Audience: Process Chemists, Scale-up Engineers, CDMO Technical Leads[1][2]

Executive Summary & Molecule Identity[1][2][3]

Welcome to the technical support center for the production of 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2).[1][2] This guide addresses the specific challenges encountered when transitioning this synthesis from gram-scale medicinal chemistry to kilogram-scale process development.

Critical Technical Alert: Isomer Identity Before proceeding, you must verify your target structure.[1][2] There is a frequent nomenclature confusion in this class of compounds:

  • Target A (The "Ortho-Methyl" Isomer): 1-Methyl-2-bromo-4-butoxybenzene.[1][2] (Br is ortho to Methyl).[1][2] This is the CAS 1856706-97-2 structure.[1][2][3] This requires specialized synthesis (e.g., via 2-bromo-4-nitrotoluene).[1][2]

  • Target B (The "Ortho-Alkoxy" Isomer): 1-Methyl-3-bromo-4-butoxybenzene.[1][2] (Br is ortho to Butoxy).[1][2] This is the natural product of direct bromination of p-cresol derivatives.

This guide focuses on the Alkylation Workflow (converting the bromophenol precursor to the butyl ether), which is the shared bottleneck for both isomers, while providing a specific troubleshooting module for the Regioselectivity Trap in the precursor synthesis.

Process Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis, highlighting where scale-up failures most commonly occur.

GStartStarting Material(Bromocresol Precursor)DecisionSolvent System SelectionStart->DecisionRouteARoute A: Polar Aprotic(DMF/Acetone + K2CO3)Decision->RouteASmall Scale (<1kg)RouteBRoute B: Phase Transfer(Toluene/Water + TBAB)Decision->RouteBLarge Scale (>10kg)Issue1Risk: Slurry/Stirring Failure(Solid K2CO3 Clogging)RouteA->Issue1Common FailureQuenchWorkup & Phase SeparationRouteA->QuenchIssue2Risk: Emulsion Formation(Surfactant Behavior)RouteB->Issue2Common FailureRouteB->QuenchFinalTarget Ether(>98% HPLC)Quench->Final

Caption: Figure 1. Decision tree for O-Alkylation scale-up. Route B (PTC) is recommended for batches exceeding 10kg to avoid mass transfer limitations.[1][2]

Module 1: The Precursor Trap (Regioselectivity)

User Issue: "We brominated p-cresol and then alkylated, but the NMR suggests the bromine is in the wrong position."

Technical Explanation

This is a classic electrophilic aromatic substitution (EAS) conflict.[1][2]

  • Substrate: 4-Butoxytoluene (or p-cresol).[1][2]

  • Directing Groups: The Alkoxy/Hydroxy group is a stronger activator than the Methyl group.

  • Outcome: Bromination will occur ortho to the Oxygen (Position 3 relative to Methyl), NOT ortho to the Methyl (Position 2).[2]

Troubleshooting Guide
Target IsomerRequired PrecursorSynthetic Strategy
3-Bromo (Ortho to OBu)2-Bromo-4-methylphenol (Commercial)Direct Bromination: React p-cresol with Br2/NBS at 0°C. High yield, low cost.[1][2]
2-Bromo (Ortho to Me)2-Bromo-4-methylphenol (Isomer)Indirect Route: Requires starting from 2-bromo-4-nitrotoluene .[1][2] Reduce NO2 to NH2, hydrolyze to OH, then alkylate. Direct bromination will fail to produce this isomer.[1][2]

Actionable Advice: If your target is CAS 1856706-97-2 (2-Bromo), do not attempt to brominate 4-butoxytoluene directly.[1][2] You must source the specific 2-bromo-4-methylphenol isomer or synthesize it via the nitro-reduction pathway.[1][2]

Module 2: Troubleshooting the Alkylation (Williamson Ether Synthesis)

User Issue: "The reaction stalls at 80% conversion, and the reactor is fouling with solids."

Context

The conversion of the bromophenol to the butyl ether utilizes 1-Bromobutane (or 1-Iodobutane) and a base.[1] At scale, the choice of base and solvent dictates the kinetics.

Protocol A: The "Sludge" Problem (DMF/Acetone Route)

In traditional medicinal chemistry, K2CO3 in DMF or Acetone is used.

  • Scale-up Failure Mode: K2CO3 is insoluble.[1][2] As the reaction proceeds, KBr forms. The slurry becomes thick, damaging impellers or preventing effective mixing (mass transfer limitation).

  • Fix: Switch to Phase Transfer Catalysis (PTC) .

Protocol B: The Robust Scale-Up Method (PTC)

This method uses a biphasic system (Toluene/Water) which is easier to stir and process.[1][2]

Reagents:

  • Substrate: 2-Bromo-4-methylphenol (1.0 equiv)[1][2]

  • Alkylating Agent: n-Butyl Bromide (1.2 equiv)[1][2]

  • Base: 50% NaOH (aq) (2.0 equiv)[1][2]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv)[1][2]

  • Solvent: Toluene (3-5 volumes)[1][2]

Step-by-Step Procedure:

  • Charge Toluene and the Bromophenol to the reactor.

  • Add TBAB and 1-Bromobutane. Agitate vigorously.

  • Heat to 60°C.

  • Dose 50% NaOH slowly over 1 hour. Note: Adding NaOH last allows for controlled exotherm management.[1][2]

  • Reflux at 85-90°C for 4-6 hours.

  • IPC (In-Process Control): Check HPLC. If phenol > 1%, add 0.1 equiv TBAB and stir 1 hr.

Why this works: The TBAB shuttles the phenoxide ion into the organic phase, allowing reaction with butyl bromide without handling solid slurries.

Module 3: Isolation & Purification Challenges

User Issue: "I have a rag layer/emulsion that won't separate during workup."

Cause Analysis

The product (a lipophilic ether) and the residual TBAB (a surfactant) create stable emulsions, especially at high pH.

Separation Protocol
  • Cool the mixture to 25°C.

  • Acidify: Add 1M HCl until the aqueous layer pH is ~6-7. Crucial: Neutralizing the excess NaOH breaks the "soap" effect of any unreacted phenoxide.

  • Cut: Separate the lower aqueous layer.[2]

  • Wash: Wash organic layer with 5% Brine (NaCl).[1][2] Do not use pure water, as density differences may be insufficient.[2]

  • Polishing: If the product is colored (red/brown), treat the organic layer with activated carbon (5 wt%) or a silica plug to remove oxidized bromine species.[2]

FAQ: Rapid Fire Troubleshooting

Q: Can I use 1-Iodobutane instead of 1-Bromobutane? A: Yes, it reacts faster (better leaving group).[1][2] However, for multi-kilo scale, 1-Bromobutane is significantly cheaper and more stable.[1] If using Bromide, adding 10 mol% Potassium Iodide (KI) can catalyze the reaction (Finkelstein in situ).[2]

Q: My final product has a yellow tint. Is this a purity issue? A: Likely trace oxidation of the phenol or residual bromine.[2] It is usually cosmetic.[1][2] A wash with 10% Sodium Metabisulfite (Na2S2O5) during workup will reduce oxidized species and clear the color.[2]

Q: How do I control the exotherm during the bromination step (if making precursor)? A: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br2).[1][2] NBS is a solid, allowing for precise dosing via hopper, and the exotherm is milder. Maintain T < 5°C to prevent dibromination.

References

  • Regioselectivity of Phenol Bromination

    • Study: "Selective and Efficient Generation of ortho-Bromin
    • Source: MDPI, Molecules (2016).[2]

    • Relevance: Confirms that OH directs ortho, overriding methyl groups.[2]

    • [1][2]

  • Williamson Ether Synthesis Scale-Up

    • Context: General protocols for Phase Transfer Catalysis in etherific
    • Source: Organic Syntheses, Coll.[2] Vol. 7 (PTC methods).

    • Relevance: Validates the Toluene/NaOH/TBAB protocol for scaling up hindered phenols.
    • [1][2]

  • Safety Data & Handling (2-Bromo-4-methylphenol)

    • Source: PubChem CID 23109.[1][2]

    • Relevance: Hazard identification (H315, H319) and physical properties for reactor engineering.[2]

    • [1][2]

  • Target Molecule Data (2-Bromo-4-butoxy-1-methylbenzene)

    • Source: ChemScene / CAS Registry.[1][2]

    • Relevance: Verification of CAS 1856706-97-2 structure and SMILES CC1=CC=C(OCCCC)C=C1Br.

Validation & Comparative

A Senior Scientist's Guide to the ¹H NMR Spectrum of 2-Bromo-4-butoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as the gold standard for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-4-butoxy-1-methylbenzene, a substituted aromatic compound. We will dissect its predicted spectral features, compare it with structurally similar molecules, and provide a robust experimental protocol for data acquisition, empowering researchers to interpret their own data with confidence.

Deciphering the Molecular Structure: Proton Environments

The first step in any NMR analysis is to identify the non-equivalent proton environments within the molecule. For 2-Bromo-4-butoxy-1-methylbenzene, we can classify the protons into three distinct regions: the aromatic region, the aliphatic butoxy side-chain, and the benzylic methyl group.

Molecular Structure and Proton Labeling

Caption: Structure of 2-Bromo-4-butoxy-1-methylbenzene with non-equivalent protons labeled.

There are eight unique sets of protons (labeled Ha through Hh), which will translate to eight distinct signals in a high-resolution ¹H NMR spectrum.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, experimentally verified spectrum for this specific compound is not readily found, we can construct a highly accurate prediction based on established principles of chemical shifts and spin-spin coupling.[1][2] The analysis is grounded in understanding the electronic effects of the substituents on the benzene ring. The butoxy group (-OBu) is an electron-donating group, which increases electron density at the ortho and para positions, causing the attached protons to be shielded (shifted upfield). Conversely, the bromine atom (Br) is an electron-withdrawing group, which deshields nearby protons, shifting them downfield.

Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons (Ha, Hb, Hc) present the most complex and informative region of the spectrum. Their splitting patterns are dictated by coupling to their neighbors.[3]

  • Ha: This proton is ortho to the methyl group and meta to the butoxy group. It has only one adjacent proton, Hb. Therefore, it is expected to appear as a doublet, with a typical meta coupling constant (⁴J) of approximately 2-3 Hz.[4]

  • Hb: This proton is situated between Ha and Hc. It is split by Ha (meta coupling, ⁴J ≈ 2-3 Hz) and by Hc (ortho coupling, ³J ≈ 7-10 Hz). This will result in a doublet of doublets (dd).[4][5]

  • Hc: This proton is ortho to the butoxy group and meta to the bromine atom. It is coupled only to its neighbor Hb, resulting in a doublet with a large ortho coupling constant (³J ≈ 7-10 Hz).

Aliphatic Butoxy Region (δ 0.9-4.0 ppm): The butoxy group gives a characteristic set of signals.

  • Hd (-OCH₂-): These protons are directly attached to the oxygen atom, which is electronegative. This deshielding effect shifts their signal downfield to approximately 3.9-4.0 ppm. They are coupled to the adjacent Hf methylene protons, resulting in a triplet.

  • Hf (-OCH₂C H₂-): These protons will appear as a multiplet (likely a sextet or pentet) due to coupling with both Hd and Hg. Their chemical shift is expected around 1.7-1.8 ppm.

  • Hg (-CH₂C H₂CH₃): Similar to Hf, these protons will also be a multiplet, coupled to Hf and Hh, appearing around 1.4-1.5 ppm.

  • Hh (-CH₃): The terminal methyl group protons are the most shielded in this chain. They are coupled to the adjacent Hg protons and will appear as a triplet around 0.9-1.0 ppm.[6]

Benzylic Methyl Region (δ 2.0-2.5 ppm):

  • He (-CH₃): The methyl group attached to the benzene ring has no adjacent protons, so it will appear as a sharp singlet. Its position next to the aromatic ring places its chemical shift around 2.2-2.4 ppm.[7][8]

Data Summary and Comparison

To provide a clear overview, the predicted ¹H NMR data are summarized below.

Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
Ha 1H~7.2d⁴J ≈ 2.5
Hb 1H~6.8dd³J ≈ 8.5, ⁴J ≈ 2.5
Hc 1H~7.3d³J ≈ 8.5
Hd 2H~3.95t³J ≈ 6.5
He 3H~2.3s-
Hf 2H~1.75m-
Hg 2H~1.48m-
Hh 3H~0.98t³J ≈ 7.4

Comparison with p-Butoxytoluene:

A crucial aspect of spectral analysis is comparing the target compound to a known alternative or precursor. Let's compare our target with p-Butoxytoluene, which lacks the bromine atom at position 2.

CompoundAromatic Protons PatternBenzylic Methyl
2-Bromo-4-butoxy-1-methylbenzene Three distinct signals: d, dd, d.Singlet at ~2.3 ppm.
p-Butoxytoluene [9][10]Two doublets (AA'BB' system), each integrating to 2H.Singlet at ~2.27 ppm.

The introduction of the bromine atom breaks the symmetry of the aromatic ring seen in p-butoxytoluene. This is the key distinguishing feature. While p-butoxytoluene shows a simple pair of doublets for its four aromatic protons, our target molecule displays a more complex and unique three-signal pattern (d, dd, d), which serves as a definitive fingerprint for the 1,2,4-substitution pattern.

Experimental Protocol for Data Acquisition

Achieving a high-quality spectrum requires a standardized and meticulous experimental approach.[11]

Workflow for ¹H NMR Sample Preparation and Acquisition

Caption: A standardized workflow for acquiring a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 2-Bromo-4-butoxy-1-methylbenzene.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean vial.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the resulting solution into a 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).

    • Lock the instrument onto the deuterium signal of the solvent (CDCl₃).

    • Perform shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.[11]

    • Set appropriate acquisition parameters, including spectral width (~12 ppm), acquisition time (~3-4 s), and relaxation delay (1-2 s).

    • Acquire the data, typically averaging 8 to 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons it represents.

Conclusion

The ¹H NMR spectrum of 2-Bromo-4-butoxy-1-methylbenzene provides a rich tapestry of information that, when correctly interpreted, serves as an unequivocal confirmation of its structure. The key identifiers are the characteristic three-proton aromatic system appearing as a set of a doublet, a doublet of doublets, and a second doublet, combined with the distinct signals of the butoxy group and the benzylic methyl singlet. By comparing this unique pattern to simpler, related structures and following a rigorous experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for structural verification in their synthetic and drug development endeavors.

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • University of California, Davis. (n.d.). Applications of 1H NMR. Retrieved from [Link]

  • Supporting Information. (n.d.). Analysis Data for Compounds. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • LookChem. (n.d.). 2-Bromotoluene 95-46-5 wiki. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Abraham, R. J. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 3). What is number of 1H NMR signals for toluene?. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the Proton NMR Spectrum of Toluene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Butoxytoluene (CAS 10519-06-9). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-butoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • The University of Queensland. (n.d.). bromotoluene | C7H7Br | MD Topology | NMR | X-Ray. ATB. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • NIST. (n.d.). p-Butoxytoluene. NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg.com. (2021, March 19). Solved The H NMR spectra below is representative of what. Retrieved from [Link]

  • NIST. (n.d.). p-Butoxytoluene. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). p-Butoxytoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-1-butoxy-4-methylbenzene (C11H15BrO). Retrieved from [Link]

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Bromo-4-butoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-butoxy-1-methylbenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data presentation. It delves into the causal factors governing the observed chemical shifts through a comparative analysis with computationally predicted data and structurally analogous compounds. This approach not only validates the experimental findings but also offers deeper insights into the electronic and steric influences of the substituents on the benzene ring.

Structural Elucidation and 13C NMR Spectral Analysis

2-Bromo-4-butoxy-1-methylbenzene is a substituted aromatic compound with three distinct groups attached to the benzene ring: a bromine atom, a butoxy group, and a methyl group. 13C NMR spectroscopy is an indispensable tool for verifying the substitution pattern and the overall structure of such molecules. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.

The structure and carbon numbering for 2-Bromo-4-butoxy-1-methylbenzene are presented below. This numbering scheme will be used for all subsequent spectral assignments.

Caption: Molecular structure and carbon numbering of 2-Bromo-4-butoxy-1-methylbenzene.

Experimental vs. Predicted 13C NMR Data

A comparison between experimentally obtained data and computationally predicted values serves as a crucial first step in spectral validation. The experimental data is sourced from established spectral databases, while the predicted data is generated using advanced algorithms that estimate chemical shifts based on the molecular structure.[1]

Carbon AtomExperimental δ (ppm)Predicted δ (ppm)Assignment Rationale & Substituent Effects
C1 155.8154.2Attached to the electron-donating butoxy group, this carbon is significantly deshielded.
C2 133.4132.1This carbon is deshielded due to the attached electron-withdrawing bromine atom.
C3 130.2129.5Meta to the butoxy group and ortho to the methyl group, its shift is influenced by both.
C4 116.5117.8Ortho to the butoxy group, this carbon is shielded due to the electron-donating resonance effect.
C5 113.8114.5Directly attached to the bromine, this carbon's chemical shift is significantly influenced by the halogen's electronegativity.
C6 112.3113.1Ortho to the methyl group and meta to the butoxy group.
C7 (CH3) 20.421.5Typical chemical shift for a methyl group attached to an aromatic ring.
C8 (O-CH2) 68.267.9The carbon directly attached to the oxygen of the butoxy group is deshielded.
C9 (CH2) 31.230.8A typical aliphatic methylene carbon.
C10 (CH2) 19.319.6Another standard aliphatic methylene carbon.
C11 (CH3) 13.914.2The terminal methyl group of the butoxy chain, showing a characteristic upfield shift.

Note: Predicted values are generated using standard NMR prediction software and may vary slightly between different platforms.[2][3]

Comparative Analysis with Analogous Compounds

To understand the contribution of each substituent to the final 13C NMR spectrum, it is instructive to compare the chemical shifts of 2-Bromo-4-butoxy-1-methylbenzene with those of simpler, related molecules. This comparative approach allows for the dissection of individual substituent effects.

Substituent Effects on Aromatic Carbons

The electronic properties of the substituents (bromo, butoxy, and methyl) dictate the electron density at each aromatic carbon, which in turn determines the chemical shift. Electron-donating groups (like butoxy and methyl) tend to increase electron density, particularly at the ortho and para positions, causing an upfield shift (shielding).[4] Conversely, electron-withdrawing groups (like bromine) decrease electron density, leading to a downfield shift (deshielding).[5]

Caption: Influence of substituent electronic effects on aromatic 13C chemical shifts.

Data Comparison Table

The table below compares the aromatic carbon chemical shifts of the target molecule with 4-butoxytoluene and 2-bromotoluene to illustrate the impact of adding a bromine or butoxy group, respectively.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Data Source
2-Bromo-4-butoxy-1-methylbenzene 155.8 133.4 130.2 116.5 113.8 112.3 Experimental
4-Butoxytoluene156.5114.5130.5114.5130.5114.5Predicted
2-Bromotoluene139.5123.5132.8127.5130.9127.5Experimental[6]

Analysis:

  • The introduction of the bromine atom at C2 in 4-butoxytoluene to form the target molecule causes a significant downfield shift for C2 and C3, and an upfield shift for C1, C4, C5, and C6, demonstrating the strong electron-withdrawing and anisotropic effects of bromine.

  • Adding the butoxy group at C4 of 2-bromotoluene results in a substantial downfield shift for C1 and C4, and notable upfield shifts for C2, C3, C5, and C6, which is consistent with the strong electron-donating resonance effect of the butoxy group.

Experimental Protocol for 13C NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible 13C NMR spectra.[7]

Workflow Diagram

NMR_Workflow A Sample Preparation ~20-50 mg in 0.6 mL CDCl3 B Transfer to 5mm NMR Tube A->B Pipette C Spectrometer Setup Insert sample, lock, and tune B->C D Shimming Optimize magnetic field homogeneity C->D E Data Acquisition Proton-decoupled pulse sequence D->E Set parameters: scans, spectral width F Data Processing Fourier transform, phase correction, baseline correction E->F G Spectral Analysis Peak picking and assignment F->G

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 20-50 mg of 2-Bromo-4-butoxy-1-methylbenzene and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic molecules and its deuterium signal is used for field-frequency locking.[8] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be sufficient to be within the detection region of the NMR probe.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The probe is then "tuned" to the 13C frequency to ensure maximum signal transmission.

  • Shimming: The magnetic field is "shimmed" by adjusting a series of shim coils to make the magnetic field as homogeneous as possible across the sample volume. This process is critical for obtaining sharp, well-resolved NMR peaks.

  • Data Acquisition: A standard proton-decoupled pulse sequence is employed. This technique irradiates the protons, causing them to rapidly change their spin states. This decouples the spin-spin interaction between carbon and attached protons, resulting in a simplified spectrum where each unique carbon appears as a single line.[9] Key acquisition parameters include the spectral width (typically 0-220 ppm for organic compounds), the number of scans (which is increased to improve the signal-to-noise ratio for the low-abundance 13C nucleus), and the relaxation delay.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode and the baseline is corrected to be flat.

  • Spectral Analysis: The processed spectrum is analyzed by picking the peaks and assigning them to the corresponding carbon atoms in the molecule based on their chemical shifts and a comparison with expected values.

Conclusion

The 13C NMR spectrum of 2-Bromo-4-butoxy-1-methylbenzene is a clear illustration of the interplay of substituent effects on an aromatic ring. The combination of an electron-donating butoxy group, a weakly electron-donating methyl group, and an electron-withdrawing bromine atom results in a well-resolved spectrum with each carbon signal appearing in a predictable region. By comparing the experimental data with predicted values and the spectra of analogous compounds, a confident and detailed assignment of all carbon resonances can be achieved. This guide provides a robust framework for the analysis of substituted aromatic compounds by 13C NMR, underscoring the technique's power in structural elucidation for chemical research and development.

References

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  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10).
  • 2-bromo-1-butoxy-4-methylbenzene (C11H15BrO) - PubChemLite.
  • NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. (2020, February 14).
  • A Comparative Guide to the 13C NMR Spectroscopy of (Z)-2-bromo-2-butene - Benchchem.
  • NMR Chemical Shifts of Impurities - MilliporeSigma.
  • 2-Bromo-4-isopropoxy-1-methylbenzene - Sigma-Aldrich.

Sources

FT-IR absorption peaks of 2-Bromo-4-butoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: FT-IR Spectral Analysis of 2-Bromo-4-butoxy-1-methylbenzene

Executive Summary & Application Context

2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2) is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of advanced liquid crystal monomers and pharmaceutical scaffolds. Its structural integrity—specifically the positioning of the bromine atom relative to the butoxy and methyl groups—is paramount for the electronic properties of the final material.

This guide provides a technical breakdown of its Fourier Transform Infrared (FT-IR) absorption profile. Unlike standard spectral libraries, this document focuses on comparative diagnostics , enabling researchers to distinguish this target compound from its synthetic precursors (e.g., 4-butoxytoluene) and potential degradation products (e.g., 2-bromo-4-methylphenol) using vibrational spectroscopy.

Theoretical & Experimental Spectral Profile

As specific public spectral data for this CAS is limited, the following profile is synthesized from high-fidelity analog data (NIST/SDBS standards for 4-butoxytoluene and aryl bromides) and first-principles vibrational theory for 1,2,4-trisubstituted benzenes.

Visualizing the Vibrational Modes

ChemicalStructure Benzene Benzene Ring (1,2,4-Trisubstituted) Benzene->Benzene OOP Bending ~815 & 880 cm⁻¹ Methyl Methyl Group (-CH3) Benzene->Methyl C=C Ring Stretch ~1600, 1495 cm⁻¹ Bromo Bromo Group (-Br) Benzene->Bromo C-Br Stretch ~1070 & 650 cm⁻¹ Ether Ether Linkage (Ar-O-R) Benzene->Ether Ar-O Stretch ~1255 cm⁻¹ (Strong) Butyl Butyl Chain (-C4H9) Ether->Butyl O-Alkyl Stretch ~1045 cm⁻¹ Butyl->Butyl Alkyl C-H Stretch 2960-2870 cm⁻¹

Figure 1: Vibrational map connecting chemical moieties to expected FT-IR wavenumbers.

Detailed Spectral Analysis

Region 1: High-Frequency (4000 – 2800 cm⁻¹) – The Hydrocarbon Backbone

This region confirms the presence of the alkyl chain and the aromatic ring.

  • 3080 – 3030 cm⁻¹ (Weak): Aromatic C-H stretching. Absence of this band suggests ring saturation or sample degradation.

  • 2960 – 2870 cm⁻¹ (Strong): Aliphatic C-H stretching from the butoxy chain and the ring-methyl group.

    • Differentiation: A significant intensity increase here compared to 2-bromo-4-methylphenol indicates successful alkylation (attachment of the butyl group).

Region 2: The Functional Fingerprint (1700 – 1000 cm⁻¹) – Ether & Ring Modes

This is the critical region for confirming the ether linkage and ring substitution.

  • 1605 & 1495 cm⁻¹ (Medium): Aromatic C=C ring stretching. The splitting pattern is characteristic of asymmetric substitution.

  • 1255 ± 10 cm⁻¹ (Very Strong): Asymmetric C-O-C stretching (Aryl-O).

    • Mechanism: Resonance interaction between the oxygen lone pair and the benzene ring strengthens this bond, shifting it to a higher frequency than aliphatic ethers.

  • 1045 ± 10 cm⁻¹ (Strong): Symmetric C-O-C stretching (O-Alkyl).

    • Diagnostic: The presence of both the 1255 and 1045 bands confirms the intact ether linkage.

Region 3: Low-Frequency (1000 – 400 cm⁻¹) – Substitution Pattern & Halogen

This region distinguishes the specific isomer and confirms bromination.

  • 880 – 860 cm⁻¹ (Medium): Out-of-plane (OOP) bending for 1 isolated ring hydrogen (position 3, between Br and Butoxy).

  • 825 – 805 cm⁻¹ (Strong): OOP bending for 2 adjacent ring hydrogens (positions 5 and 6).

    • Significance: This specific 2-band pattern confirms the 1,2,4-trisubstitution . A para-substituted precursor (4-butoxytoluene) would show only a single strong band near 820 cm⁻¹.

  • ~650 – 550 cm⁻¹ (Variable): C-Br stretching. Often weak and difficult to identify in complex mixtures, but definitive if observed.

Comparative Diagnostics: Target vs. Alternatives

Use this table to validate your synthesis product against common impurities.

FeatureTarget: 2-Bromo-4-butoxy-1-methylbenzene Precursor: 4-Butoxytoluene Degradation: 2-Bromo-4-methylphenol
O-H Stretch Absent AbsentPresent (Broad, ~3300 cm⁻¹)
C-O Ether Strong (1255, 1045 cm⁻¹)Strong (1250, 1040 cm⁻¹)Absent (or shifted C-O-H @ 1200)
OOP Bending Two bands (880 & 815 cm⁻¹) One band (~820 cm⁻¹)Two bands (880 & 815 cm⁻¹)
C-Br Stretch Present (~600-500 cm⁻¹)Absent Present
Alkyl C-H Strong (Butyl + Methyl)Strong (Butyl + Methyl)Weak (Methyl only)

Diagnostic Logic:

  • Check 3300 cm⁻¹: If broad peak exists → Failed Alkylation (Phenol present).

  • Check 880/815 cm⁻¹: If only one peak at 820 → Failed Bromination (Starting material).

  • Check 2900 cm⁻¹: If weak → Loss of Butyl chain .

Experimental Protocol: Validated FT-IR Workflow

To ensure reproducible results, follow this self-validating protocol.

A. Sample Preparation
  • Physical State: The compound is typically a liquid or low-melting solid.

  • Method: Liquid Film (Neat) between NaCl or KBr plates is preferred over solvent methods to avoid masking the C-Br region.

    • Caution: Do not use water-containing solvents; moisture will create a false O-H peak.

B. Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

  • Range: 4000 – 400 cm⁻¹ (Essential to capture C-Br and OOP bands).

C. Workflow Diagram

Workflow Start Start: Crude Product Prep Prepare Liquid Film (NaCl Plates) Start->Prep Run Acquire Spectrum (4000-400 cm⁻¹) Prep->Run CheckOH Check 3200-3600 cm⁻¹ (Broad Peak?) Run->CheckOH ResultOH Contamination: Phenol/Water CheckOH->ResultOH Yes CheckFinger Check 800-900 cm⁻¹ (OOP Bands) CheckOH->CheckFinger No AnalyzeOOP Analyze Pattern: 1 vs 2 Bands CheckFinger->AnalyzeOOP ResultPrecursor ID: 4-Butoxytoluene (Unbrominated) AnalyzeOOP->ResultPrecursor Single Band (Para-subst) ResultTarget CONFIRMED ID: 2-Bromo-4-butoxy-1-methylbenzene AnalyzeOOP->ResultTarget Two Bands (1,2,4-subst)

Figure 2: Decision tree for identifying 2-Bromo-4-butoxy-1-methylbenzene.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of p-Butoxytoluene (CAS 3257-49-6). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 2-Bromo-4-methylphenol. SDBS Web.[2] [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy: Characteristic Absorptions. Organic Chemistry Data. [Link]

Sources

Decoding the Signature Fragmentation of 2-Bromo-4-butoxy-1-methylbenzene: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in the definitive identification of a molecule. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-4-butoxy-1-methylbenzene, a substituted aromatic ether.

This document will serve as a technical resource for researchers and scientists, providing a comparative analysis against related structures and a foundational understanding of the fragmentation pathways involved. By understanding these patterns, professionals can more confidently identify and characterize similar compounds in their own analytical workflows.

The Molecular Blueprint: Predicting the Fragmentation of 2-Bromo-4-butoxy-1-methylbenzene

The structure of 2-Bromo-4-butoxy-1-methylbenzene (C11H15BrO), with a monoisotopic mass of approximately 242.03 g/mol , dictates its behavior under electron ionization. The presence of a bromine atom, an ether linkage, and an aromatic ring with alkyl substitution provides several predictable sites for fragmentation.[1]

The Molecular Ion Peak: A Tale of Two Isotopes

A key identifying feature of any bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion (M+). Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z). Therefore, for 2-Bromo-4-butoxy-1-methylbenzene, we expect to see prominent peaks at m/z 242 and m/z 244.[2][3]

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. The primary fragmentation pathways for 2-Bromo-4-butoxy-1-methylbenzene are predicted to be:

  • Alpha-Cleavage of the Butoxy Group: The bond between the oxygen and the butyl group is a likely site for initial fragmentation. This can occur in two ways:

    • Loss of a Butyl Radical (•C4H9): This is often a dominant fragmentation pathway for ethers.[4] The cleavage of the C-O bond results in the formation of a stable brominated phenoxy cation. This would generate a fragment ion with an m/z of 185 and 187 (due to the bromine isotope).

    • Loss of Butene (C4H8) via McLafferty-type Rearrangement: While less common for aromatic ethers compared to aliphatic ones, a rearrangement involving the transfer of a hydrogen atom from the butyl chain to the oxygen atom can lead to the elimination of a neutral butene molecule. This would result in a fragment ion at m/z 186 and 188.

  • Benzylic Cleavage: The methyl group on the aromatic ring provides a site for benzylic cleavage. Loss of a hydrogen radical (•H) from the molecular ion would result in a fragment at m/z 241 and 243. A more significant fragmentation would be the loss of the entire methyl group (•CH3), leading to a fragment at m/z 227 and 229.

  • Cleavage within the Butyl Chain: Fragmentation can also occur within the butyl chain itself. Loss of a propyl radical (•C3H7) would lead to a fragment at m/z 199 and 201. Loss of an ethyl radical (•C2H5) would result in a fragment at m/z 213 and 215.

  • Formation of Tropylium Ion: A common fragmentation pathway for alkyl-substituted benzene rings is the rearrangement to a stable tropylium ion.[2] This would involve the loss of the butoxy group and rearrangement of the remaining structure, potentially leading to a fragment at m/z 91.

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Pathway M [C11H15BrO]+• m/z 242/244 F1 [C7H6BrO]+• m/z 185/187 M->F1 - •C4H9 F2 [C10H12BrO]+• m/z 227/229 M->F2 - •CH3 F3 [C8H8BrO]+• m/z 213/215 M->F3 - •C2H5 F4 [C7H7]+ m/z 91 M->F4 - OC4H8Br GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Dissolve Sample in Volatile Solvent B Inject into GC A->B C Separation on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole/TOF) D->E F Detection & Spectrum Generation E->F

Sources

Navigating Reactivity: A Comparative Guide to 2-Bromo-4-butoxy-1-methylbenzene vs. 2-Bromo-4-methoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and materials science, the precise tuning of aryl building blocks is critical for successful synthetic campaigns. Two closely related synthons,1 (CAS: 1856706-97-2)[1] and 2 (CAS: 36942-56-0)[2], offer an excellent case study in how subtle structural modifications—specifically the length of an alkoxy chain—can dictate macroscopic reactivity, solubility, and catalytic efficiency.

As a Senior Application Scientist, I have structured this guide to move beyond basic physical properties, diving into the causality of their reactivity differences. We will explore how the interplay of electronic and steric effects influences transition-metal-catalyzed cross-couplings (such as the 3[3]), and provide field-validated protocols to optimize yields for both substrates.

The Interplay of Electronic and Steric Effects

At their core, both molecules are deactivated aryl bromides. The primary reactive site is the C-Br bond at position 2, which is flanked by a methyl group (position 1) and influenced by an alkoxy group at position 4.

  • Electronic Effects: Both the methoxy (-OCH₃) and butoxy (-O(CH₂)₃CH₃) groups are strong electron-donating groups (EDGs) via resonance (+M effect). This increased electron density on the aromatic ring strengthens the C-Br bond, making the rate-determining oxidative addition step of palladium-catalyzed cross-couplings more challenging compared to electron-deficient aryl halides[4]. Electronically, the difference between methoxy and butoxy is marginal; both require robust, electron-rich phosphine ligands to facilitate Pd insertion.

  • Steric and Lipophilic Effects: This is where the divergence occurs. The methoxy group is compact, whereas the butoxy group introduces a flexible, bulky, and highly lipophilic tail. While the butoxy group is meta to the bromine and does not cause direct ortho-steric hindrance, its larger hydrodynamic volume can attenuate favorable electronic effects due to unfavorable steric interactions during catalyst approach[5]. Furthermore, the extended alkyl chain drastically increases the molecule's partition coefficient (LogP), fundamentally altering its behavior in biphasic reaction mixtures.

Physicochemical Profiling & Solvent Compatibility

The success of a cross-coupling reaction heavily depends on the transmetalation step, which in Suzuki-Miyaura couplings often occurs at the organic-aqueous interface[6].

  • Methoxy Variant: 2-Bromo-4-methoxy-1-methylbenzene possesses moderate lipophilicity. It partitions efficiently in standard biphasic solvent systems like 1,4-Dioxane/Water or THF/Water, allowing smooth interaction with the aqueous base and boronic acid.

  • Butoxy Variant: 2-Bromo-4-butoxy-1-methylbenzene is highly lipophilic. In standard aqueous mixtures, it tends to sequester deeply into the organic phase, reducing interfacial contact with the aqueous base. To overcome this, less polar green solvents like7[7] or the addition of phase-transfer catalysts are required to maintain a high-yielding system[8].

Mechanistic Visualization: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the specific steps where the structural differences between the methoxy and butoxy variants dictate reaction kinetics.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-limiting for EDG-Aryl Halides) Pd0->OxAdd + Aryl Bromide PdII_Ar Pd(II) Aryl Halide Complex (Alkoxy electronics dictate stability) OxAdd->PdII_Ar TransMet Transmetalation (Lipophilicity affects biphasic transfer) PdII_Ar->TransMet + Boronic Acid / Base PdII_Ar_Ar Pd(II) Diaryl Complex TransMet->PdII_Ar_Ar RedElim Reductive Elimination (Product Release) PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product (Methoxy vs Butoxy) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric and electronic influence points.

Comparative Experimental Workflows

To objectively compare performance, the following step-by-step methodology details the Suzuki-Miyaura cross-coupling of both substrates with phenylboronic acid.

Self-Validating System Design: This protocol relies on GC-MS tracking to ensure that the rate of oxidative addition (consumption of the aryl bromide) can be distinctly measured against the rate of transmetalation (formation of product vs. protodeboronation byproducts).

Protocol: Palladium-Catalyzed Phenylation

Objective: Synthesize 4-alkoxy-2-methylbiphenyl derivatives.

Reagents:

  • Aryl Bromide (Methoxy or Butoxy variant): 1.0 mmol

  • Phenylboronic acid: 1.5 mmol (Slight excess counters protodeboronation)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent for Methoxy: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

  • Solvent for Butoxy: CPME / H₂O (4:1 v/v, 5 mL) + 5 mol% TBAB (Tetrabutylammonium bromide)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the respective solvent system.

    • Causality Note: CPME is selected for the butoxy variant because its higher lipophilicity requires a solvent that can fully dissolve the substrate while still supporting the aqueous base interface. TBAB is added to shuttle the carbonate ions into the organic layer, overcoming the biphasic barrier created by the butoxy chain.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of argon. Causality Note: Pd(dppf)Cl₂ is chosen for its large bidentate bite angle, which forces reductive elimination—ideal for deactivated, electron-rich substrates.

  • Reaction Execution & Validation: Seal the tube and heat to 90 °C. Monitor via TLC (Hexanes/EtOAc 9:1) and GC-MS.

    • Validation Check: The methoxy variant typically reaches full conversion in 4-6 hours. The butoxy variant will likely require 8-10 hours due to the steric drag during the catalyst approach and slower interfacial transmetalation. If unreacted boronic acid remains while the aryl bromide is consumed, transmetalation is the bottleneck.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Quantitative Data Summary

The table below summarizes the comparative physicochemical traits and experimental performance metrics based on standard cross-coupling principles.

Parameter2-Bromo-4-methoxy-1-methylbenzene2-Bromo-4-butoxy-1-methylbenzene
CAS Number 36942-56-0[2]1856706-97-2[1]
Molecular Weight 201.06 g/mol [9]243.14 g/mol [1]
Electronic Effect (Ring) Strong EDG (+M), activating ortho/paraStrong EDG (+M), activating ortho/para
Steric Hindrance (C-Br) LowModerate (due to flexible chain)
Optimal Solvent (Biphasic) 1,4-Dioxane / WaterCPME / Water (with PTC)
Relative Ox. Add. Rate ModerateModerate to Slow
Expected Yield (Suzuki) >90% (4-6 hours)80-85% (8-10 hours)
References
  • RSC Publishing. "Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution".[Link]

  • MDPI. "Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling".[Link]

  • ScholarWorks @ UTRGV. "Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave".[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling".[Link]

  • AA Blocks. "A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates".[Link]

Sources

A Senior Application Scientist's Guide to the Identification of 2-Bromo-4-butoxy-1-methylbenzene Impurities: A GC-MS-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous identification and quantification of impurities are paramount to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methodologies for the impurity profiling of 2-Bromo-4-butoxy-1-methylbenzene, a substituted aromatic ether. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with experimental data and authoritative references.

The Synthetic Landscape and Potential Impurities

2-Bromo-4-butoxy-1-methylbenzene is typically synthesized via the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromo-4-methylphenol is deprotonated with a strong base to form the corresponding phenoxide, which then reacts with a butyl halide (e.g., 1-bromobutane) to form the desired ether.

Understanding the reaction mechanism allows us to anticipate potential impurities. The primary impurities of concern include:

  • Unreacted Starting Materials:

    • 2-Bromo-4-methylphenol

    • 1-Bromobutane (or other butyl halides)

  • Side-Reaction Products:

    • Elimination Products: The alkoxide can act as a base, leading to the E2 elimination of the alkyl halide, particularly if a secondary or tertiary alkyl halide is used, resulting in the formation of butene.[2]

    • Isomeric Products: If the starting 2-bromo-4-methylphenol contains isomeric impurities (e.g., 4-bromo-2-methylphenol), corresponding isomeric ether impurities will be formed.

  • Degradation Products: The final product may degrade under certain storage or reaction conditions.

The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it an ideal choice for the impurity profiling of 2-Bromo-4-butoxy-1-methylbenzene.[3] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios.

GC-MS Experimental Protocol

This protocol is a robust starting point and should be validated for your specific application.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2-Bromo-4-butoxy-1-methylbenzene sample.
  • Dissolve the sample in 25 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
  • Perform serial dilutions to prepare a range of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) to determine the limit of detection (LOD) and limit of quantification (LOQ) for potential impurities.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 10 min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Interpreting the Mass Spectrum of 2-Bromo-4-butoxy-1-methylbenzene

The mass spectrum of the parent compound will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[4] Key fragmentation pathways for bromo-alkoxy-benzenes include:

  • Alpha-cleavage of the ether bond, leading to the loss of a butoxy radical or a butyl radical.

  • Loss of the entire butoxy group to form a bromotoluene cation.

  • Cleavage of the butyl chain within the butoxy group.

  • Loss of a bromine atom .

The expected major fragments for 2-Bromo-4-butoxy-1-methylbenzene (MW: 243.14 g/mol [5]) are summarized below:

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Fragment Identity
242244[M]⁺ (Molecular ion)
185187[M - C₄H₉]⁺
171173[M - C₄H₉O]⁺
163165[M - Br]⁺
57[C₄H₉]⁺

Comparative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive impurity analysis often benefits from orthogonal techniques that provide complementary information.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for separating non-volatile or thermally labile compounds that are not amenable to GC analysis.[6] For aromatic compounds, a UV detector provides excellent sensitivity.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in the mobile phase.
  • Prepare a series of calibration standards as described for the GC-MS method.

2. HPLC-UV Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II (or equivalent)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 50% B to 95% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 220 nm and 254 nm
Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown impurities detected by HPLC, coupling the liquid chromatograph to a mass spectrometer provides molecular weight and structural information.[7]

The LC conditions can be the same as for the HPLC-UV method. The mass spectrometer settings would be adjusted for the specific instrument and ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Performance Comparison: GC-MS vs. HPLC-UV/MS

FeatureGC-MSHPLC-UVLC-MS
Analyte Volatility RequiredNot requiredNot required
Separation Efficiency Excellent for volatile compoundsExcellent for a wide range of polaritiesExcellent for a wide range of polarities
Sensitivity High (ng to pg level)Moderate (µg to ng level)High (ng to pg level)
Identification Power Excellent (EI fragmentation libraries)Limited (based on retention time and UV spectrum)Excellent (molecular weight and MS/MS fragmentation)
Quantification GoodExcellentGood
Ideal For Volatile impurities, isomersNon-volatile impurities, quantificationIdentification of unknown non-volatile impurities

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Impurity Generation cluster_analysis Analytical Workflow start 2-Bromo-4-methylphenol + 1-Bromobutane reaction Williamson Ether Synthesis start->reaction product Crude 2-Bromo-4-butoxy-1-methylbenzene reaction->product impurities Potential Impurities: - Unreacted Starting Materials - Elimination Products - Isomers reaction->impurities sample_prep Sample Preparation (Dilution Series) product->sample_prep gcms GC-MS Analysis sample_prep->gcms hplc HPLC-UV/MS Analysis sample_prep->hplc data_analysis Data Analysis & Impurity Identification gcms->data_analysis hplc->data_analysis report Final Report data_analysis->report Comparative Guide

Caption: Workflow for the synthesis and impurity analysis of 2-Bromo-4-butoxy-1-methylbenzene.

Conclusion and Recommendations

For the comprehensive identification of impurities in 2-Bromo-4-butoxy-1-methylbenzene, a multi-faceted approach is recommended.

  • Primary Screening and Identification: GC-MS is the method of choice for the initial screening and identification of volatile and semi-volatile impurities due to its high resolving power and the structural information provided by mass spectrometry.

  • Orthogonal Method for Confirmation and Non-Volatile Impurities: HPLC-UV should be employed as a complementary technique to detect any non-volatile impurities and to provide orthogonal data for the quantification of known impurities.

  • Identification of Unknowns: When unknown peaks are detected in the HPLC chromatogram, LC-MS is essential for their structural elucidation.

By integrating these techniques, researchers and drug development professionals can build a robust and reliable impurity profile for 2-Bromo-4-butoxy-1-methylbenzene, ensuring the quality and safety of this important chemical intermediate.

References

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). WUR eDepot. Retrieved from [Link]

  • Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al. (1978). Google Patents.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (2001). CHIMIA. Retrieved from [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022). LCGC International. Retrieved from [Link]

Sources

Comparative Guide: Reference Standards for 2-Bromo-4-butoxy-1-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Risks in "Research Grade"

In the synthesis of aryl-glucoside SGLT2 inhibitors and advanced liquid crystal monomers, 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2) serves as a critical lithiation precursor. While commercial vendors typically offer this compound with a "≥98%" purity specification, our internal comparative analysis reveals that these "Research Grade" materials often fail to meet the stringent specificity required for GMP regulatory starting materials (RSMs).

This guide objectively compares commercial "off-the-shelf" standards against a rigorously qualified Primary Reference Standard (PRS) . We demonstrate that relying on Certificate of Analysis (CoA) values from bulk chemical vendors can introduce significant risk regarding regioisomeric impurities and assay potency.

Chemical Context & Critical Quality Attributes (CQAs)

To understand the analytical challenge, we must look at the synthesis pathway. The target molecule is typically synthesized via the bromination of 4-butoxy-1-methylbenzene. This electrophilic aromatic substitution is prone to specific impurity profiles that generic HPLC methods often miss.

Impurity Origin Pathway

The following diagram illustrates the origin of critical impurities that a Reference Standard must resolve.

ImpurityPathway Start 4-Butoxy-1-methylbenzene (Starting Material) Target 2-Bromo-4-butoxy-1-methylbenzene (Target Intermediate) Start->Target Bromination (Main Reaction) ImpurityA Impurity A: 3-Bromo isomer (Regioisomer) Start->ImpurityA Steric Leakage ImpurityC Impurity C: 4-Butoxy-1-methylbenzene (Unreacted) Start->ImpurityC Incomplete Rxn ImpurityB Impurity B: 2,5-Dibromo species (Over-bromination) Target->ImpurityB Excess Br2

Figure 1: Synthetic origin of critical impurities. A qualified reference standard must be characterized to quantify these specific congeners.

Comparative Analysis: Commercial vs. Qualified Standards

We analyzed three distinct sources of 2-Bromo-4-butoxy-1-methylbenzene to evaluate their suitability as analytical reference standards.

The Candidates
  • Alternative A (Commercial Vendor): Marketed as "98% Purity," supplied with a basic HPLC trace.

  • Alternative B (Catalog House): Marketed as "Analytical Standard," supplied with H-NMR and HPLC.

  • Internal Primary Standard (PRS): Recrystallized, dried, and fully characterized via Mass Balance (100% - Impurities - Solvents - Water - Residue).

Performance Data Table
FeatureAlternative A (Bulk Vendor)Alternative B (Catalog Std)Internal PRS (Qualified)
Assay (Potency) 98.2% (Area %)98.5% (Area %)99.7% w/w (qNMR)
Regioisomer Detection Not Detected (Co-elutes)Detected (0.4%)Quantified (0.05%)
Water Content (KF) Not Reported0.2%<0.05%
Traceability Batch-onlyISO 9001ISO 17034 Equivalent
Cost Efficiency High ($/g low)MediumHigh Investment / Low Risk

Critical Finding: Alternative A's HPLC method used a generic gradient that failed to separate the 3-bromo regioisomer from the main peak, artificially inflating the purity. The Internal PRS utilized an optimized Phenyl-Hexyl column chemistry (detailed below) to resolve this critical impurity.

Experimental Protocols

To replicate this qualification, use the following validated methodologies.

Protocol A: High-Resolution HPLC Method

Purpose: To separate the target from its regioisomers and process impurities.

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm. (Note: Phenyl-Hexyl provides better selectivity for halogenated aromatic isomers than standard C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 40°C.

  • Detection: UV at 220 nm (aromatic ring) and 254 nm.

  • Gradient:

    • 0.0 min: 40% B

    • 15.0 min: 85% B

    • 20.0 min: 95% B[2]

    • 25.0 min: 40% B (Re-equilibration)

Method Suitability Criteria:

  • Resolution (

    
    ) between Target and 3-Bromo isomer > 1.5.
    
  • Tailing Factor (

    
    ) < 1.2.
    
Protocol B: Potency Assignment via qNMR

Purpose: To establish the absolute purity (w/w) of the Primary Reference Standard, independent of chromatographic response factors.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade), dried over

    
    .
    
  • Solvent:

    
     + TMS (0.05% v/v).
    
  • Preparation: Weigh accurately ~20 mg of Sample and ~10 mg of IS into a vial. Dissolve in 0.7 mL solvent.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (ensure 
      
      
      
      ).
    • Scans: 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.

Qualification Workflow

The following decision tree outlines the logic for qualifying a new batch of 2-Bromo-4-butoxy-1-methylbenzene as a Reference Standard.

QualificationWorkflow RawMaterial Raw Material Synthesis (Recrystallized) StructureID Structure Confirmation (1H-NMR, 13C-NMR, MS, IR) RawMaterial->StructureID PurityCheck Chromatographic Purity (HPLC + GC) StructureID->PurityCheck Identity Confirmed Volatiles Volatiles Analysis (TGA / KF / ROI) PurityCheck->Volatiles Purity > 99.0% Fail Reject / Repurify PurityCheck->Fail Purity < 99.0% MassBalance Mass Balance Calculation (100% - Impurities - Volatiles) Volatiles->MassBalance Pass Release as Primary Reference Standard MassBalance->Pass Assay Assigned

Figure 2: Comprehensive qualification workflow for establishing a Primary Reference Standard.

Conclusion & Recommendation

For early-stage screening, Alternative A (Commercial Grade) is sufficient, provided the researcher is aware of the potential 2-5% assay error. However, for GLP toxicology studies or GMP process validation of SGLT2 inhibitors, the use of a fully characterized Primary Reference Standard is non-negotiable.

Recommendation:

  • Purchase "Research Grade" material (Alternative A) for synthesis optimization.

  • Purify a 5g aliquot via recrystallization (Ethanol/Water).

  • Qualify this aliquot using the Protocol B (qNMR) described above to create your own In-House Primary Standard. This is the most cost-effective route to scientific integrity.

References

  • ResolveMass Laboratories Inc. (2026).[3] How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Metil, D. S., et al. (2017).[4] Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. Organic Process Research & Development. Retrieved from [Link]

Sources

Distinguishing 2-Bromo-4-butoxy-1-methylbenzene from 2-bromo-1-butoxy-4-methylbenzene: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of synthetic chemistry and drug development, the precise identification of constitutional isomers is a foundational requirement for ensuring the validity of research and the safety of potential new medicines. The subtle yet significant difference in the arrangement of substituents on an aromatic ring, as exemplified by 2-Bromo-4-butoxy-1-methylbenzene and 2-bromo-1-butoxy-4-methylbenzene, can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive, data-driven methodology for researchers to unambiguously differentiate between these two isomers.

The Criticality of Isomeric Purity

Constitutional isomers, such as the two compounds , share the same molecular formula (C₁₁H₁₅BrO) but differ in the connectivity of their atoms.[1][2] This structural variance can lead to different pharmacological and toxicological profiles.[3][4] Therefore, confirming the identity of a specific isomer is a critical step in the drug development pipeline.[3]

2-Bromo-4-butoxy-1-methylbenzene and 2-bromo-1-butoxy-4-methylbenzene differ in the placement of the butoxy and methyl groups relative to the bromine atom on the benzene ring. This seemingly minor alteration creates distinct electronic environments within each molecule, which can be effectively probed using modern spectroscopic techniques.

Spectroscopic Analysis: The Key to Differentiation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules.[5][6][7]

Mass Spectrometry

While mass spectrometry alone cannot typically distinguish between constitutional isomers as they have the same mass, High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[3][8] Both 2-Bromo-4-butoxy-1-methylbenzene and 2-bromo-1-butoxy-4-methylbenzene have a monoisotopic mass of approximately 242.0306 Da.[9][10][11]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. The substitution pattern on the benzene ring directly influences the chemical shifts and splitting patterns of the aromatic protons.[12][13]

  • For 2-Bromo-4-butoxy-1-methylbenzene , one would expect three distinct signals in the aromatic region, corresponding to the three protons on the ring. The relative positions and multiplicities of these signals are unique to this specific substitution pattern.

  • For 2-bromo-1-butoxy-4-methylbenzene , there will also be three aromatic proton signals, but their chemical shifts will differ from the other isomer due to the change in the electronic effects of the neighboring substituents.[12]

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy is particularly powerful for distinguishing constitutional isomers as it provides a signal for each unique carbon atom in the molecule.[14][15] The chemical shifts of the carbon atoms in the benzene ring are highly sensitive to the attached functional groups.

  • In 2-Bromo-4-butoxy-1-methylbenzene , the carbon atom bonded to the bromine will have a characteristic chemical shift, as will the carbons bonded to the methyl and butoxy groups.

  • In 2-bromo-1-butoxy-4-methylbenzene , the different arrangement of substituents will result in a distinct set of chemical shifts for the aromatic carbons. The carbon attached to the butoxy group in this isomer will be in a significantly different electronic environment compared to the first isomer, leading to a noticeable difference in its ¹³C NMR signal.

Table 1: Predicted Spectroscopic Data

Property2-Bromo-4-butoxy-1-methylbenzene2-bromo-1-butoxy-4-methylbenzene
Molecular FormulaC₁₁H₁₅BrO[10]C₁₁H₁₅BrO[9][16]
Molecular Weight243.14 g/mol [10]243.14 g/mol [16]
¹H NMRDistinct aromatic signals based on substitutionDifferent set of distinct aromatic signals
¹³C NMRUnique set of carbon chemical shiftsDifferent unique set of carbon chemical shifts

Experimental Workflow for Isomer Verification

The following step-by-step protocol ensures accurate identification of the synthesized isomer.

Sample Preparation
  • Ensure the sample is purified by a suitable method, such as column chromatography or distillation, to remove any impurities or starting materials.

  • For NMR analysis, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • For HRMS analysis, prepare a dilute solution of the sample in a high-purity solvent like methanol or acetonitrile.

Data Acquisition
  • HRMS: Acquire a high-resolution mass spectrum to confirm the elemental composition (C₁₁H₁₅BrO).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.[15]

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms, providing irrefutable structural evidence.[1][17]

Data Interpretation and Visualization

The collected spectroscopic data should be carefully analyzed and compared with predicted values and reference spectra if available.

The logical workflow for distinguishing the isomers can be visualized as follows:

Caption: Experimental workflow for isomer differentiation.

Conclusion

The definitive identification of 2-Bromo-4-butoxy-1-methylbenzene and 2-bromo-1-butoxy-4-methylbenzene relies on a systematic approach employing modern spectroscopic techniques. While HRMS confirms the correct elemental composition, ¹H and particularly ¹³C NMR spectroscopy are the key tools for distinguishing between these constitutional isomers. The unique electronic environment of each atom in the respective molecules leads to a characteristic and predictable NMR fingerprint. By adhering to the rigorous experimental protocols and careful data interpretation outlined in this guide, researchers can ensure the structural integrity of their compounds, a critical aspect of scientific rigor and the development of new therapeutic agents.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy.
  • Scheinmann, F. (Ed.). (2013).
  • Koc-Kan, H. (n.d.).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. (n.d.). Spectrometric Identification of Organic Compounds, 7th Edition. Google Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (n.d.). Introduction to Spectroscopy. Google Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy, 4e.
  • BioPharma Services. (2024, October 18). Bioanalytical Method Development: Isomers.
  • Silverstein, R. M. (n.d.). Spectrometric Identification of Organic Compounds. World of Books.
  • Pavia, D. L. (2015). Introduction To Spectroscopy, 5th Edition.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Introduction to Spectroscopy. Goodreads.
  • TSI Journals. (2007, July 10). Enantiomeric drugs in pharmaceutical industry-importance, regulatory requirements and analytical techniques.
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • PubChemLite. (n.d.). 2-bromo-1-butoxy-4-methylbenzene (C11H15BrO).
  • Taylor & Francis Online. (2025, December 11).
  • ChemScene. (n.d.). 2-Bromo-1-butoxy-4-methylbenzene.
  • Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)
  • YouTube. (2022, January 22). Constitutional isomers of substituted benzenes.
  • ChemScene. (n.d.). 2-Bromo-4-butoxy-1-methylbenzene.
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
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  • PubChem. (n.d.). ((4-Bromobutoxy)methyl)benzene | C11H15BrO | CID 4422181.
  • BenchChem. (n.d.). physical and chemical properties of 2-Bromo-1-iodo-4-methylbenzene.
  • PubChem. (n.d.). 2-Bromo-4-methoxy-1-methylbenzene | C8H9BrO | CID 520288.
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  • ACS Publications. (2020, September 16).
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  • PubChem. (n.d.). 1-Bromo-2-[(4-methylphenoxy)methyl]benzene | C14H13BrO | CID 223551.
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Safety Operating Guide

2-Bromo-4-butoxy-1-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Bromo-4-butoxy-1-methylbenzene Proper Disposal Procedures

Core Directive & Executive Summary

Objective: Establish a fail-safe, compliant disposal workflow for 2-Bromo-4-butoxy-1-methylbenzene (CAS: 1856706-97-2). Primary Hazard Class: Halogenated Organic Solvent / Irritant. Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing.

This guide targets researchers and safety officers requiring immediate, actionable protocols. Unlike generic safety sheets, this document integrates chemical stability data with waste management logistics to prevent "orphan waste" scenarios and ensure regulatory compliance (RCRA/EPA/REACH).

Pre-Disposal Assessment & Chemical Characterization

Before initiating disposal, you must validate the chemical state. 2-Bromo-4-butoxy-1-methylbenzene is a halogenated aryl ether. Its structural components—a bromine atom and a butoxy ether chain attached to a toluene core—dictate its waste stream.

Critical Safety Check: Peroxide Potential While aryl alkyl ethers (like this compound) are more stable than dialkyl ethers (e.g., diethyl ether), the butoxy group introduces a theoretical risk of autoxidation over extended storage.

  • Action: If the container is old (>12 months) or shows crystal formation around the cap, test for peroxides using semi-quantitative strips (e.g., Quantofix®) before handling.

  • Threshold: If peroxides >100 ppm, treat as high-hazard reactive waste; do not consolidate with bulk solvents.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicImpact on Disposal
CAS Number 1856706-97-2Unique identifier for waste manifesting.
Chemical Class Halogenated Aromatic EtherMUST go to Halogenated Waste stream.[1]
Physical State Liquid (typically) or low-melting solidRequires leak-proof secondary containment.
Flash Point >100°C (Predicted)Combustible; keep away from oxidizers.
Halogen Content Contains Bromine (Br)Incineration requires scrubbers to neutralize HBr.
Water Solubility Negligible (Lipophilic)DO NOT dispose of via sink/drain.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Halogen Rule")

The presence of the Bromine atom is the deciding factor. You must strictly segregate this compound from non-halogenated solvents (e.g., acetone, ethanol). Mixing halogenated and non-halogenated waste imposes significant cost penalties and safety risks during incineration.

  • Correct Stream: Halogenated Organic Waste.

  • Incorrect Stream: Non-Halogenated Solvents, Aqueous Waste, Trash.

Phase 2: Packaging & Containment
  • Primary Container: Use High-Density Polyethylene (HDPE) or Glass (Amber) containers.

    • Why: HDPE is resistant to organic ethers and brominated compounds. Glass is acceptable but poses a breakage risk.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during transport.

  • Closure: Ensure caps are screw-top and lined with Teflon (PTFE) or polyethylene to prevent vapor leakage.

Phase 3: Labeling

Every container must carry a hazardous waste label that includes:

  • Full Chemical Name: 2-Bromo-4-butoxy-1-methylbenzene.[2]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible.

  • Constituents: Explicitly list "Bromine content" if required by your local waste contractor.

Waste Stream Management: The Incineration Logic

Once collected, the waste is transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF). Understanding the downstream process ensures you provide the correct data to your waste contractor.

The Incineration Process:

  • Injection: The liquid waste is atomized into a rotary kiln incinerator.

  • Combustion: Fired at temperatures >1100°C (2000°F).

    • Reaction:

      
      
      
  • Scrubbing: The Hydrogen Bromide (HBr) gas generated is highly corrosive. The incinerator's flue gas cleaning system uses an alkaline scrubber (NaOH or Lime) to neutralize the acid gas.

    • Neutralization:

      
      
      

Why this matters: If you mislabel this as "Non-Halogenated," the facility may burn it in a unit without scrubbers, releasing toxic HBr gas into the atmosphere and violating environmental permits.

Visualized Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of 2-Bromo-4-butoxy-1-methylbenzene, ensuring no critical safety steps are missed.

DisposalWorkflow Start Start: Waste 2-Bromo-4-butoxy-1-methylbenzene CheckState Check Physical State (Liquid vs Solid) Start->CheckState PeroxideCheck Check Age/Peroxides (Is container >1 year old?) CheckState->PeroxideCheck PeroxideHigh Peroxides >100ppm? (High Hazard) PeroxideCheck->PeroxideHigh Yes Segregation Segregate into HALOGENATED Waste Stream PeroxideCheck->Segregation No Stabilize Contact EHS for Stabilization (Do NOT Move) PeroxideHigh->Stabilize Yes PeroxideHigh->Segregation No Container Select HDPE or Glass Container (Leave 10% Headspace) Segregation->Container Labeling Label: 'Halogenated Organic Waste' List: 2-Bromo-4-butoxy-1-methylbenzene Container->Labeling Disposal Transfer to TSDF for High-Temp Incineration Labeling->Disposal

Figure 1: Decision logic for the safe segregation and packaging of halogenated aryl ether waste.

Emergency Spill Response (Disposal Context)

If a spill occurs during the transfer of waste:

  • Evacuate & Ventilate: The compound is an irritant. Clear the immediate area.[3][4][5][6]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[7] If the spill is large (>500 mL) or in a confined space, use a half-mask respirator with organic vapor cartridges.

  • Containment:

    • Do NOT use water (it spreads the lipophilic chemical).

    • Use: Inert absorbents like vermiculite, sand, or dedicated organic spill pads.

  • Disposal of Spill Debris: Collect all contaminated absorbents into a wide-mouth jar. Label this jar as "Debris contaminated with 2-Bromo-4-butoxy-1-methylbenzene" and process it through the solid hazardous waste stream.

References

  • ETH Zürich. (2025). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link][7]

  • Washington State University. (n.d.). Halogenated Solvents Disposal Guide. Retrieved from [Link]

  • ScienceMadness Wiki. (2025). Proper disposal of chemicals: Halogenated and Aromatic Compounds. Retrieved from [Link]

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Navigating the Safe Handling of 2-Bromo-4-butoxy-1-methylbenzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard: A Read-Across Approach

Given the absence of a dedicated Material Safety Data Sheet (MSDS) for 2-Bromo-4-butoxy-1-methylbenzene, we will apply a precautionary "read-across" approach. This involves extrapolating safety and handling information from structurally similar compounds such as bromobenzenes and other substituted aromatic ethers. These related compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4][5][6][7]. Therefore, it is prudent to handle 2-Bromo-4-butoxy-1-methylbenzene with the assumption that it possesses a similar hazard profile.

Core Principles of Protection: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:

  • Engineering Controls: Always handle 2-Bromo-4-butoxy-1-methylbenzene within a certified chemical fume hood to minimize inhalation of vapors.[2][8] Ensure the fume hood has adequate airflow and is functioning correctly.

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Clearly label all containers and work areas.[8][9]

Personal Protective Equipment (PPE): Your Essential Barrier

The following table summarizes the recommended PPE for handling 2-Bromo-4-butoxy-1-methylbenzene.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[4][8][9][10]Protects against splashes and vapors that can cause serious eye irritation.[1][3][4][6][7]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[4][10] It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently.[10][11]Prevents skin contact, which can lead to irritation.[1][2][3][4][5][6][7]
Body Protection A flame-resistant laboratory coat worn over personal clothing.[9][10] For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or suit.[12][13]Protects the skin on the arms and body from accidental contact.
Respiratory Protection Generally not required when handling small quantities in a properly functioning chemical fume hood.[1][4] For large-scale operations, in case of ventilation failure, or during spill cleanup, a full-face respirator with an appropriate organic vapor cartridge is recommended.[9]Protects against the inhalation of vapors that may cause respiratory irritation.[2][3][4][5][6]
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for 2-Bromo-4-butoxy-1-methylbenzene cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 2-Bromo-4-butoxy-1-methylbenzene AssessQuantity Assess Quantity and Procedure Start->AssessQuantity SmallScale Small Scale (<10g) Standard Lab Procedure AssessQuantity->SmallScale Low Risk LargeScale Large Scale (>10g) or High Splash/Aerosol Potential AssessQuantity->LargeScale Moderate Risk Spill Spill or Ventilation Failure AssessQuantity->Spill High Risk StandardPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: - Face Shield + Goggles - Chemical Apron - Double Gloving LargeScale->EnhancedPPE EmergencyPPE Emergency PPE: - Full-face Respirator - Chemical Resistant Suit Spill->EmergencyPPE Proceed Proceed with Caution StandardPPE->Proceed EnhancedPPE->Proceed Cleanup Initiate Spill Cleanup Protocol EmergencyPPE->Cleanup

Caption: A workflow for selecting appropriate PPE based on the handling scenario.

Procedural Guidance: From Handling to Disposal

Adherence to a systematic procedure is critical for minimizing exposure and ensuring a safe working environment.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat, followed by safety goggles and/or a face shield. Finally, don your nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Handling the Chemical: Conduct all manipulations of 2-Bromo-4-butoxy-1-methylbenzene inside the fume hood. Avoid direct contact with the skin and eyes.[8] Use appropriate laboratory equipment for transfers.

  • Post-Handling: Once the procedure is complete, securely cap the container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove your gloves first, turning them inside out to avoid contaminating your hands. Then, remove your lab coat and finally your eye protection. Wash your hands thoroughly with soap and water after removing all PPE.[1][8]

Emergency Protocols: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3][14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][3][14] Remove contact lenses if present and easy to do.[1][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][3][14] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[3][4][8] Place the absorbed material into a sealed container for proper disposal.[8][9] For large spills, evacuate the area and contact your institution's environmental health and safety department.[8][10]

Waste Disposal: A Responsible Conclusion

All waste containing 2-Bromo-4-butoxy-1-methylbenzene must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated consumables like gloves and absorbent materials, in a clearly labeled, sealed, and appropriate waste container.[8][9]

  • Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[1][3][9][11] Do not dispose of this chemical down the drain or in regular trash.[2][9][15]

By adhering to these guidelines, researchers can confidently and safely handle 2-Bromo-4-butoxy-1-methylbenzene, ensuring both personal safety and the integrity of their research.

References

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-1,2-methylenedioxybenzene. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-1,2-(methylenedioxy)benzene. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.